(R)-3-amino-3-phenylpropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-amino-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQXIQNPMQTBGN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170564-98-4 | |
| Record name | (R)-1-Phenyl-3-propanolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-3-amino-3-phenylpropan-1-ol structural properties
An In-Depth Technical Guide to the Structural Properties of (R)-3-amino-3-phenylpropan-1-ol
Abstract
This compound is a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its strategic value lies in its well-defined three-dimensional structure, which serves as a versatile chiral building block for the asymmetric synthesis of complex, biologically active molecules. This guide provides a comprehensive examination of the core structural properties of this compound, intended for researchers, scientists, and professionals in drug development. We will dissect its fundamental molecular identity, delve into the critical nature of its stereochemistry, and detail the analytical techniques employed for its characterization. Furthermore, this document explores its solid-state properties, including intermolecular interactions, and contextualizes its structural significance through its role in the synthesis of notable pharmaceutical agents.
Fundamental Molecular Identity
The precise identification of a molecule is the bedrock of all further scientific investigation. This compound is defined by a unique combination of a phenyl ring, a primary amine, and a primary alcohol, all arranged around a three-carbon backbone with a single stereocenter.
Nomenclature and Chemical Identifiers
For unambiguous communication and data retrieval, a standardized set of identifiers is crucial. The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-amino-3-phenylpropan-1-ol | [1] |
| CAS Number | 170564-98-4 | [1][2] |
| Molecular Formula | C9H13NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1] |
| SMILES | C1=CC=C(C=C1)--INVALID-LINK--N | [1] |
| InChIKey | SEQXIQNPMQTBGN-SECBINFHSA-N | [1] |
| Synonyms | (R)-1-Phenyl-3-propanolamine, (R)-3-phenyl-beta-alaninol | [1] |
Core Structural Features
The molecule's functionality is dictated by the spatial arrangement of its constituent parts. The diagram below highlights the key functional groups and structural motifs that define its chemical behavior and utility in synthesis.
Caption: Key structural and functional components of this compound.
Stereochemistry: The Defining Characteristic
The most critical structural aspect of this molecule is its chirality. The presence of a single, defined stereocenter is the primary reason for its utility in the pharmaceutical industry, where stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.
The (R)-Configuration at the C3 Chiral Center
The designation "(R)" refers to the absolute configuration at the third carbon atom (C3), the chiral center bonded to the phenyl group, the amino group, a hydrogen atom, and the ethyl alcohol moiety. This assignment is determined by the Cahn-Ingold-Prelog (CIP) priority rules:
-
Assign Priorities: The four groups attached to the chiral center are ranked by atomic number.
-
Priority 1: -NH2 (Nitrogen, Z=7)
-
Priority 2: -C6H5 (Carbon of the phenyl ring)
-
Priority 3: -CH2CH2OH (Carbon of the ethyl group)
-
Priority 4: -H (Hydrogen, Z=1)
-
-
Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (Hydrogen) points away from the observer.
-
Determine Direction: The path from priority 1 to 2 to 3 is traced. For this molecule, the path proceeds in a clockwise direction, hence the "(R)" (from the Latin rectus for right) designation.
This specific spatial arrangement is fundamental, as it allows the molecule to act as a chiral template or be incorporated into a larger molecule to control the stereochemical outcome of subsequent synthetic steps.[3]
Significance of Enantiopurity in Drug Development
The development of single-enantiomer drugs is a cornerstone of modern pharmacology. Using an enantiomerically pure starting material like this compound is a highly efficient "chiral pool" strategy.[3] It circumvents the need for costly and often inefficient chiral resolution steps later in a synthetic pathway. For instance, structurally related chiral amino alcohols are critical precursors in the synthesis of drugs like (R)-Atomoxetine, a selective norepinephrine reuptake inhibitor, where the (S)-enantiomer is less active.[4] This underscores the necessity of starting with materials of high enantiomeric purity.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of this compound requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and quality assessment.
Caption: A typical workflow for the comprehensive structural characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. A patent for a related synthesis provides characteristic proton NMR data in CDCl3.[5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 - 7.40 | Multiplet (m) | 5H | Aromatic protons (C6H 5) |
| ~3.86 | Triplet (t) | 1H | Methine proton (-CH (NH2)(Ph)) |
| ~3.65 | Multiplet (m) | 2H | Methylene protons (-CH2CH2 OH) |
| ~2.00 | Multiplet (m) | 2H | Methylene protons (-CHCH2 CH2OH) |
| Variable (Broad) | Singlet (br s) | 3H | Amine (-NH 2) and Hydroxyl (-OH ) protons |
-
¹³C NMR Analysis: This technique reveals the number of unique carbon environments. One would expect to see signals for the six aromatic carbons (four unique signals due to symmetry), the chiral C3 carbon, and the two aliphatic carbons of the propanol chain.
Protocol: Sample Preparation and Data Acquisition for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans and a longer relaxation delay (e.g., 2-5 seconds) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl3 at 7.26 ppm for ¹H).
-
Validation: Compare the obtained spectra with literature data or predicted spectra to confirm the molecular structure.[5][6]
Chiral High-Performance Liquid Chromatography (HPLC)
While NMR confirms the chemical structure, it cannot distinguish between enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric excess (ee), a measure of the sample's optical purity.
Protocol: General Method for Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those derivatized with cellulose or amylose) are often effective for separating amino alcohols.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often required to reduce peak tailing for basic analytes.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.5-1.0 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the equilibrated HPLC system. Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Validation: To confirm peak identity, first inject a sample of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample of interest. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100
Solid-State Structure and Intermolecular Interactions
Crystalline Properties
This compound is typically a white to off-white crystalline solid at room temperature, sometimes appearing as needles.[3][7] Its melting point is reported in the range of 70-77 °C.[7] These physical properties are governed by the way the individual molecules pack together in the crystal lattice.
Hydrogen Bonding Networks
In the solid state, molecules are connected by a network of intermolecular hydrogen bonds. Specifically, classical O-H···N and N-H···O bonds link adjacent molecules.[8][9] These interactions are not random; they form well-defined motifs, such as chains or rings, that extend into a three-dimensional supramolecular network. This extensive hydrogen bonding is responsible for the compound's solid nature and its relatively high melting point compared to non-polar analogues of similar molecular weight.
Synthesis and Application Context
The structural properties of this compound are not merely of academic interest; they are directly responsible for its role as a high-value intermediate in pharmaceutical manufacturing.
-
Role as a Chiral Building Block: The compound is a classic example of a chiral building block, where its pre-existing, well-defined stereocenter is used to introduce chirality into a target molecule.[3]
-
Synthetic Access: Enantiomerically pure this compound is typically accessed through the resolution of a racemic mixture. Effective methods include:
-
Classical Resolution: Using a chiral resolving agent, such as an enantiopure acid (e.g., tolylsulfonyl-L-proline), to form diastereomeric salts that can be separated by fractional crystallization.[3][5]
-
Enzymatic Kinetic Resolution: Utilizing enzymes like lipases that selectively acylate one enantiomer (typically the (S)-enantiomer), allowing the unreacted (R)-enantiomer to be isolated with high optical purity.[3]
-
-
Relevance in Pharmaceutical Synthesis: This molecule and its close derivatives are key intermediates in the synthesis of several drugs. It has been cited as an intermediate in the synthesis of Dapoxetine and the anti-HIV drug Maraviroc.[10]
Conclusion
This compound is a molecule whose value is defined by its precise three-dimensional structure. Its identity is confirmed through a combination of spectroscopic techniques, with NMR elucidating the atomic connectivity and chiral HPLC verifying its critical enantiopurity. The presence of a phenyl ring, a primary amine, and a primary alcohol group on a chiral scaffold enables a rich network of intermolecular hydrogen bonds in the solid state and provides the functional handles necessary for its role in asymmetric synthesis. As the pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the demand for well-characterized, enantiopure building blocks like this compound will remain robust.
References
- 1. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Productdetails-(R)-3-Amino-3-phenylpropan-1-ol [acrotein.com]
- 3. This compound|CAS 170564-98-4 [benchchem.com]
- 4. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical [benchchem.com]
- 5. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 6. 3-AMINO-3-PHENYL-1-PROPANOL(14593-04-5) 1H NMR [m.chemicalbook.com]
- 7. 3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5 [amp.chemicalbook.com]
- 8. 3-Methylamino-3-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bschem.com [bschem.com]
The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (R)-3-amino-3-phenylpropan-1-ol
Introduction: A Molecule of Strategic Importance
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often confined to a single enantiomer, with its counterpart being inactive or, in some cases, eliciting undesirable side effects. (R)-3-amino-3-phenylpropan-1-ol, a chiral amino alcohol, stands as a critical building block and a testament to the elegance and precision required in asymmetric synthesis. Its unique structural architecture, featuring a stereogenic center bearing both a phenyl and an amino group, coupled with a primary alcohol, makes it a versatile precursor for a range of complex chiral molecules.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its characterization, synthesis, and application. It is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this pivotal chiral intermediate.
Molecular Structure and Core Properties
The foundational attributes of this compound are summarized below, providing a snapshot of its fundamental physicochemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][2][3] |
| CAS Number | 170564-98-4 | [1][3] |
| Appearance | White to off-white solid, often in the form of needles. | [4] |
| Melting Point | 70-77 °C | [4] |
| Purity | Typically available at ≥97% purity. | [1] |
Solubility Profile: this compound is generally soluble in organic solvents.[5] While comprehensive quantitative data across a wide range of solvents is not extensively published, its solubility in methanol is well-established.[5]
Structural Representation:
References
- 1. 3-Methylamino-3-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-AMINO-3-PHENYLPROPAN-1-OL | CAS 14593-04-5 [matrix-fine-chemicals.com]
- 3. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-3-phenyl-1-propanol, 94% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound|CAS 170564-98-4 [benchchem.com]
The Cornerstone of Chiral Pharmaceuticals: An In-depth Technical Guide to (R)-3-amino-3-phenylpropan-1-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
(R)-3-amino-3-phenylpropan-1-ol, registered under CAS number 170564-98-4, is a chiral amino alcohol of paramount importance in contemporary medicinal chemistry. Its stereochemically defined structure serves as a pivotal building block in the synthesis of several notable pharmaceuticals, including the norepinephrine reuptake inhibitor (NRI) Atomoxetine.[1] This technical guide provides a comprehensive exploration of this compound, encompassing its physicochemical properties, stereoselective synthetic methodologies, rigorous analytical characterization, and applications in drug development. The ensuing discussion is tailored for an audience of researchers and professionals, emphasizing the practical causality behind experimental choices and providing validated protocols for laboratory application.
Introduction: The Significance of Chirality in γ-Amino Alcohols
Chiral γ-amino alcohols are a distinguished class of organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[2][3] The precise three-dimensional arrangement of the amine and alcohol functionalities is frequently critical for selective interaction with biological targets such as enzymes and receptors. This molecular recognition underpins the therapeutic efficacy and safety profile of a multitude of drugs.[2] Consequently, the development of efficient and highly stereoselective synthetic routes to enantiomerically pure γ-amino alcohols like this compound remains a subject of intensive research and industrial significance. This compound, with its sp³-rich chiral scaffold, is a prime example of a fragment that can be elaborated into complex and biologically active molecules.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its identification, quality control, and handling in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 170564-98-4 | [4] |
| Molecular Formula | C₉H₁₃NO | [4] |
| Molecular Weight | 151.21 g/mol | [4] |
| Appearance | White to off-white solid or powder | [5] |
| Melting Point | 77 °C | [6] |
| Specific Rotation ([α]D) | +21.0 to +25.0 deg (c=1, CHCl₃) | [7] |
| Storage Conditions | Refrigerated (0-10°C), under inert gas, hygroscopic and heat-sensitive | [7][8] |
Spectroscopic Data:
While comprehensive spectral data for the specific (R)-enantiomer is not extensively published, the following provides characteristic spectroscopic features based on analysis of the racemic mixture and related structures.
-
¹H NMR (CDCl₃, predicted): δ 1.70–1.90 (m, 2H, -CH₂-), 2.90 (m, 2H, N-CH₂-), 4.95 (m, 1H, CH-OH), 7.22–7.40 (m, 5H, Ar-H).[1]
-
¹³C NMR (predicted): The carbon skeleton can be unambiguously confirmed, with key predicted shifts around δ 53 (CH-Ph), δ 40 (CH₂), and δ 60 (CH₂-OH).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic broad absorption bands for the O-H and N-H stretching vibrations, typically in the range of 3200-3600 cm⁻¹.
Stereoselective Synthesis Methodologies
The enantioselective synthesis of this compound is a critical step in its utilization for pharmaceutical applications. Several strategies have been developed to achieve high enantiomeric purity.
Asymmetric Reduction of 3-Amino-1-phenylpropan-1-one
A highly effective and convergent approach involves the asymmetric reduction of the prochiral ketone, 3-amino-1-phenylpropan-1-one. This method leverages chiral catalysts to stereoselectively deliver a hydride to the carbonyl group, yielding the desired (R)-alcohol.
Caption: Asymmetric reduction of a prochiral ketone to this compound.
Experimental Protocol: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol describes a well-established method for achieving high enantioselectivity in the reduction of aminoketones.[9]
-
Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the (R)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) (0.1 eq) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to -20 °C in a cryocool bath. Slowly add a borane complex solution (e.g., Borane-dimethyl sulfide or Borane-THF complex) (1.1 eq) to the catalyst solution and stir for 10-15 minutes to allow for the formation of the active catalyst complex.[1][9]
-
Substrate Addition: In a separate flask, dissolve 3-amino-1-phenylpropan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF. Neutralize with a suitable base (e.g., triethylamine) if starting from the salt, and filter off the resulting salt. Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.[9]
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting ketone.[1]
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[9]
Chiral Resolution of Racemic 3-Amino-3-phenylpropan-1-ol
An alternative strategy involves the preparation of the racemic amino alcohol followed by resolution of the enantiomers.
3.2.1. Diastereomeric Salt Formation
This classical resolution technique exploits the different physical properties of diastereomers.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
The process involves reacting the racemic amino alcohol with a chiral acid, such as tartaric acid, to form a mixture of diastereomeric salts.[2] Due to their different solubilities, one salt will preferentially crystallize, allowing for separation by fractional crystallization.[2] Subsequent basification of the separated diastereomeric salt liberates the enantiomerically enriched amine.
3.2.2. Enzyme-Mediated Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative. Lipases are commonly employed to catalyze the enantioselective acylation of one enantiomer, leaving the other unreacted.[2] The unreacted (R)-enantiomer can then be separated from the acylated (S)-enantiomer by standard chromatographic methods.[2]
Analytical Characterization and Quality Control
Rigorous analytical methods are essential to confirm the identity, purity, and enantiomeric excess of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[2][10] The separation is achieved using a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers.[2]
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates, is often effective for the separation of chiral amines and amino alcohols.[11]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of hexane and 2-propanol is typically employed. The exact ratio (e.g., 10-30% 2-propanol in hexane) should be optimized to achieve baseline separation.[11]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[11]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is generally used.[11]
The differential retention times of the (R) and (S) enantiomers allow for their quantification and the calculation of the enantiomeric excess.
Applications in Drug Development
This compound is a valuable precursor in the synthesis of several pharmaceuticals. Its primary application is in the production of (R)-Atomoxetine, a selective norepinephrine reuptake inhibitor used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][12] The stereochemistry of the starting material is crucial, as the (R)-enantiomer of Atomoxetine is significantly more potent than its (S)-counterpart.[12]
Caption: Synthetic pathway from this compound to (R)-Atomoxetine.
The synthesis of Atomoxetine from this compound typically involves N-methylation followed by an ether formation reaction with 2-fluorotoluene.[12][13]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[4]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][10]
Conclusion
This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its value is intrinsically linked to the stereoselective synthesis of high-value active pharmaceutical ingredients. A comprehensive understanding of its properties, synthesis, and analysis, as outlined in this guide, is essential for researchers and professionals engaged in the field of drug discovery and development. The methodologies described herein provide a robust framework for the preparation and quality control of this critical chiral intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 170564-98-4 [benchchem.com]
- 3. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 4. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Productdetails-(R)-3-Amino-3-phenylpropan-1-ol [acrotein.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 13. ''An Improved Process For The Preparation Of 3 Aryloxy 3 Phenylpropyl [quickcompany.in]
The Pivotal Role of (R)-3-amino-3-phenylpropan-1-ol in Stereochemistry: A Guide to Synthesis and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-amino-3-phenylpropan-1-ol is a chiral amino alcohol that has emerged as a cornerstone in modern stereoselective synthesis. Its significance is most pronounced in the pharmaceutical industry, where it serves not as a transient chiral auxiliary, but as a fundamental chiral building block. This guide provides an in-depth analysis of its role, detailing the primary strategies for its enantioselective synthesis and resolution. We will explore the mechanistic principles behind diastereomeric salt formation, enzymatic kinetic resolution, and asymmetric ketone reduction. The core of this document is dedicated to its principal application within the "chiral pool" strategy, exemplified by its critical role in the industrial synthesis of high-profile drugs like (S)-Fluoxetine. By synthesizing field-proven insights with established protocols, this guide aims to equip researchers and drug development professionals with a comprehensive understanding of how to leverage the inherent stereochemistry of this compound for the efficient construction of complex, enantiomerically pure molecules.
Introduction to this compound
Chemical Structure and Physicochemical Properties
This compound, with the CAS number 170564-98-4, is an organic compound featuring a phenyl group and two functional groups—an amine and a primary alcohol—attached to a propane backbone.[1][2] The key to its utility lies in the stereocenter at the C3 position, which bears the amino and phenyl groups in a specific (R)-configuration. This well-defined three-dimensional arrangement is the foundation of its role in stereochemistry.[3]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [2] |
| Appearance | Off-white solid / White to Almost white powder | [4] |
| Melting Point | 70°C to 77°C | |
| IUPAC Name | (3R)-3-amino-3-phenylpropan-1-ol | [2] |
The Significance of Enantiopurity in Drug Development
In pharmaceutical science, the stereochemistry of a drug molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer). The ability to synthesize a single, desired enantiomer is therefore a critical requirement in modern drug development. Chiral molecules like this compound are invaluable because they provide a direct route to this enantiopurity.
A Strategic Chiral Building Block
The utility of a chiral molecule in synthesis can be broadly categorized. While some molecules act as chiral auxiliaries—temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being cleaved—this is not the primary role of this compound.[3][5] Instead, it functions as a chiral building block or intermediate.[5] This means its inherent, enantiomerically pure stereocenter is directly incorporated into the final molecular structure of the target compound. This approach, often called "chiral pool" synthesis, is an efficient strategy for creating complex chiral molecules by starting with readily available, enantiopure materials.[3][6]
Stereoselective Synthesis and Resolution Strategies
Accessing enantiomerically pure this compound is the first critical step. Several robust methods have been developed, each with its own advantages depending on the scale and desired purity.
Method 1: Chiral Resolution via Diastereomeric Salt Formation
This classical technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture of 3-amino-3-phenylpropan-1-ol with a single enantiomer of a chiral acid, two diastereomeric salts are formed.[3] These salts possess different solubilities, allowing one to be selectively crystallized from the solution.
The causality behind this choice is rooted in thermodynamics. The crystal lattice energy of the less soluble diastereomeric salt is more favorable, causing it to precipitate upon cooling, effectively separating it from its more soluble counterpart.
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
Protocol 2.1.1: Resolution with Tolylsulfonyl-L-proline (Tos-L-Pro-OH) [7]
-
Salt Formation: Dissolve racemic 3-amino-3-phenylpropan-1-ol (1 equivalent) and Tos-L-Pro-OH (1 equivalent) in a suitable solvent mixture, such as ethyl acetate and methanol. Stir at room temperature for several hours to ensure complete salt formation.
-
Crystallization: Cool the solution to 0°C and allow it to stand for 24 hours. The less soluble diastereomeric salt of this compound will preferentially crystallize.
-
Isolation & Purification: Filter the resulting crystals. To enhance diastereomeric purity, recrystallize the solid from the same solvent mixture multiple times.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in an aqueous acid solution (e.g., 6N HCl). Wash with an organic solvent like ethyl acetate to remove any residual chiral acid.
-
Final Step: Adjust the aqueous layer to a pH of 12 with a base (e.g., 4N NaOH). This neutralizes the acid and liberates the free this compound.
-
Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate under reduced pressure to yield the pure (R)-enantiomer.
Method 2: Enzymatic Kinetic Resolution
This strategy exploits the high enantioselectivity of enzymes, particularly lipases. In the presence of an acylating agent, a lipase will selectively catalyze the acylation of one enantiomer over the other.[3] For 3-amino-3-phenylpropan-1-ol, the (S)-enantiomer is typically acylated, leaving the desired (R)-enantiomer unreacted and allowing for separation.
The choice of enzyme and reaction conditions is critical for achieving high enantiomeric excess (ee). The self-validating nature of this protocol lies in the inherent specificity of the enzyme; a well-chosen lipase will almost exclusively react with one enantiomer.
Protocol 2.2.1: Lipase-Catalyzed Kinetic Resolution [3]
-
Reaction Setup: In a suitable organic solvent (e.g., toluene), dissolve racemic 3-amino-3-phenylpropan-1-ol.
-
Enzyme Addition: Add a lipase, such as Candida rugosa lipase.
-
Acylation: Add an acylating agent, like isopropenyl acetate, to the mixture.
-
Incubation: Stir the reaction at a controlled temperature until approximately 50% conversion is achieved (monitored by TLC or GC). This point is crucial as allowing the reaction to proceed further will decrease the enantiomeric excess of the remaining starting material.
-
Separation: Once the reaction is stopped, the acylated (S)-enantiomer and the unreacted (R)-enantiomer can be separated using standard chromatographic techniques (e.g., column chromatography) due to their different polarities. Studies have shown this method can achieve an enantiomeric excess of >96% for the (R)-enantiomer.[3]
Method 3: Asymmetric Synthesis
For industrial-scale production, asymmetric synthesis is often the most efficient and economical route. This involves converting a prochiral precursor directly into a single enantiomer product using a chiral catalyst. The most common approach for this compound is the asymmetric reduction of the corresponding prochiral ketone, 3-amino-1-phenylpropan-1-one.[8][9]
Principle of CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of ketones.[8][10] It uses a chiral oxazaborolidine catalyst, which coordinates with a reducing agent (like borane) and the ketone substrate. This coordination creates a rigid, sterically defined transition state that forces the hydride to be delivered to only one face of the carbonyl group, resulting in the formation of one specific alcohol enantiomer with high selectivity.
Caption: Generalized Mechanism for CBS-Catalyzed Asymmetric Ketone Reduction.
Protocol 2.3.1: Asymmetric Reduction using a CBS Catalyst [8]
-
Catalyst Preparation: In an anhydrous solvent (e.g., THF) under an inert atmosphere (N₂ or Ar), add the CBS catalyst (typically 5-10 mol%).
-
Reducing Agent: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or another borane source at a controlled temperature (e.g., 0°C).
-
Substrate Addition: Slowly add a solution of the prochiral ketone, 3-amino-1-phenylpropan-1-one, dissolved in THF, to the catalyst-borane mixture. The choice of which enantiomer of the CBS catalyst to use determines whether the (R) or (S) product is formed.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C.
-
Workup: Remove the solvent under reduced pressure. The residue can then be treated with aqueous HCl, washed, basified, and extracted with an organic solvent to isolate the enantiomerically enriched amino alcohol.
Core Application: A Chiral Building Block in Asymmetric Synthesis
The primary value of this compound is realized when its inherent chirality is transferred to a more complex molecule in a multi-step synthesis.
Case Study: Industrial Synthesis of (S)-Fluoxetine
Fluoxetine, the active ingredient in Prozac®, is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression. The therapeutic activity resides predominantly in the (S)-enantiomer. The synthesis of (S)-Fluoxetine is a textbook example of the chiral pool strategy, where this compound serves as a key chiral intermediate.[5]
The logic of this synthetic route is highly efficient: by starting with the correct enantiomer of the precursor, the desired stereocenter is established at the very beginning, avoiding costly resolution steps later in the synthesis.
Caption: Key steps in the stereospecific synthesis of (S)-Fluoxetine.
Synthetic Pathway Description:
-
N-Methylation: The synthesis begins with the N-methylation of this compound. This is typically achieved via reductive amination (Eschweiler–Clarke reaction) using formaldehyde and formic acid, which selectively adds a methyl group to the primary amine to form (R)-3-(methylamino)-1-phenylpropan-1-ol.[5]
-
Ether Formation: The resulting secondary amino alcohol is then subjected to a Williamson ether synthesis. The hydroxyl group is deprotonated with a strong base like sodium hydride (NaH), forming an alkoxide. This nucleophile then displaces the chlorine atom from 4-chlorobenzotrifluoride. This step proceeds with inversion of configuration at the carbon bearing the hydroxyl group, but since the reaction is at the oxygen, the stereocenter at C3 remains untouched, yielding the final product, (S)-Fluoxetine.
This elegant synthesis demonstrates how the (R)-chirality of the starting material directly dictates the (S)-chirality of the final drug product. The derivative, 3-amino-1-phenylpropanol, is also a key intermediate in the synthesis of other important drugs, including Dapoxetine and the anti-HIV drug Maraviroc.[11]
Conclusion
This compound is more than just a chiral molecule; it is a strategic asset in stereoselective synthesis. Its primary and most powerful role is that of a chiral building block, allowing for the direct incorporation of a defined stereocenter into complex target molecules. While methods exist for its resolution from racemic mixtures, asymmetric synthesis via the reduction of a prochiral ketone represents the most sophisticated and industrially viable route to obtaining this compound in high enantiopurity. Its successful application in the synthesis of blockbuster drugs like (S)-Fluoxetine underscores its importance and provides a clear model for its use. For researchers and professionals in drug development, a thorough understanding of the synthesis and strategic application of this compound is essential for the efficient and effective creation of next-generation, single-enantiomer therapeutics.
References
- 1. Productdetails-(R)-3-Amino-3-phenylpropan-1-ol [acrotein.com]
- 2. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|CAS 170564-98-4 [benchchem.com]
- 4. cphi-online.com [cphi-online.com]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 7. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. 3-Amino-3-phenyl-1-propanol|14593-04-5-Maohuan Chemical [bschem.com]
(R)-3-Amino-3-phenylpropan-1-ol: A Cornerstone Chiral Building Block for Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a drug molecule. This fundamental principle has propelled the demand for enantiomerically pure compounds, with single-enantiomer drugs dominating the market.[1] (R)-3-amino-3-phenylpropan-1-ol stands as a quintessential example of a versatile chiral building block, offering a synthetically accessible and stereochemically defined scaffold for the construction of complex, high-value molecules.
This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis and application in the development of next-generation therapeutics. We will delve into the mechanistic underpinnings of its synthesis, providing not just protocols but the scientific rationale that empowers researchers to optimize and adapt these methods.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its correct identification, quality control, and successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [2][3] |
| Molecular Weight | 151.21 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid or powder | [5] |
| CAS Number | 170564-98-4 | [2][3] |
| Melting Point | 70-77 °C (for the racemate) | [6] |
| Specific Rotation ([α]D) | +21.0 to +25.0 deg (c=1, CHCl₃) |
Spectroscopic Characterization:
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a powerful tool for confirming the structure of the molecule. For the related racemic 3-(methylamino)-1-phenylpropan-1-ol in CDCl₃, the following characteristic shifts are observed: δ 1.70–1.90 (m, 2H, -CH₂-), 2.45 (s, 3H, N-CH₃), 2.90 (m, 2H, N-CH₂-), 4.95 (m, 1H, CH-OH), 7.22–7.40 (m, 5H, Ar-H).[7] For the non-methylated title compound, one would expect the absence of the N-CH₃ singlet and the presence of a broad singlet for the -NH₂ protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a related compound, the following peaks were observed (CDCl₃, 125 MHz): δ 21.7, 60.6, 113.1, 114.8, 115.0, 116.6, 117.4, 122.7, 127.7, 128.8, 128.9, 129.9, 130.0, 132.0, 133.2, 134.1, 134.2, 145.3, 160.0.[8]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-amino-3-phenyl-1-propanol, the expected molecular ion peak [M]⁺ would be at an m/z of 151.[4] The fragmentation pattern would likely involve the loss of water, the amino group, or cleavage of the propanol side chain.
Strategic Synthesis of this compound: A Comparative Analysis
The efficient and stereoselective synthesis of this compound is paramount to its utility. Two primary strategies dominate the synthetic landscape: asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.
Asymmetric Synthesis: The Elegance of Catalytic Control
The most sophisticated approach to enantiomerically pure compounds is through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.[1] For the synthesis of this compound, the asymmetric hydrogenation of the corresponding β-aminoketone is a highly effective method.
The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand.[8][9] The C₂ symmetry of the BINAP ligand creates a chiral environment around the ruthenium center, which dictates the facial selectivity of hydride delivery to the ketone.
The catalytic cycle begins with the activation of the Ru-BINAP precatalyst with hydrogen. The β-aminoketone substrate then coordinates to the chiral catalyst. The stereochemical outcome is determined by the sterically less hindered approach of the ketone to the ruthenium hydride, a transition state that is favored due to the specific arrangement of the phenyl groups on the BINAP ligand. Subsequent hydride transfer and release of the chiral amino alcohol product regenerates the catalyst for the next cycle.
Caption: Simplified catalytic cycle of Noyori asymmetric hydrogenation.
This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of β-aminoketones using a Ru-BINAP catalyst.
Materials:
-
3-Amino-1-phenylpropan-1-one hydrochloride
-
[RuCl₂((R)-BINAP)] catalyst
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂((R)-BINAP)] (0.1 mol%).[8] Anhydrous ethanol is added, and the solution is degassed.
-
Reaction Setup: The catalyst solution is transferred to a glass liner within a high-pressure autoclave. 3-Amino-1-phenylpropan-1-one hydrochloride (1.0 eq) is added.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-100 atm). The reaction is stirred at a controlled temperature (e.g., 30-80 °C) for a specified time (e.g., 6-24 hours), monitored by TLC or HPLC.
-
Work-up: After cooling and careful depressurization, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the hydrochloride salt, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.
Table 2: Expected Performance of Asymmetric Hydrogenation
| Parameter | Typical Value |
| Yield | >90% |
| Enantiomeric Excess (ee) | >95% |
Chiral Resolution: The Classical Approach
When racemic 3-amino-3-phenylpropan-1-ol is treated with an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid, two diastereomeric salts are formed: [(R)-amine·(L)-tartrate] and [(S)-amine·(L)-tartrate]. Due to their different three-dimensional structures, these salts exhibit different crystal lattice energies and solubilities in a given solvent. By carefully selecting the solvent system, one of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. The enantiomerically pure amine is then liberated from the salt by treatment with a base.
References
- 1. NP-MRD: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760) [np-mrd.org]
- 2. Productdetails-(R)-3-Amino-3-phenylpropan-1-ol [acrotein.com]
- 3. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 11. hmdb.ca [hmdb.ca]
The Architecture of Asymmetry: A Technical Guide to the Discovery and History of Chiral Amino Alcohols
Abstract
Chiral amino alcohols are a cornerstone of modern organic chemistry and pharmaceutical science. Their intrinsic stereochemistry is fundamental to their biological activity, making them indispensable structural motifs in a vast array of therapeutics, from beta-blockers to antiviral agents. This guide provides a comprehensive exploration of the seminal discoveries and the evolution of synthetic strategies for producing enantiomerically pure amino alcohols. We will traverse the historical landscape, from the initial isolation of naturally occurring amino alcohols to the development of sophisticated catalytic asymmetric transformations that define the state-of-the-art. This document details the core synthetic methodologies, including chiral pool synthesis, substrate-controlled methods, and catalyst-controlled enantioselective reactions. Key mechanistic principles, detailed experimental protocols for foundational reactions, and quantitative data on their efficiency and stereoselectivity are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this critical class of molecules.
The Dawn of Chirality in Amino Alcohols: Early Discoveries and the Chiral Pool
This reliance on nature's stereochemical precision gave rise to the first major strategy for obtaining enantiopure amino alcohols: Chiral Pool Synthesis . This approach leverages readily available, inexpensive, and enantiomerically pure starting materials, primarily natural α-amino acids.[8] The concept is elegantly simple: the stereocenter of the amino acid is preserved during the chemical transformation. The most direct application of this is the reduction of the carboxylic acid moiety of an N-protected amino acid to an alcohol, yielding the corresponding 1,2-amino alcohol.
The primary advantage of this method is the guaranteed high enantiopurity of the product, directly inherited from the starting material. However, its significant limitation is the restricted structural diversity, as the accessible side chains are largely confined to those of the 20 proteinogenic amino acids.[8]
Diagram 1: The Chiral Pool Approach
Caption: Workflow of Chiral Pool Synthesis of Amino Alcohols.
The Rise of Asymmetric Synthesis: From Resolution to Catalysis
While the chiral pool provided a reliable source of specific amino alcohols, the demand for novel structures necessitated the development of methods to create chirality where none existed. The earliest approaches relied on the synthesis of racemic amino alcohols followed by resolution , a process of separating the enantiomers. This was often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which could then be separated by crystallization.[9] However, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.
The true revolution in the field was the advent of asymmetric synthesis , which aims to directly produce one enantiomer in excess over the other. This paradigm shift moved the focus from separating stereoisomers to selectively creating them.
Substrate-Controlled Asymmetric Synthesis
Early asymmetric syntheses often relied on the presence of a chiral auxiliary—a chiral moiety temporarily attached to the substrate to direct the stereochemical outcome of a reaction. While effective, these methods require additional steps for the attachment and removal of the auxiliary.
A more elegant approach involves the ring-opening of chiral epoxides or aziridines. These three-membered rings, which can be prepared in high enantiopurity (for example, via the Sharpless Asymmetric Epoxidation), undergo nucleophilic attack with high stereospecificity (typically with inversion of configuration), providing a reliable route to vicinal amino alcohols.[8][10]
Catalyst-Controlled Asymmetric Synthesis: The Modern Era
The pinnacle of efficiency and elegance in chiral amino alcohol synthesis is the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach, pioneered by Nobel laureates William S. Knowles, Ryōji Noyori, and K. Barry Sharpless, has transformed the field.
One of the most direct methods for synthesizing 1,2-amino alcohols is the asymmetric reduction of a prochiral α-amino ketone. This transformation can be achieved with remarkable enantioselectivity using catalysts such as those based on ruthenium, rhodium, and iridium complexed with chiral ligands.[11] The Corey-Itsuno reduction, utilizing a chiral oxazaborolidine catalyst (often derived from a chiral amino alcohol like prolinol), is a classic example of this type of reaction, mediating the enantioselective reduction of the ketone with borane.[8]
Table 1: Comparison of Key Asymmetric Reduction Methods
| Method | Catalyst System | Typical Substrate | Typical ee (%) | Yield (%) | Reference(s) |
| Noyori Asymmetric Hydrogenation | Ru(II)-chiral diphosphine/diamine | α-Amino Ketones | >95 | >90 | [8] |
| Corey-Itsuno Reduction | Chiral Oxazaborolidine/BH₃ | α-Amino Ketones | >95 | >90 | [8] |
| Asymmetric Transfer Hydrogenation | Ru(II) or Rh(III) with chiral ligands (e.g., TsDPEN) | α-Amino Ketones | >99 | High | [8] |
The functionalization of carbon-carbon double bonds provides a powerful and versatile entry point to vicinal (1,2-) amino alcohols. The work of K. Barry Sharpless in this area is monumental.
-
Sharpless Asymmetric Aminohydroxylation (AA): This method allows for the direct, one-step conversion of an olefin to a vicinal amino alcohol with high enantioselectivity. The reaction utilizes an osmium catalyst in the presence of a chiral ligand (derivatives of the cinchona alkaloids dihydroquinidine (DHQD) and dihydroquinine (DHQ)) and a nitrogen source.[12][13]
-
Sharpless Asymmetric Epoxidation (AE) and Ring-Opening: A highly reliable two-step alternative involves the asymmetric epoxidation of an allylic alcohol to form a chiral epoxy alcohol. This intermediate can then be opened by a nitrogen nucleophile (e.g., azide), followed by reduction, to yield the desired amino alcohol. This sequence provides excellent control over both regio- and stereoselectivity.[8]
Diagram 2: Catalytic Asymmetric Routes to Vicinal Amino Alcohols
Caption: Two major catalytic strategies for asymmetric synthesis.
Modern Frontiers and Biocatalysis
Research continues to push the boundaries of chiral amino alcohol synthesis, seeking greater efficiency, broader substrate scope, and more sustainable methods. Recent advances include chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, which provide a novel pathway to β-amino alcohols.[14]
Perhaps the most significant emerging frontier is biocatalysis . The use of enzymes, such as engineered amine dehydrogenases (AmDHs), offers a green and highly selective alternative to traditional chemical synthesis.[15] These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source, operating under mild aqueous conditions and often achieving near-perfect enantioselectivity (>99% ee).[15]
Foundational Experimental Protocols
To provide a practical context, this section details step-by-step methodologies for two cornerstone reactions in chiral amino alcohol synthesis.
Protocol 1: Asymmetric Reduction of an α-Amino Ketone via Transfer Hydrogenation
This protocol describes a representative procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol using a ruthenium-based catalyst.
-
Catalyst Preparation (In Situ): In an argon-purged flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 equivalents) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.01 equivalents) in isopropanol. Stir the mixture at room temperature for 20 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add the N-protected α-amino ketone (1.0 equivalent).
-
Hydrogen Source: Add a mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.
-
Reaction Execution: Heat the reaction mixture to the optimal temperature (typically 40-60 °C) and monitor the reaction progress by TLC or HPLC.
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.
Protocol 2: Sharpless Asymmetric Aminohydroxylation (AA) of an Olefin
This protocol describes the synthesis of a protected vicinal amino alcohol from an olefin such as trans-stilbene.
-
Reaction Setup: To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1).
-
Reagent Addition: Add the nitrogen source, such as N-chlorocarbamate (e.g., CbzNHCl, 1.1 equivalents), and the chiral ligand ((DHQ)₂PHAL, 0.05 equivalents).
-
Catalyst Addition: Add potassium osmate (VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture. Stir until the catalyst dissolves.
-
Substrate Addition: Add the olefin substrate (1.0 equivalent) to the reaction mixture.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often complete within 6-24 hours.
-
Quenching: Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃). Stir for an additional 30 minutes.
-
Workup: Add ethyl acetate to the mixture. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography to isolate the desired regioisomer of the amino alcohol.
-
Analysis: Characterize the product and determine its enantiomeric excess by chiral HPLC or NMR analysis using a chiral solvating agent.[8]
Conclusion
The journey from the isolation of ephedrine to the rational design of enzyme catalysts for amino alcohol synthesis represents a remarkable progression in chemical science. The development of stereoselective methods has not only provided access to a vast array of complex molecules but has also deepened our fundamental understanding of molecular recognition and catalysis. Chiral amino alcohols, once obtainable only from nature's limited pantry, can now be synthesized with exquisite control, empowering chemists to build the next generation of pharmaceuticals and advanced materials. The continuous innovation in this field ensures that the elegant and vital architecture of asymmetry will remain a central theme in chemical synthesis for the foreseeable future.
References
- 1. Nagai Nagayoshi - Wikipedia [en.wikipedia.org]
- 2. Nagai Nagayoshi - SamuraiWiki [samurai-archives.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. History and culture of substituted amphetamines - Wikipedia [en.wikipedia.org]
- 7. drugtimeline.ca [drugtimeline.ca]
- 8. benchchem.com [benchchem.com]
- 9. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. benchchem.com [benchchem.com]
- 12. diva-portal.org [diva-portal.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 15. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Foreword: The Enduring Relevance of Stoichiometric Chirality in an Age of Catalysis
An In-depth Technical Guide to Asymmetric Synthesis Using Chiral Auxiliaries
In the landscape of modern organic synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly within pharmaceutical and materials science.[1][2] While asymmetric catalysis has rightfully garnered immense attention for its elegance and efficiency, the classical approach of using chiral auxiliaries remains a robust, reliable, and often indispensable tool in the synthetic chemist's arsenal.[3][4] Chiral auxiliaries, stereogenic groups temporarily incorporated into a prochiral substrate, offer a powerful method to control the stereochemical outcome of a reaction with a high degree of predictability and reliability.[3][5] This guide provides a deep dive into the principles, mechanisms, and practical applications of chiral auxiliary-based asymmetric synthesis, tailored for researchers, scientists, and drug development professionals who rely on the precise and dependable construction of chiral molecules.
The Core Principle: A Strategy of Temporary Diastereomeric Control
The fundamental strategy of a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one.[6] Since enantiomers possess identical physical properties, their separation is non-trivial. Diastereomers, however, have distinct physical properties, allowing for their separation by standard laboratory techniques like chromatography or crystallization.[3] The entire process is a multi-step sequence that validates its own success at each stage.
The general workflow involves three critical phases:
-
Covalent Attachment: The chiral auxiliary is covalently bonded to the substrate molecule.
-
Diastereoselective Transformation: The chiral center on the auxiliary directs a subsequent reaction, creating a new stereocenter with a specific configuration, resulting in a mixture of diastereomers where one is heavily favored.
-
Cleavage and Recovery: The auxiliary is removed from the desired product, often under conditions that do not compromise the newly formed stereocenter. Ideally, the auxiliary can be recovered and reused, mitigating the cost of using a stoichiometric amount of a chiral reagent.[3][6]
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Hallmarks of an Ideal Chiral Auxiliary
The practical utility of a chiral auxiliary is judged by a set of rigorous criteria:[6]
-
Availability & Cost: It should be readily available in both enantiomeric forms and be inexpensive to prepare or purchase.
-
Ease of Attachment & Cleavage: The auxiliary should be attached and removed in high yield under mild conditions that do not induce racemization.
-
Stereochemical Control: It must provide a strong and predictable stereochemical bias, leading to high diastereoselectivity in the key transformation.
-
Crystallinity: Crystalline intermediates are highly desirable as they can often be purified to very high diastereomeric excess through simple recrystallization.
-
Non-destructive Removal: The cleavage process must not damage the target molecule and should allow for the recovery of the auxiliary for reuse.
Pillars of the Field: Key Chiral Auxiliaries and Their Mechanistic Underpinnings
A multitude of chiral auxiliaries have been developed, many derived from the "chiral pool" of naturally occurring compounds like amino acids and terpenes.[7] Among them, a few have become foundational methodologies in asymmetric synthesis.
Evans Oxazolidinones: The Gold Standard in Enolate Chemistry
Developed by David A. Evans in the early 1980s, N-acyloxazolidinones are arguably the most widely used class of chiral auxiliaries, particularly for stereoselective alkylation and aldol reactions.[3][8][9] They are typically prepared from readily available β-amino alcohols.[3][10]
Mechanism of Stereocontrol: The power of the Evans auxiliary lies in its ability to form a rigid, chelated (Z)-enolate upon deprotonation with a suitable base (e.g., LDA, NaHMDS) and Lewis acid (e.g., Bu₂BOTf for aldol reactions).[11][12] The substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) sterically blocks one face of the enolate. This forces an incoming electrophile to approach from the opposite, less hindered face, thereby ensuring high diastereoselectivity.[12][13]
Caption: Stereochemical model for Evans auxiliary-controlled alkylation.
Typical Applications:
-
Asymmetric Alkylation: Formation of α-chiral carboxylic acid derivatives.
-
Asymmetric Aldol Reactions: Powerful method for constructing two contiguous stereocenters simultaneously.[3][8]
-
Diels-Alder Reactions: Used as chiral dienophiles.
| Reaction Type | Electrophile | Typical Diastereoselectivity (dr) | Reference |
| Alkylation | Allyl Iodide | 98:2 | [11][12] |
| Aldol Reaction | Isobutyraldehyde | >99:1 (syn) | [14] |
| Michael Addition | Methyl Acrylate | >95:5 | [15] |
Myers Pseudoephedrine Amides: Versatility and Quaternary Control
The pseudoephedrine-based auxiliary, developed by Andrew G. Myers, offers a highly practical and versatile alternative to Evans oxazolidinones.[16][17] A key advantage is its effectiveness in the asymmetric alkylation of α-branched substrates to generate challenging quaternary carbon centers with high fidelity.[18]
Mechanism of Stereocontrol: Pseudoephedrine is reacted with a carboxylic acid derivative to form an amide. Upon deprotonation with a strong base like LDA, a rigid Z-enolate is formed, chelated to the lithium cation via the enolate oxygen and the auxiliary's hydroxyl group.[16] The stereochemical outcome is directed by the spatial arrangement of the auxiliary's substituents, forcing the electrophile to attack from one specific face. The addition of lithium chloride is often crucial for achieving high stereoselectivity by ensuring a well-defined, monomeric enolate structure.[3]
Due to regulations on pseudoephedrine, a practical alternative, pseudoephenamine, has been developed and shown to provide equal or even superior stereocontrol in many cases.[18][19]
Enders SAMP/RAMP Hydrazones: Asymmetric α-Alkylation of Carbonyls
The SAMP/RAMP hydrazone method, pioneered by Dieter Enders, is a premier strategy for the asymmetric α-alkylation of aldehydes and ketones.[20] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline.[21]
Mechanism of Stereocontrol: The aldehyde or ketone is first condensed with SAMP or RAMP to form a hydrazone. Deprotonation with LDA creates a rigid, chelated azaenolate intermediate.[20] The pyrrolidine ring and its methoxymethyl group effectively shield one face of the azaenolate, directing the incoming electrophile to the opposite side with high predictability.[22] Ozonolysis or hydrolysis then cleaves the hydrazone to reveal the α-alkylated carbonyl product.[22]
Caption: Workflow for Enders SAMP/RAMP hydrazone alkylation.
Oppolzer's Camphorsultam: A Rigid Scaffold for Stereocontrol
Based on the naturally occurring camphor, Oppolzer's sultam is another widely used auxiliary. Its rigid bicyclic structure provides a well-defined steric environment for controlling asymmetric transformations.[3] It is particularly effective in conjugate additions, alkylations, and Diels-Alder reactions.[23]
Mechanism of Stereocontrol: In N-enoyl sultams, chelation of a Lewis acid (e.g., MgBr₂) between the carbonyl oxygen and a sulfonyl oxygen locks the conformation of the enoyl group.[24] This arrangement exposes one face to nucleophilic attack while the camphor skeleton shields the other, leading to high diastereoselectivity.[24] Recent detailed mechanistic studies suggest that for alkylations, stereocontrol arises from stereoelectronic preferences imparted by the sultam ring itself, rather than solely from metal chelation.[23][25][26]
The Critical Juncture: Auxiliary Cleavage
The removal of the chiral auxiliary is as important as the diastereoselective reaction itself. The chosen method must be efficient and, critically, must not cause epimerization or racemization of the newly created stereocenter. The cleavage product also depends on the reagents used, allowing for the transformation of the acylated auxiliary into a variety of functional groups.
Common Cleavage Methods for N-Acyl Auxiliaries:
| Reagents | Product | Typical Substrate | Reference |
| LiOH / H₂O₂ | Carboxylic Acid | Evans Oxazolidinones | [12][27] |
| LiBH₄ or LiAlH₄ | Primary Alcohol | Evans, Oppolzer | [3] |
| MeOMgBr | Methyl Ester | Evans Oxazolidinones | [4] |
| Strong Acid (e.g., H₂SO₄/H₂O) | Carboxylic Acid | Myers Amides | [28] |
| Ozonolysis (O₃) | Ketone/Aldehyde | Enders Hydrazones |
Mechanistic Insight: The LiOH/H₂O₂ Cleavage of Evans Auxiliaries The widely used LiOH/H₂O₂ protocol exemplifies the subtlety of cleavage reactions. It was long understood that lithium hydroperoxide (LiOOH), formed in situ, is the active nucleophile.[12] Mechanistic studies have shown that while hydroxide (LiOH) preferentially attacks the less-hindered endocyclic carbonyl (leading to undesired ring-opening), LiOOH selectively attacks the more-hindered exocyclic (imide) carbonyl.[29][30] This selectivity is governed by the decomposition barrier of the tetrahedral intermediate.[29] For large-scale applications, it is crucial to note that this reaction can evolve a stoichiometric amount of oxygen gas, a significant safety consideration in a process environment.[27]
Field Application: A Protocol for Evans Auxiliary-Mediated Asymmetric Alkylation
This protocol details a representative three-step sequence: acylation of the auxiliary, diastereoselective alkylation, and hydrolytic cleavage.[11][12]
Objective: To synthesize enantiomerically enriched 2-methyl-4-pentenoic acid.
Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) from Step 1 in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C to form the sodium enolate.
-
Add allyl iodide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to separate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[12]
Step 3: Hydrolytic Cleavage of the Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) from Step 2 in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.5 M aqueous solution of lithium hydroxide (LiOH) (2.0 eq).
-
Stir vigorously at 0 °C for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 eq) and stir for 20 minutes.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract with ethyl acetate (3x). The aqueous layer contains the recovered auxiliary (can be extracted separately after basification).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched 2-methyl-4-pentenoic acid.
The Role of Chiral Auxiliaries in Drug Development
In the early phases of drug development, reliability and speed are often prioritized. Chiral auxiliaries are frequently the method of choice because their outcomes are well-understood and highly predictable, enabling the rapid synthesis of enantiomerically pure compounds for initial biological testing.[3][9] The ability to separate diastereomeric intermediates guarantees access to enantiopure material, even if the key reaction is not perfectly selective—a significant practical advantage over catalytic methods where removing a minor enantiomeric product can be challenging.[12]
While concerns about atom economy and the stoichiometric use of a chiral reagent can make auxiliary-based routes less attractive for large-scale manufacturing, they remain invaluable.[31] They are often used to produce the initial kilograms of an active pharmaceutical ingredient (API) for clinical trials while a more economical catalytic process is developed in parallel. Furthermore, for many complex transformations, a reliable auxiliary-based method may still be the only viable option.[3]
Conclusion
Chiral auxiliaries represent a cornerstone of asymmetric synthesis, providing a robust and versatile strategy for the construction of complex chiral molecules. Their strength lies in the conversion of a difficult enantioselective problem into a more manageable diastereoselective one, leveraging predictable steric and electronic effects to achieve high levels of stereocontrol. For researchers and drug development professionals, a thorough understanding of the mechanisms, advantages, and limitations of key auxiliaries like those developed by Evans, Myers, Enders, and Oppolzer is essential for the efficient and reliable synthesis of single-enantiomer compounds. Despite the rise of asymmetric catalysis, the chiral auxiliary approach continues to be a vital and frequently employed strategy, proving its enduring value in the art and science of chemical synthesis.
References
- 1. youtube.com [youtube.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. york.ac.uk [york.ac.uk]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.williams.edu [chemistry.williams.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 17. synarchive.com [synarchive.com]
- 18. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis [dash.harvard.edu]
- 20. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemtube3d.com [chemtube3d.com]
- 25. Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. UQ eSpace [espace.library.uq.edu.au]
- 30. connectsci.au [connectsci.au]
- 31. pubs.acs.org [pubs.acs.org]
safety and handling of (R)-3-amino-3-phenylpropan-1-ol
An In-depth Technical Guide to the Safe Handling of (R)-3-amino-3-phenylpropan-1-ol
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 170564-98-4). It is intended for researchers, chemists, and drug development professionals who may handle this compound. The information herein is synthesized from material safety data sheets, regulatory information, and established principles of laboratory safety to ensure a trustworthy and authoritative resource.
Compound Identification and Key Physicochemical Properties
This compound is a chiral amino alcohol, a class of compounds widely used as building blocks in asymmetric synthesis, particularly in the pharmaceutical industry.[1] Its bifunctional nature, containing both a primary amine and a primary alcohol, dictates its reactivity and necessitates specific handling considerations. Understanding its physical properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 170564-98-4 | [2][3][4] |
| Molecular Formula | C₉H₁₃NO | [2][4] |
| Molecular Weight | 151.21 g/mol | [2][5] |
| Appearance | White to off-white or colored powder/lump/needles | [6] |
| Melting Point | 70-77 °C | [6] |
| Purity | Typically ≥95% | [3][4] |
Hazard Analysis and GHS Classification
This compound is classified as a hazardous substance. The primary dangers are its corrosive nature and potential for harm if ingested.[5][7] The GHS classification provides a universally understood summary of the hazards.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
Aggregated GHS information from multiple sources.[5][7][8]
The amino group imparts a basic and corrosive nature to the molecule, capable of causing significant chemical burns upon contact with skin and eyes.[3] As a solid, it can form dust, which, if inhaled, may cause respiratory irritation.[2] It is crucial to recognize that, according to multiple suppliers, the toxicological properties of this specific compound have not been exhaustively investigated, warranting a cautious approach.[2][9]
Core Principles of Safe Handling: A Causality-Driven Approach
Simply following rules is insufficient; understanding the chemical reasoning behind them is critical for ensuring a self-validating safety culture.
-
Containment is Key : The primary risk from this solid compound is the generation of airborne dust and direct contact. Therefore, all handling should be performed in a manner that minimizes dust formation.[2]
-
Causality : Fine powders have a large surface area and can be easily inhaled or spread onto surfaces, increasing the risk of exposure. Engineering controls like a chemical fume hood or a ventilated balance enclosure are not just best practice; they are essential to contain the hazard at its source.[9][10]
-
-
Chemical Reactivity : The molecule's amino and hydroxyl groups are reactive sites.
-
Causality : The amino group is basic and acts as a nucleophile. It will react exothermically with acids. It can also be oxidized. For this reason, the compound is incompatible with strong oxidizing agents.[9] Accidental mixing could lead to a vigorous, uncontrolled reaction. The hydroxyl group can also undergo reactions typical of alcohols.
-
-
Personal Protective Equipment (PPE) as the Last Line of Defense : PPE does not eliminate the hazard, but it protects the user from exposure. The selection of PPE must directly address the identified hazards of corrosivity and dust inhalation.[11]
Standard Operating Procedures (SOPs)
Required Personal Protective Equipment (PPE)
A risk assessment is fundamental to PPE selection. The following diagram outlines the logical flow from hazard identification to the mandatory PPE for handling this compound.
Caption: PPE Selection Workflow for this compound.
Experimental Protocol: Weighing and Preparing a Solution
This protocol is designed to be a self-validating system for safely weighing the solid compound and preparing a stock solution.
Objective: To accurately weigh 500 mg of this compound and dissolve it in a solvent to create a solution of known concentration.
Materials:
-
This compound
-
Appropriate solvent (e.g., Dichloromethane, Methanol)
-
Analytical balance within a ventilated enclosure or chemical fume hood
-
Anti-static weighing dish or glass vial
-
Spatula
-
Volumetric flask with stopper
-
Beaker
-
Appropriate PPE (see section 4.1)
Procedure:
-
Preparation :
-
Don all required PPE: lab coat, chemical splash goggles, face shield, and compatible chemical-resistant gloves.[3][12]
-
Ensure the chemical fume hood or ventilated enclosure is operational (check airflow monitor).
-
Designate a specific area within the hood for the weighing procedure.
-
Place all necessary equipment (balance, spatula, vial, flask) inside the hood.
-
-
Weighing :
-
Tare the analytical balance with the weighing vessel (e.g., anti-static dish or vial).
-
Carefully open the stock container of this compound. Avoid creating puffs of dust.
-
Using a clean spatula, slowly transfer the solid from the stock container to the tared weighing vessel until the target weight (500 mg) is approached. Do not tap the spatula on the side of the container, as this generates dust.
-
Once the desired weight is achieved, securely close the main stock container.
-
-
Solution Preparation :
-
Carefully transfer the weighed solid into the volumetric flask. A powder funnel may be used to prevent loss of material.
-
Rinse the weighing vessel with a small amount of the chosen solvent and transfer the rinsing into the volumetric flask to ensure a quantitative transfer.
-
Add approximately half of the final required volume of solvent to the flask.
-
Stopper the flask and gently swirl to dissolve the solid. Sonication may be used if necessary.
-
Once fully dissolved, add the solvent up to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup :
-
Wipe the spatula and any surfaces within the hood with a solvent-dampened cloth to remove any residual powder.
-
Dispose of the weighing dish and cleaning materials in the designated solid chemical waste container.
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[2] Wash hands thoroughly with soap and water.[2][3]
-
Storage and Incompatibility
Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.
-
Storage Conditions : Store in a cool, dry, and well-ventilated place.[2] The container must be kept tightly closed to prevent absorption of moisture and carbon dioxide from the air. Some suppliers recommend refrigerated storage.[13] Store in a locked cabinet or area accessible only to authorized personnel.[3]
-
Incompatible Materials :
-
Strong Oxidizing Agents : Can cause vigorous or explosive reactions.[9]
-
Acids and Acid Chlorides : Will cause a strong exothermic neutralization reaction.
-
Carbon Dioxide : Can react with the amine to form carbamates over time.
-
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
First Aid Measures
-
General Advice : In case of any exposure, immediately call a POISON CENTER or doctor.[3] Show them the Safety Data Sheet for the compound.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][3]
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3]
-
Eye Contact : Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion : Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Accidental Release / Spill Cleanup
The following workflow outlines the procedure for managing a small laboratory spill. For large spills, evacuate the area and contact emergency services.
Caption: Workflow for Small Laboratory Spill Cleanup.
Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and surplus chemical, must be treated as hazardous waste.
-
Procedure : Collect waste in a clearly labeled, sealed container.[2] Do not mix with incompatible waste streams. Arrange for disposal via a licensed professional waste disposal service.[2][3] Some regulations may permit disposal by incineration in a suitably equipped facility.[2]
References
- 1. This compound|CAS 170564-98-4 [benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Productdetails-(R)-3-Amino-3-phenylpropan-1-ol [acrotein.com]
- 5. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-3-phenyl-1-propanol, 94% 500 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 12. (R)-(+)-2-氨基-3-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. (R)-3-Amino-3-phenyl-1-propanol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Solubility of (R)-3-amino-3-phenylpropan-1-ol
This guide provides a comprehensive overview of the solubility characteristics of (R)-3-amino-3-phenylpropan-1-ol, a chiral amino alcohol of significant interest in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from reaction kinetics to formulation and bioavailability—this document synthesizes known data with field-proven methodologies for its precise determination and modulation. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's behavior in various solvent systems.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to any solubility investigation. This compound is a chiral molecule with both a basic amino group and a polar hydroxyl group, in addition to a nonpolar phenyl ring. This amphiphilic nature dictates its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Appearance | White needles or off-white to pale yellow low melting solid | [3][4][5] |
| Melting Point | 70-77 °C | [3][4][6] |
| pKa (Predicted) | 14.90 ± 0.10 | [3] |
| InChI Key | SEQXIQNPMQTBGN-UHFFFAOYSA-N | [2] |
| SMILES | NC(CCO)C1=CC=CC=C1 | [4] |
Qualitative Solubility Profile
Based on available literature and chemical principles, a qualitative solubility profile of this compound can be summarized. The presence of the polar amino and hydroxyl groups suggests solubility in polar protic solvents, while the phenyl group may afford some solubility in less polar organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Sparingly Soluble | The amino and hydroxyl groups can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent. The compound is known to be soluble in Methanol.[3][6][7] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds. |
| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The phenyl group may allow for some interaction, but the polar functional groups will limit solubility. |
| Ethers | Diethyl ether, THF | Sparingly Soluble to Insoluble | The polarity is generally too low to effectively solvate the polar functional groups. |
| Halogenated | Dichloromethane, Chloroform | Sparingly Soluble | The compound is known to be slightly soluble in Chloroform.[5] |
| Hydrocarbons | Hexane, Heptane | Insoluble | The significant difference in polarity makes dissolution unfavorable. |
The Critical Influence of pH and Temperature
The solubility of amino alcohols like this compound is profoundly influenced by both pH and temperature.
pH-Dependent Solubility
The basic amino group (pKa of the conjugate acid is typically around 9-10) is the primary determinant of the pH-dependent aqueous solubility.
-
Acidic pH (pH < pKa): The amino group will be protonated to form the corresponding ammonium salt (R-NH₃⁺). This ionic species will exhibit significantly higher aqueous solubility due to ion-dipole interactions with water molecules.[8][9][10]
-
Neutral to Basic pH (pH > pKa): The amino group will be in its neutral, free base form (R-NH₂). In this state, the molecule is less polar, and its aqueous solubility will be lower.[10]
This behavior can be strategically employed to enhance dissolution for formulation or purification purposes by adjusting the pH of the aqueous medium.
Temperature Dependence
In most cases, the solubility of a solid in a liquid increases with temperature. This relationship can often be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution.[11] For this compound, increasing the temperature of the solvent is expected to increase both the rate of dissolution and the equilibrium solubility. However, it is crucial to be mindful of the compound's thermal stability and potential for degradation at elevated temperatures.
Experimental Protocol for Quantitative Solubility Determination
Given the limited publicly available quantitative data, a robust experimental protocol is essential for researchers. The following section outlines a detailed, step-by-step methodology for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator/shaker or magnetic stir plate with temperature control
-
Centrifuge
-
Calibrated pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and a chiral column if enantiomeric purity is a concern.
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Pipette a precise volume of the desired solvent into each vial.
-
For aqueous solubility, prepare buffered solutions at various pH values (e.g., pH 2, 5, 7, 9, 12) to investigate pH effects.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or on a stir plate in a temperature-controlled environment. Agitation is crucial to ensure efficient mixing and reaching equilibrium.
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours). A preliminary kinetic study can determine the time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle. For fine suspensions, centrifugation may be necessary to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility values.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).
-
Analyze the diluted sample solutions under the same HPLC conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.
-
Troubleshooting and Considerations
-
Compound Purity: The purity of the this compound sample can significantly impact solubility measurements. Impurities can either enhance or depress solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.
-
Thermal Degradation: When determining solubility at elevated temperatures, it is advisable to assess the stability of the compound under those conditions.
-
Co-solvency: If solubility is limited in a single solvent, using a co-solvent system can be an effective strategy to enhance dissolution.[12]
Conclusion
The solubility of this compound is a multifaceted property governed by its molecular structure and the physicochemical environment. While qualitative data suggests solubility in polar protic solvents, precise quantitative determination requires a rigorous experimental approach as outlined in this guide. A comprehensive understanding and control of solubility, particularly its dependence on pH and temperature, are paramount for the successful application of this chiral building block in research and development.
References
- 1. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. upbio.lookchem.com [upbio.lookchem.com]
- 4. 3-Amino-3-phenyl-1-propanol, 94% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Page loading... [guidechem.com]
- 6. 3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5 [amp.chemicalbook.com]
- 7. 3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Leveraging (R)-3-amino-3-phenylpropan-1-ol in Stereoselective Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The strategic construction of stereochemically defined molecules is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the chirality of a molecule dictates its biological activity. Among the arsenal of techniques for asymmetric synthesis, the use of chiral auxiliaries in aldol reactions remains a robust and reliable strategy for the creation of new stereocenters.[1][2] This guide provides an in-depth exploration of this methodology, beginning with the foundational principles exemplified by classical chiral auxiliaries and transitioning to the specific applications of (R)-3-amino-3-phenylpropan-1-ol, clarifying its predominant role as a chiral building block rather than a traditional auxiliary.
The Power of Chiral Auxiliaries in Aldol Reactions: A Mechanistic Overview
The aldol reaction, a fundamental carbon-carbon bond-forming reaction, creates up to two new stereocenters.[3] Controlling the stereochemical outcome of this transformation is paramount. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1][]
The Evans oxazolidinone auxiliaries, developed by David A. Evans, are a prime example of this concept and have been widely applied in stereoselective aldol reactions.[1][] The underlying principle of their efficacy lies in the formation of a rigid, well-defined transition state that favors the formation of one diastereomer over others.
Mechanism of Stereocontrol with Evans-type Auxiliaries:
The process typically involves the following key steps:
-
Acylation: The chiral auxiliary, often an amino alcohol derivative, is acylated with a carboxylic acid derivative (e.g., an acyl chloride) to form an N-acyl oxazolidinone.
-
Enolate Formation: A base, often in conjunction with a Lewis acid like dibutylboron triflate, is used to generate a specific (Z)-enolate.[1] The bulky substituent on the chiral auxiliary sterically directs the deprotonation.
-
Diastereoselective Aldol Addition: The enolate then reacts with an aldehyde. The stereochemical outcome is dictated by a highly organized, chair-like six-membered transition state (the Zimmerman-Traxler model), where the substituents of the aldehyde and the enolate adopt pseudo-equatorial positions to minimize steric interactions.[3][5] The chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently removed under conditions that do not epimerize the newly formed stereocenters, yielding the desired enantiomerically enriched aldol product.
The exceptional reliability and high diastereoselectivity of this method have made it a staple in the synthesis of complex natural products and pharmaceuticals.[5][6]
Caption: General workflow for a chiral auxiliary-mediated aldol reaction.
This compound: A Chiral Building Block Approach
While the classical chiral auxiliary strategy is powerful, a survey of the literature reveals that this compound is more commonly employed as a chiral building block or intermediate .[7] In this approach, the inherent chirality of the molecule is incorporated as a permanent feature of the final product's backbone, rather than being a temporary stereodirecting group. This is a highly efficient strategy as it avoids the steps of auxiliary attachment and cleavage.
The primary application of this compound and its derivatives is in the synthesis of pharmaceutically active compounds where the 1-phenyl-3-aminopropanol scaffold is a key structural motif.[7]
Caption: Conceptual difference between a chiral auxiliary and a chiral building block.
Experimental Protocols
The following protocols provide a framework for the application of chiral auxiliaries in aldol reactions, followed by a representative synthesis utilizing a derivative of this compound as a chiral building block.
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
N-Acyloxazolidinone (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 eq)
-
Diisopropylethylamine (DIPEA, 1.2 eq)
-
Aldehyde (1.2 eq)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
Enolate Formation:
-
Dissolve the N-acyloxazolidinone in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add dibutylboron triflate, followed by the dropwise addition of diisopropylethylamine.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of the boron enolate is often indicated by a change in color.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde dropwise as a solution in anhydrous DCM.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Add a mixture of methanol and 30% hydrogen peroxide at 0 °C to oxidize the boron species. Stir vigorously for 1 hour.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting diastereomerically enriched aldol adduct by flash column chromatography.
-
Materials:
-
Aldol Adduct (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water (typically 3:1 or 4:1) and cool to 0 °C.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~3 with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The chiral auxiliary can often be recovered from the aqueous layer.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the chiral β-hydroxy acid.
Table 1: Representative Diastereoselectivities in Evans Aldol Reactions
| N-Acyl Imide | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 91 |
| N-Acetyl-(S)-4-isopropyl-2-oxazolidinone | Propionaldehyde | 95:5 | 88 |
Note: Data are representative and compiled from typical outcomes reported in the literature for Evans aldol reactions. Actual results will vary based on specific substrates and reaction conditions.
Application of this compound Derivatives in Synthesis
As previously mentioned, this compound is a valuable precursor for chiral molecules. For instance, its derivatives can be used in the synthesis of optically active pharmaceutical intermediates.[8] The synthesis often involves modifications of the amino and hydroxyl groups, followed by reactions that build upon this chiral scaffold.
Example Synthetic Tranformation:
One illustrative application involves the conversion of an (R)-3-amino-1-phenylpropanol derivative to a key intermediate for certain central nervous system drugs. This often involves an asymmetric reduction of a corresponding aminoketone precursor, where the chirality is set at the hydroxyl-bearing carbon.[8]
Protocol 3: Asymmetric Reduction of 3-Amino-1-phenylpropan-1-one to (R)-3-amino-1-phenylpropanol
This protocol describes a general method for producing the chiral amino alcohol, which can then be used as a building block.
Materials:
-
3-Amino-1-phenylpropan-1-one hydrochloride (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Chiral catalyst (e.g., Corey-Bakshi-Shibata (CBS) catalyst, (R)-2-Methyl-CBS-oxazaborolidine) (0.1 eq)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (1.1 eq)
-
Methanol
-
1M HCl
Procedure:
-
Under an inert atmosphere, dissolve the CBS catalyst in anhydrous THF and cool to -20 °C.
-
Slowly add the borane complex (BMS or Borane-THF) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, suspend the 3-amino-1-phenylpropan-1-one hydrochloride in anhydrous THF and neutralize with a suitable base (e.g., triethylamine) to obtain the free aminoketone. Filter off the resulting salt.
-
Add the solution of the free aminoketone dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 1M HCl.
-
Stir for 30 minutes, then separate the aqueous and organic layers.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Basify the aqueous layer with aqueous NaOH to pH > 10 and extract the product, this compound, with a suitable organic solvent (e.g., DCM).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral amino alcohol.
Conclusion
The strategic use of chirality is indispensable in modern chemical synthesis. While classical chiral auxiliaries like the Evans oxazolidinones provide a powerful and reliable method for controlling stereochemistry in aldol reactions, it is equally important to recognize the role of chiral building blocks. This compound serves as a prime example of a readily available chiral precursor that enables the efficient synthesis of complex, optically active molecules. Understanding the distinct strategic advantages of both chiral auxiliaries and chiral building blocks allows researchers and drug development professionals to select the most effective and efficient pathway for the synthesis of their target molecules.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. 手性助劑 [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
Application Note: Synthesis of C₂-Symmetric Bis(oxazoline) Ligands from (R)-3-amino-3-phenylpropan-1-ol for Asymmetric Catalysis
Introduction: The Strategic Value of Chiral Amino Alcohols
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and fine chemical production.[1] Chiral ligands, which form asymmetric catalysts when chelated to a metal center, are instrumental in achieving high levels of stereocontrol in chemical reactions.[2] Among the vast array of chiral building blocks, 1,2- and 1,3-amino alcohols are privileged scaffolds due to their conformational rigidity and the presence of two distinct coordinating atoms (nitrogen and oxygen).[3][4]
(R)-3-amino-3-phenylpropan-1-ol is a particularly valuable precursor in the "chiral pool," a strategy that leverages readily available, enantiopure starting materials for complex synthesis.[5] Its well-defined stereocenter and bifunctional nature make it an ideal starting point for the construction of a diverse range of chiral ligands, most notably the highly successful bis(oxazoline) (BOX) class of ligands.[6][7] These C₂-symmetric ligands have demonstrated exceptional efficacy in a multitude of metal-catalyzed asymmetric transformations, including Diels-Alder reactions, cyclopropanation, and conjugate additions.
This application note provides a detailed, field-proven protocol for the synthesis of a C₂-symmetric bis(oxazoline) ligand from this compound. We will elucidate the causality behind experimental choices, provide a self-validating protocol, and present the data in a clear, actionable format for researchers and drug development professionals.
Synthetic Strategy and Mechanistic Rationale
The conversion of this compound into a bis(oxazoline) ligand is a robust and well-established two-step process. The overall workflow is designed for efficiency and high fidelity in retaining the stereochemical integrity of the starting material.
Figure 1: General workflow for the synthesis of a BOX ligand.
Step 1: Bis-Amide Formation. The synthesis commences with the condensation of two equivalents of the chiral amino alcohol with a suitable dicarboxylic acid derivative.[6] Malonyl dichloride is a common dielectrophile that serves as the "linker" for the two chiral units. The reaction is a standard nucleophilic acyl substitution where the amino group of the amino alcohol attacks the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is crucial to neutralize the HCl gas generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the reactants.
Step 2: Dehydrative Cyclization. The resulting chiral bis(amide) diol intermediate is then cyclized to form the two oxazoline rings. This is the critical stereochemistry-preserving step. The most common and effective method involves converting the hydroxyl groups into good leaving groups, followed by an intramolecular Sₙ2 reaction by the amide oxygen. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. It reacts with the alcohol to form a chlorosulfite ester intermediate, which is then displaced by the amide oxygen in an intramolecular fashion, releasing SO₂ and HCl.[6] The use of a base like pyridine can facilitate this process. An alternative method involves using tosyl chloride (TsCl) to form a tosylate, which is also an excellent leaving group for the subsequent intramolecular cyclization. The stereochemistry at the phenyl-bearing carbon is retained throughout this process.
Detailed Experimental Protocol: Synthesis of (4R,4'R)-2,2'-(propane-1,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)
This protocol details the synthesis of a representative BOX ligand using diethylmalonyl dichloride as the linker.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store in a desiccator. |
| Diethylmalonyl dichloride | 97% | TCI America | Handle in a fume hood. |
| Triethylamine (TEA) | ≥99.5%, distilled | Fisher Scientific | Distill from CaH₂ before use. |
| Thionyl Chloride (SOCl₂) | ≥99%, redistilled | Acros Organics | Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore | Use from a solvent purification system or over molecular sieves. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | J.T. Baker | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step 1: Synthesis of the Bis(amide) Diol Intermediate
-
Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (6.04 g, 40.0 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) followed by distilled triethylamine (11.1 mL, 80.0 mmol). Stir the solution under a nitrogen atmosphere until all solids dissolve.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve diethylmalonyl dichloride (4.06 g, 20.0 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred amino alcohol solution over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in DCM).
-
Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is typically a white solid.
-
Purification: The crude bis(amide) diol can be purified by recrystallization from ethyl acetate/hexanes to yield a white crystalline solid. (Typical yield: 85-95%).
Step 2: Cyclization to the Bis(oxazoline) Ligand
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the purified bis(amide) diol (7.32 g, 17.0 mmol) and dissolve it in 80 mL of anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (3.0 mL, 41.0 mmol) dropwise via syringe over 15 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation in a fume hood.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over 100 g of crushed ice in a beaker with vigorous stirring.
-
Neutralization: Slowly add saturated NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic (pH ≈ 8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexanes) to afford the final BOX ligand as a white solid. (Typical yield: 80-90%).
Figure 2: Key steps in the SOCl₂-mediated cyclization.
Characterization and Data Summary
The synthesized ligand should be characterized to confirm its structure and purity. Standard techniques include ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and measurement of specific rotation.
| Parameter | Step 1: Bis(amide) Diol | Step 2: BOX Ligand |
| Appearance | White Crystalline Solid | White Solid |
| Typical Yield | 85-95% | 80-90% (after chromatography) |
| Molecular Formula | C₂₅H₃₄N₂O₄ | C₂₅H₃₀N₂O₂ |
| Molecular Weight | 426.55 g/mol | 390.52 g/mol |
| ¹H NMR (CDCl₃, δ) | Phenyl (m, 10H), CH-N (m, 2H), CH₂-O (m, 4H), CH₂-C (m, 4H), NH (br s, 2H), CH₂ (q, 4H), CH₃ (t, 6H) | Phenyl (m, 10H), O-CH₂ (dd, 2H), N-CH (m, 2H), N-CH₂ (dd, 2H), CH₂-C (m, 4H), CH₂ (q, 4H), CH₃ (t, 6H) |
| Specific Rotation | Varies | Typically high, e.g., [α]²⁰_D = +XX.X (c 1.0, CHCl₃) |
Conclusion and Applications
The protocol described provides a reliable and efficient pathway for the synthesis of C₂-symmetric bis(oxazoline) ligands from the readily available chiral precursor this compound. The resulting BOX ligands are powerful tools in asymmetric catalysis, capable of inducing high enantioselectivity in a wide range of chemical transformations.[6][8] Their metal complexes, particularly with copper, zinc, and palladium, have been successfully applied to catalyze reactions that are critical in the synthesis of pharmaceutical intermediates and other high-value chiral molecules. The modularity of this synthesis allows for the linker and the amino alcohol to be varied, enabling the creation of a library of ligands for catalyst optimization and screening.[9][10]
References
- 1. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 2. Chiral Ligands - Buchler GmbH [buchler-gmbh.com]
- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 170564-98-4 [benchchem.com]
- 6. ideals.illinois.edu [ideals.illinois.edu]
- 7. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. New Chiral P-N Ligands for the Regio- and Stereoselective Pd-Catalyzed Dimerization of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Large-Scale Synthesis of Enantiomerically Pure (R)-3-amino-3-phenylpropan-1-ol
Abstract & Introduction
(R)-3-amino-3-phenylpropan-1-ol is a critical chiral building block in the pharmaceutical industry, serving as a key intermediate for the synthesis of several active pharmaceutical ingredients (APIs), including the norepinephrine reuptake inhibitor (R)-atomoxetine and the selective serotonin reuptake inhibitor (S)-fluoxetine.[1] The precise stereochemical arrangement of its amino and hydroxyl groups is fundamental to the biological activity of the final drug products.[2] Consequently, the development of efficient, scalable, and economically viable methods for producing this intermediate in high enantiomeric purity is of paramount importance for drug development and manufacturing.
This document provides a comprehensive guide for researchers, chemists, and process development professionals on the large-scale synthesis of enantiomerically pure this compound. It evaluates three primary synthetic strategies—asymmetric reduction of a prochiral ketone, enzymatic kinetic resolution, and classical resolution—and provides a detailed, field-proven protocol for the most industrially relevant method: asymmetric transfer hydrogenation.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route for large-scale production hinges on factors such as yield, enantioselectivity, cost of goods, operational simplicity, and environmental impact. Three principal strategies dominate the landscape for producing this compound.
2.1 Asymmetric Reduction of 3-amino-1-phenylpropan-1-one
This is often the most direct and atom-economical approach.[3] A prochiral aminoketone is reduced to the corresponding chiral amino alcohol using a chiral catalyst. This method can achieve high yields and exceptional enantiomeric excess (ee) in a single chemical step.
-
Advantages: High convergence, potential for >99% ee, high yields, and reduced number of unit operations.
-
Disadvantages: High cost of chiral catalysts (often based on ruthenium or rhodium), requirement for specialized high-pressure hydrogenation equipment, and sensitivity of catalysts to impurities.
-
Industrial Relevance: Very high. This is the preferred method for large-scale manufacturing due to its efficiency and directness.
2.2 Enzymatic Kinetic Resolution
Biocatalytic methods offer a green and highly selective alternative.[4] In a kinetic resolution, an enzyme, typically a lipase, selectively acylates one enantiomer of a racemic mixture of 3-amino-3-phenylpropan-1-ol, allowing for the separation of the unreacted (R)-enantiomer.[2]
-
Advantages: Extremely high enantioselectivity, mild reaction conditions (ambient temperature and pressure), environmentally benign (water-based systems), and potential for enzyme reuse through immobilization.[4]
-
Disadvantages: The maximum theoretical yield is capped at 50% for the desired enantiomer. Requires an efficient separation of the unreacted alcohol from the acylated product. May require significant process optimization to achieve high space-time yields.
-
Industrial Relevance: Moderate to high. Increasingly adopted as green chemistry principles gain traction, especially for moderate-scale production.
2.3 Classical Chiral Resolution
This traditional method involves reacting the racemic amino alcohol with a chiral acid to form a pair of diastereomeric salts.[2] Due to their different physical properties, these salts can be separated by fractional crystallization.
-
Advantages: Utilizes relatively inexpensive resolving agents and standard chemical equipment. Well-established and robust technology.
-
Disadvantages: Also limited to a theoretical maximum yield of 50%. Can be labor-intensive and may require multiple recrystallization steps to achieve high diastereomeric purity. Solvent-intensive process.
-
Industrial Relevance: Low to moderate. Often used in early-stage development but is less economical for large-scale production compared to asymmetric methods.
Strategy Comparison Summary
| Parameter | Asymmetric Reduction | Enzymatic Kinetic Resolution | Classical Resolution |
| Max. Theoretical Yield | ~100% | 50% | 50% |
| Typical Enantiopurity (ee) | >99% | >99% | 95-99% (post-recrystallization) |
| Key Reagents | Chiral Metal Catalyst, H₂ Source | Lipase, Acyl Donor | Chiral Resolving Agent |
| Operational Complexity | High (requires pressure reactor) | Moderate (enzyme handling) | Moderate to High (crystallization) |
| Scalability | Excellent | Good | Moderate |
| Cost of Goods | Catalyst can be expensive | Enzyme/substrate costs | Low reagent cost, high process cost |
Recommended Protocol: Asymmetric Transfer Hydrogenation
Based on its high efficiency, scalability, and superior atom economy, asymmetric transfer hydrogenation of 3-dimethylamino-1-phenylpropan-1-one hydrochloride is the recommended pathway for large-scale synthesis. This protocol utilizes a well-defined Ru(II)-based catalyst.
Workflow Overview
The overall process involves the synthesis of the prochiral ketone precursor followed by the key asymmetric reduction step.
Caption: High-level workflow for the synthesis of this compound.
Materials and Equipment
-
Reactants: 3-Dimethylamino-1-phenylpropan-1-one hydrochloride, Formic acid (≥98%), Triethylamine (≥99.5%), (R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ruthenium(II) p-cymene chloride [RuCl((R,R)-TsDPEN)(p-cymene)].
-
Solvents: Anhydrous Isopropanol (IPA), Methyl tert-butyl ether (MTBE), Deionized Water.
-
Workup: Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet; Condenser; Addition funnel; Buchner funnel and filter flask; Rotary evaporator; Analytical balance.
Detailed Experimental Procedure
CAUTION: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Reactor Setup: Charge the jacketed reactor with 3-dimethylamino-1-phenylpropan-1-one hydrochloride (1.0 eq, e.g., 213.7 g).
-
Catalyst Loading: Under a positive pressure of nitrogen, add the RuCl--INVALID-LINK-- catalyst (0.001 eq, S/C ratio = 1000).
-
Solvent Addition: Add anhydrous isopropanol (5 vol, e.g., ~1.1 L) to the reactor.
-
Azeotrope Preparation: In a separate flask, prepare the formic acid/triethylamine azeotropic mixture by carefully adding triethylamine (2.0 eq) to formic acid (5.0 eq) with cooling.
-
Reaction Initiation: Begin stirring the reactor contents and heat the jacket to 40 °C. Once the temperature has stabilized, add the formic acid/triethylamine mixture via an addition funnel over 1-2 hours, maintaining the internal temperature below 50 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC. The reaction is typically complete within 8-16 hours.
-
Reaction Quench: Once the starting material is consumed, cool the reactor to room temperature. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with MTBE (3 x 5 vol).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product with high chemical and enantiomeric purity.
Quality Control & Analysis
Product integrity must be rigorously validated.
-
Identity and Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Enantiomeric Excess (ee): Determined by chiral HPLC analysis. A typical result should show >99% ee for the (R)-enantiomer.
-
Chemical Purity: Assessed by standard reverse-phase HPLC, typically yielding >99% purity.
-
Residual Solvents: Analyzed by GC-HS (Gas Chromatography-Headspace) to ensure levels are below ICH guidelines.
Mechanistic Insight: The Noyori Asymmetric Hydrogenation
The high enantioselectivity of this reaction is rooted in the formation of a well-defined, six-membered pericyclic transition state.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
The key to stereocontrol is the interaction between the substrate and the chiral TsDPEN ligand coordinated to the ruthenium center. The chiral ligand creates a sterically demanding environment, forcing the ketone to coordinate in a specific orientation. The hydride is then delivered from the metal center to one specific face of the carbonyl group (the Re face in this case), leading to the preferential formation of the (R)-alcohol. The tosyl group on the ligand is crucial, as it participates in a metal-ligand bifunctional mechanism, forming a hydrogen bond with the substrate's carbonyl group, further locking it into the required conformation for selective reduction.
Conclusion
For the large-scale industrial production of enantiomerically pure this compound, asymmetric transfer hydrogenation of the corresponding prochiral aminoketone stands out as the most efficient and economical strategy. It offers high yields, exceptional enantioselectivity, and operational simplicity at scale. While biocatalytic methods present a compelling green alternative, the 50% theoretical yield limitation remains a significant hurdle for large-volume manufacturing unless a deracemization protocol is integrated. The protocol detailed herein provides a robust and validated starting point for process development and scale-up activities in a drug development setting.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. This compound|CAS 170564-98-4 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Method for the Determination of Enantiomeric Excess of (R)-3-amino-3-phenylpropan-1-ol
Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive guide and a detailed protocol for the determination of the enantiomeric excess (e.e.) of (R)-3-amino-3-phenylpropan-1-ol using chiral High-Performance Liquid Chromatography (HPLC). The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document outlines a robust method employing a polysaccharide-based chiral stationary phase (CSP), which is a widely accepted and effective technique for the resolution of chiral amino alcohols.[1] The protocol details the instrumentation, sample preparation, chromatographic conditions, and data analysis required for accurate and reproducible results. This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of chiral molecules.
Introduction: The Significance of Enantiomeric Purity
This compound is a chiral building block with significant applications in the synthesis of various pharmaceutical agents. Its structure, featuring a primary amine and a hydroxyl group attached to a stereocenter, makes it a valuable intermediate. In asymmetric synthesis and drug development, ensuring the enantiomeric purity of such intermediates is paramount. The biological activity of a chiral drug is often associated with one specific enantiomer (the eutomer), while the other enantiomer (the distomer) may be inactive or, in some cases, contribute to undesirable side effects.[2] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs.
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the predominant technique for the separation and quantification of enantiomers.[2] CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers. These transient diastereomeric interactions result in different retention times, allowing for their separation and subsequent quantification to determine the enantiomeric excess (% ee). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and excellent selectivity for a wide range of chiral compounds, including amino alcohols.[1][3]
This application note details a method developed based on established principles for the chiral separation of primary amines and amino alcohols, providing a reliable starting point for the analysis of this compound.
Principle of Chiral Separation
The separation of enantiomers on a polysaccharide-based CSP is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The chiral recognition mechanism involves a combination of intermolecular interactions, including:
-
Hydrogen bonding: The amino and hydroxyl groups of the analyte can interact with the carbamate groups on the polysaccharide backbone.
-
π-π interactions: The phenyl group of the analyte can interact with the aromatic moieties of the chiral selector.
-
Dipole-dipole interactions: Polar functional groups contribute to the overall interaction.
-
Steric hindrance: The three-dimensional structure of the CSP creates chiral cavities or grooves into which the enantiomers can fit. The difference in the stability of the inclusion complexes for the (R) and (S) enantiomers leads to their differential retention and, thus, separation.
For basic compounds like 3-amino-3-phenylpropan-1-ol, the addition of a small amount of a basic modifier to the mobile phase is often necessary to improve peak shape and resolution by minimizing undesirable interactions with residual silanol groups on the silica support.[4]
Materials and Instrumentation
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chemicals and Reagents
-
This compound (Reference Standard)
-
Racemic (R/S)-3-amino-3-phenylpropan-1-ol
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
Chiral Column
-
Recommended Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm). These columns, based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) respectively, are known for their broad selectivity for chiral amines and amino alcohols.[5][6]
Experimental Protocol
The following protocol provides a step-by-step guide for the determination of the enantiomeric excess of this compound.
Preparation of Mobile Phase
-
Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and Diethylamine in the ratio of 80:20:0.1 (v/v/v) .
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
Rationale: A normal-phase mobile phase consisting of a non-polar alkane and a polar alcohol is a standard starting point for polysaccharide-based CSPs.[7] The addition of 0.1% DEA acts as a basic modifier to improve the peak shape of the amine-containing analyte.[4]
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Racemic Standard Solution (1 mg/mL): Prepare a 1 mg/mL solution of racemic 3-amino-3-phenylpropan-1-ol in the mobile phase. This solution is crucial for confirming the elution order and for system suitability checks.
-
Working Standard and Sample Solution (0.1 mg/mL): Dilute the stock solutions and prepare the sample to be analyzed to a final concentration of approximately 0.1 mg/mL using the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Chromatographic Conditions
The proposed starting conditions for the chiral separation are summarized in the table below.
| Parameter | Recommended Condition |
| Column | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm or 254 nm |
| Injection Volume | 10 µL |
Rationale: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. A controlled temperature of 25 °C ensures reproducible retention times. The phenyl group in the analyte allows for UV detection; 220 nm is chosen for higher sensitivity, while 254 nm can also be used.
Analytical Workflow
The logical flow of the analytical procedure is depicted in the diagram below.
Caption: Workflow for Chiral HPLC Analysis.
Data Analysis and System Suitability
System Suitability
Before analyzing the samples, the system suitability must be verified by injecting the racemic standard solution. The key acceptance criteria are:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 for accurate quantification.
-
Tailing Factor (T): The tailing factor for each peak should be less than 2.0.
-
Reproducibility: The relative standard deviation (%RSD) for the retention times of replicate injections should be less than 2%.
Identification and Calculation of Enantiomeric Excess
-
Inject the this compound standard to identify its retention time.
-
Inject the sample solution and integrate the peak areas for both the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Method Optimization and Troubleshooting
If the initial conditions do not provide adequate separation (Rs < 1.5), the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-Hexane to 2-Propanol (e.g., from 90:10 to 70:30). Increasing the alcohol content generally decreases retention time.
-
Alcohol Modifier: Replace 2-Propanol with Ethanol, which can sometimes alter the selectivity.
-
Flow Rate: Decreasing the flow rate (e.g., to 0.8 mL/min) may improve resolution, but will increase the analysis time.
-
Temperature: Changing the column temperature can affect selectivity. Both increasing and decreasing the temperature should be explored.
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution (Rs < 1.5) | Suboptimal mobile phase composition. | Adjust the Hexane/IPA ratio. Try Ethanol instead of IPA. |
| Peak Tailing | Analyte interaction with silanols. Incorrect mobile phase pH. | Ensure DEA concentration is 0.1%. |
| No Separation | Inappropriate Chiral Stationary Phase. | Screen an alternative column, e.g., CHIRALPAK® AD-H if CHIRALCEL® OD-H was used initially. |
| Drifting Retention Times | Inadequate column equilibration. Temperature fluctuations. | Equilibrate the column for at least 30 minutes. Use a column thermostat. |
Validation of the Analytical Method
For use in a regulated environment, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its enantiomer.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the determination of the enantiomeric excess of this compound by chiral HPLC. The proposed method, utilizing a polysaccharide-based chiral stationary phase, offers a reliable and robust starting point for method development and validation. By following the outlined procedures for sample preparation, chromatographic analysis, and data interpretation, researchers and drug development professionals can confidently assess the enantiomeric purity of this important chiral intermediate, ensuring the quality and safety of pharmaceutical products.
References
- 1. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. ct-k.com [ct-k.com]
- 6. ct-k.com [ct-k.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: The Strategic Role of (R)-3-amino-3-phenylpropan-1-ol in Pharmaceutical Intermediate Synthesis
Introduction: The Significance of a Versatile Chiral Building Block
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemical configuration of a drug molecule dictates its interaction with biological targets, influencing both efficacy and safety. (R)-3-amino-3-phenylpropan-1-ol (CAS: 170564-98-4) stands out as a pivotal chiral building block, valued for its well-defined three-dimensional structure.[1] This molecule is a cornerstone of the "chiral pool" strategy, where readily available, enantiopure starting materials are leveraged to construct complex pharmaceutical ingredients with high stereochemical fidelity.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol, coupled with a stable chiral center at the C3 position, makes it an exceptionally versatile precursor for a range of high-value pharmaceutical intermediates.
This guide provides an in-depth exploration of the applications of this compound, detailing not just the synthetic routes but the underlying chemical principles and providing field-proven protocols for key transformations.
Section 1: Physicochemical Properties and Ensuring Stereochemical Integrity
The utility of this compound is intrinsically linked to its physical properties and, most critically, its enantiomeric purity.
| Property | Value | Reference |
| CAS Number | 170564-98-4 | [2][3] |
| Molecular Formula | C₉H₁₃NO | [2][3] |
| Molecular Weight | 151.21 g/mol | [2][3] |
| Appearance | Off-white solid/crystal or powder | [4][5] |
| IUPAC Name | (3R)-3-amino-3-phenylpropan-1-ol | [3] |
The Imperative of Enantiopurity
The biological activity of pharmaceuticals derived from this intermediate is often confined to a single enantiomer. Therefore, verifying the enantiomeric excess (e.e.) of the starting material is a critical first step in any synthetic campaign.
Causality Behind the Method: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[1] It employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. The choice of CSP and mobile phase is crucial and must be optimized for the specific analyte.
Section 2: Sourcing Enantiopure Material: The Chiral Resolution Protocol
While direct asymmetric synthesis is possible, this compound is often produced via the resolution of a racemic mixture. One of the most robust and scalable methods is diastereomeric salt crystallization.
Principle of the Method: This technique exploits the fact that while enantiomers have identical physical properties, diastereomers do not.[1] By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), a pair of diastereomeric salts is formed. These salts have different solubilities in a given solvent system, allowing one to be selectively crystallized.
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
This protocol describes a representative method using an N-protected proline derivative as the resolving agent, a common strategy for resolving chiral amines.[6]
Workflow for Chiral Resolution
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Materials:
-
Racemic 3-amino-3-phenylpropan-1-ol
-
N-p-Tolylsulfonyl-D-proline (Resolving Agent)[6]
-
Ethyl Acetate
-
Isopropanol
-
4N Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Filter paper and Buchner funnel assembly
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Salt Formation: In a suitable flask, dissolve racemic 3-amino-3-phenylpropan-1-ol (1.0 eq) and N-p-tolylsulfonyl-D-proline (1.0 eq) in a minimal amount of a heated mixture of ethyl acetate and isopropanol (e.g., 4:1 v/v).[6] Stir until all solids are dissolved.
-
Expert Insight: The D-enantiomer of the resolving agent is chosen to selectively crystallize the salt with the desired (R)-amine. The solvent ratio is critical for achieving differential solubility and must be optimized.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for 24-48 hours to facilitate complete crystallization.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethyl acetate. This solid is the diastereomerically pure salt. The mother liquor, containing the other diastereomer, can be processed separately to recover the (S)-enantiomer.
-
Liberation of the Free Amine: Suspend the collected salt in water and add 4N NaOH solution dropwise with stirring until the pH is >12. This neutralizes the acidic resolving agent and liberates the free amine.
-
Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Final Product: Remove the solvent under reduced pressure to yield this compound.
-
Validation: Confirm the chemical identity using ¹H NMR and determine the enantiomeric excess using Chiral HPLC. An optical rotation measurement should also be taken and compared to literature values.
Section 3: Application in the Synthesis of SSRIs - The Case of (S)-Fluoxetine
One of the most prominent applications of this chiral amino alcohol family is in the synthesis of potent antidepressants.[1][7] Specifically, the derivative (R)-3-(methylamino)-1-phenylpropan-1-ol is a key intermediate for the synthesis of (S)-Fluoxetine, the active enantiomer of the widely-used SSRI.[8]
Synthetic Strategy: The synthesis involves the N-methylation of this compound. A direct methylation can be challenging due to over-methylation. A robust industrial approach involves the catalytic hydrogenation and ring-opening of a phenylisoxazolidine derivative.[9][10]
Protocol 2: Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol via Isoxazolidine Ring Opening
This protocol is adapted from established industrial methods and demonstrates an efficient route to the key methylated intermediate.[9][10]
Workflow for (S)-Fluoxetine Intermediate Synthesis
Caption: Industrial synthesis of a key (S)-Fluoxetine precursor.
Materials:
-
2-Methyl-5-phenylisoxazolidine
-
5% Palladium on Carbon (Pd/C)
-
Tetramethylene sulfone (solvent)
-
Hydrogen gas (H₂)
-
Ethanol (EtOH)
-
Glass pressure reactor
Step-by-Step Methodology:
-
Reactor Setup: In a glass pressure reactor, dissolve 2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) in tetramethylene sulfone (38.1 g).[9][10]
-
Catalyst Addition: Carefully add 5% Pd/C (1.9 g) to the solution.[9][10]
-
Expert Insight: Pd/C is a pyrophoric catalyst and should be handled with care, preferably under an inert atmosphere or as a water-wet paste. Tetramethylene sulfone is a high-boiling polar aprotic solvent suitable for this type of hydrogenation.
-
-
Hydrogenation: Seal the reactor, heat to 50°C, and pressurize with hydrogen gas to 40 psig. Maintain these conditions with stirring for 24 hours.[9][10] This step cleaves the N-O bond of the isoxazolidine ring.
-
Second Stage: After 24 hours, carefully vent the reactor and add ethanol (38.1 g). Reseal the reactor and continue heating for an additional 48 hours.[9][10]
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Remove the ethanol by distillation under reduced pressure to yield a solution of the target compound, (R)-3-(methylamino)-1-phenylpropan-1-ol, in tetramethylene sulfone, which can be used in subsequent steps.[9][10]
| Parameter | Value | Rationale |
| Catalyst | 5% Pd/C | Efficient for hydrogenolysis of the N-O bond. |
| Pressure | 40 psig H₂ | Provides sufficient hydrogen concentration for the reaction. |
| Temperature | 50°C | Balances reaction rate and catalyst stability. |
| Solvent | Tetramethylene Sulfone | High boiling point, good solubility for reactants. |
Section 4: Application in the Synthesis of Chiral β-Amino Acids
Chiral β-amino acids are crucial components of peptidomimetics, natural products, and pharmaceuticals, including β-lactam antibiotics.[11] this compound is an ideal precursor for the synthesis of (R)-3-amino-3-phenylpropanoic acid, a valuable β-amino acid derivative.
Synthetic Strategy: The transformation requires the selective oxidation of the primary alcohol to a carboxylic acid without affecting the amine functionality or the chiral center. This is typically achieved by first protecting the amine and then performing the oxidation.
Protocol 3: Synthesis of (R)-3-Amino-3-phenylpropanoic Acid
Workflow for β-Amino Acid Synthesis
Caption: Three-step synthesis of a chiral β-amino acid.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Bis(acetoxy)iodobenzene (BAIB)
-
Acetonitrile, Water
-
Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
Amine Protection: Dissolve this compound (1.0 eq) in DCM. Add TEA (1.2 eq) followed by a solution of Boc₂O (1.1 eq) in DCM dropwise at 0°C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Expert Insight: The Boc group is an excellent choice as it is stable to the subsequent oxidative conditions but can be removed easily under acidic conditions without racemization.
-
-
Oxidation: After a standard aqueous workup to isolate the N-Boc protected amino alcohol, dissolve it in a mixture of acetonitrile and water. Add TEMPO (0.1 eq) and BAIB (2.5 eq). Stir vigorously at room temperature. Monitor the reaction by TLC.
-
Causality: The TEMPO/BAIB system is a mild and highly selective method for oxidizing primary alcohols to carboxylic acids in the presence of other sensitive functional groups.
-
-
Deprotection: After isolating the N-Boc protected acid, dissolve it in DCM and add TFA (10 eq) at 0°C. Stir for 1-2 hours at room temperature.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product can be purified by recrystallization or ion-exchange chromatography to yield the pure β-amino acid.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in asymmetric synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable foundation for building complex and stereochemically pure active pharmaceutical ingredients. From critical antidepressants like Fluoxetine to the fundamental building blocks of peptidomimetics like β-amino acids, its applications are both significant and expanding. The protocols and insights provided herein demonstrate the robust and scalable nature of its chemistry, solidifying its place as an indispensable molecule in the pharmaceutical industry's toolkit.
References
- 1. This compound|CAS 170564-98-4 [benchchem.com]
- 2. acrotein.com [acrotein.com]
- 3. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cphi-online.com [cphi-online.com]
- 5. 3-Amino-3-phenyl-1-propanol|14593-04-5-Maohuan Chemical [bschem.com]
- 6. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 7. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol [benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for the Catalytic Asymmetric Reduction of a β-Amino Ketone to Synthesize (R)-3-amino-3-phenylpropan-1-ol
Abstract
This comprehensive guide details the synthesis of the chiral amino alcohol, (R)-3-amino-3-phenylpropan-1-ol, a valuable building block in pharmaceutical and fine chemical industries. We present a robust protocol for the preparation of the precursor β-amino ketone, 3-amino-1-phenylpropan-1-one, via the classical Mannich reaction. The core of this application note is a detailed exposition and comparison of two powerful catalytic asymmetric reduction methodologies for the stereoselective synthesis of the target (R)-1,3-amino alcohol: the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction. This document provides not only step-by-step protocols but also delves into the mechanistic underpinnings of these catalytic systems, offering insights into the principles of asymmetric induction. This guide is intended for researchers, scientists, and drug development professionals seeking to implement efficient and highly selective methods for the synthesis of chiral amino alcohols.
Introduction: The Significance of Chiral 1,3-Amino Alcohols
Chiral 1,3-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands for asymmetric synthesis. The specific stereochemistry of these compounds is often crucial for their desired pharmacological activity, making their enantioselective synthesis a critical challenge in modern organic chemistry. This compound serves as a key chiral building block for the synthesis of several important pharmaceutical agents. The development of efficient, scalable, and highly stereoselective routes to such compounds is therefore of paramount importance.
This guide focuses on the final, stereochemistry-defining step: the asymmetric reduction of a prochiral β-amino ketone. We will explore two of the most reliable and widely adopted methods for this transformation.
Synthesis of the β-Amino Ketone Precursor
The necessary starting material for the asymmetric reduction is the β-amino ketone, 3-amino-1-phenylpropan-1-one. This is readily synthesized via the Mannich reaction, a three-component condensation of an enolizable ketone (acetophenone), a non-enolizable aldehyde (formaldehyde), and an amine (ammonia or its salt).[1][2][3][4]
Protocol 1: Synthesis of 3-Amino-1-phenylpropan-1-one Hydrochloride
This protocol outlines the synthesis of the hydrochloride salt of the β-amino ketone, which is often a stable, crystalline solid that is convenient to handle and purify.
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Ammonium chloride
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq).
-
Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-amino-1-phenylpropan-1-one hydrochloride as a white to off-white solid.
Catalytic Asymmetric Reduction Methodologies
The key to synthesizing this compound with high enantiopurity lies in the choice of the asymmetric reduction method. Below, we detail two highly effective and well-established catalytic systems.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones using a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine.[5][6][7] This system operates via a metal-ligand bifunctional mechanism, where both the ruthenium center and the amine ligand participate in the hydrogen transfer to the ketone.
Mechanism Overview: The precatalyst, typically a Ru(II)-diphosphine dihalide, is activated in the presence of a base and hydrogen gas. The substrate ketone coordinates to the activated catalyst, and the hydride is transferred from the metal center to the carbonyl carbon, while a proton is transferred from the diamine ligand to the carbonyl oxygen, proceeding through a six-membered pericyclic transition state. The chirality of both the diphosphine and the diamine ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of one enantiomer of the alcohol in high excess.
Figure 1: Simplified workflow of the Noyori asymmetric hydrogenation.
Protocol 2: Noyori Asymmetric Hydrogenation of 3-Amino-1-phenylpropan-1-one
Materials:
-
3-Amino-1-phenylpropan-1-one hydrochloride
-
[RuCl((R)-xyliphos)((R,R)-dpen)]Cl or a similar Noyori-type catalyst
-
Potassium tert-butoxide (t-BuOK)
-
Isopropanol (anhydrous)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or a similar high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the high-pressure reactor with 3-amino-1-phenylpropan-1-one hydrochloride (1.0 eq) and the Noyori catalyst (e.g., [RuCl((R)-xyliphos)((R,R)-dpen)]Cl, 0.01-0.1 mol%).
-
Add anhydrous isopropanol to dissolve the solids.
-
Add a solution of potassium tert-butoxide (1.1 eq) in isopropanol dropwise to the reaction mixture to neutralize the hydrochloride and generate the free amine in situ, along with activating the catalyst.
-
Seal the reactor, remove it from the glovebox, and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8-10 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Quench the reaction with a small amount of water.
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel to obtain pure this compound.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is another highly effective method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline-derived), in combination with a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.
Mechanism Overview: The oxazaborolidine catalyst acts as a chiral Lewis acid that coordinates with the borane, activating it as a hydride donor. The ketone substrate then coordinates to the boron atom of the catalyst in a sterically controlled manner, with the larger substituent of the ketone oriented away from the bulky group on the catalyst. This pre-organization in the transition state directs the hydride transfer from the coordinated borane to one face of the carbonyl, resulting in the formation of the desired enantiomer of the alcohol with high selectivity.
Figure 2: Simplified workflow of the Corey-Bakshi-Shibata (CBS) reduction.
Protocol 3: CBS Reduction of 3-Amino-1-phenylpropan-1-one
Materials:
-
3-Amino-1-phenylpropan-1-one hydrochloride
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 3-amino-1-phenylpropan-1-one hydrochloride (1.0 eq) and suspend it in anhydrous THF.
-
Add triethylamine (1.1 eq) to generate the free base in situ. Stir for 15-20 minutes.
-
Cool the mixture to 0°C.
-
In a separate flame-dried flask under argon, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Slowly add the borane source (BMS or Borane-THF, 0.6-1.0 eq) to the CBS catalyst solution while maintaining a low temperature.
-
Add the THF solution of the free β-amino ketone dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench by the slow addition of methanol at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Add saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Catalyst Performance and Comparison
| Catalytic System | Catalyst Loading (mol%) | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Reaction Conditions |
| Noyori Hydrogenation | 0.01 - 0.1 | >90 | >98 | H2 (8-10 atm), rt, 12-24 h |
| CBS Reduction | 5 - 10 | 85 - 95 | 90 - 98 | Borane source, 0°C to rt, 1-2 h |
Product Characterization and Analysis
The synthesized this compound should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Optical Rotation: The specific rotation of the enantiomerically enriched product should be measured and compared with literature values. For this compound, a positive specific rotation is expected.
Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the synthesized product is a critical measure of the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining e.e.[8][9][10][11]
Protocol 4: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
Mobile Phase:
-
A mixture of hexane and isopropanol, often with a small amount of a basic additive like diethylamine to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.
Procedure:
-
Prepare a standard solution of the racemic 3-amino-3-phenylpropan-1-ol to determine the retention times of both enantiomers.
-
Prepare a dilute solution of the synthesized this compound in the mobile phase.
-
Inject the samples onto the chiral HPLC column and record the chromatograms.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Conclusion
This application note has provided a detailed guide for the synthesis of this compound through the catalytic asymmetric reduction of its β-amino ketone precursor. Both the Noyori asymmetric hydrogenation and the CBS reduction have been presented as highly effective methodologies, each with its own set of advantages in terms of catalyst loading, reaction conditions, and scalability. The provided protocols are robust and can be adapted for various research and development applications. The successful implementation of these methods will enable the efficient and highly selective synthesis of this valuable chiral building block, facilitating further advancements in medicinal chemistry and drug development.
References
- 1. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. organicreactions.org [organicreactions.org]
- 3. adichemistry.com [adichemistry.com]
- 4. byjus.com [byjus.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. This compound|CAS 170564-98-4 [benchchem.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Central Role of Chiral Amino Alcohols in Modern Chemistry
An Application Guide to the Stereoselective Reduction for Producing Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Their bifunctional nature, containing both an amino and a hydroxyl group on a chiral scaffold, makes them invaluable as synthetic building blocks and as chiral ligands or auxiliaries in asymmetric catalysis.[2] The precise three-dimensional arrangement of these functional groups is often critical for biological activity, making the stereocontrolled synthesis of these molecules a paramount objective in drug discovery and development. This guide provides a detailed exploration of the core mechanisms and protocols for the stereoselective reduction of prochiral ketones, such as α-amino ketones, to produce enantiomerically pure amino alcohols. We will delve into the mechanistic underpinnings of widely-used chemo-catalytic and biocatalytic methods, offering field-proven insights and detailed protocols to empower researchers in this critical area of synthetic chemistry.
Part 1: Chemo-Catalytic Strategies for Asymmetric Reduction
Chemical catalysis offers robust, scalable, and well-understood pathways to chiral amino alcohols. The two dominant strategies involve the use of chiral borane reagents, exemplified by the Corey-Bakshi-Shibata (CBS) reduction, and transition metal-catalyzed asymmetric (transfer) hydrogenation, pioneered by Noyori.
The Corey-Bakshi-Shibata (CBS) Reduction: A Cornerstone of Asymmetric Synthesis
The CBS reduction is a powerful and reliable method for the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral alcohols.[3] Developed independently by Itsuno and Corey in the 1980s, the reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[3][4] Its predictability, high enantioselectivity, and operational simplicity have made it a staple in both academic and industrial laboratories.[5]
The efficacy of the CBS reduction lies in a well-defined, catalyst-controlled transition state. The mechanism proceeds through a series of coordinated steps that create a rigid chiral environment for hydride delivery.[6]
-
Catalyst-Borane Complexation : The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃), forming an activated complex. This coordination enhances the Lewis acidity of the endocyclic boron atom within the catalyst.[5][6]
-
Ketone Coordination : The prochiral ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron atom. Steric factors dictate that the ketone binds with its larger substituent (RL) oriented away from the bulky substituent on the catalyst's chiral center, positioning the smaller substituent (RS) closer.
-
Intramolecular Hydride Transfer : The hydride from the coordinated BH₃ is delivered to the carbonyl carbon through a highly organized, six-membered chair-like transition state.[6] This intramolecular transfer ensures that the hydride attacks a specific enantiotopic face of the ketone, dictated by the catalyst's absolute configuration.
-
Product Release and Catalyst Turnover : Following hydride transfer, an alkoxyborane product is formed and released, regenerating the active catalyst to continue the cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the final chiral alcohol product.
References
- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-amino-3-phenylpropan-1-ol
Welcome to the technical support center for the synthesis of (R)-3-amino-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yield and enantioselectivity.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental challenges with detailed, evidence-based solutions.
Question 1: My overall yield is consistently low. What are the most common causes and how can I mitigate them?
Low overall yield in the synthesis of this compound can stem from several stages of the process, from the initial reaction to final purification. Here’s a breakdown of potential issues and their remedies:
A. Inefficient Asymmetric Reduction or Resolution:
-
The Problem: The core of this synthesis lies in establishing the correct stereochemistry. Incomplete conversion or poor enantioselectivity in the asymmetric reduction of a prochiral ketone precursor (e.g., 3-amino-1-phenylpropan-1-one) or inefficient separation in a chiral resolution process will directly impact the yield of the desired (R)-enantiomer.
-
The Solution:
-
Catalyst Selection and Loading: For asymmetric reduction, the choice of catalyst is critical. Oxazaborolidine catalysts, such as (S)-2-Methyl-CBS-oxazaborolidine, are commonly used for the enantioselective reduction of protected α-amino ketones.[1] Ensure the catalyst is of high purity and used at the optimal loading, typically 0.1 equivalents.[1] A patent describes the use of a spiroborate ester catalyst for asymmetric reduction, claiming high yield and optical purity.[2]
-
Reaction Conditions: Temperature and reaction time are crucial. Many asymmetric reductions require sub-zero temperatures to maximize enantioselectivity.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and avoid side reactions.
-
Chiral Resolution: If employing chiral resolution of a racemic mixture, the choice of resolving agent is key. Chiral acids like tartaric acid or mandelic acid derivatives are often used to form diastereomeric salts that can be separated by fractional crystallization.[3] The efficiency of this separation is highly dependent on the solvent system and crystallization conditions.
-
B. Suboptimal Reaction Conditions in Precursor Synthesis:
-
The Problem: The synthesis of the precursor, such as 3-amino-1-phenylpropan-1-one, can also be a source of low yield. For instance, in a Mannich reaction involving acetophenone, formaldehyde, and an amine, side reactions or incomplete conversion can occur.[4]
-
The Solution:
-
Mannich Reaction Optimization: Carefully control the stoichiometry of the reactants. The temperature and pH of the reaction medium can significantly influence the outcome. A detailed protocol for a similar synthesis suggests heating to 60-100°C in a closed container with an alcohol as a solvent.[5]
-
Alternative Precursors: Consider alternative synthetic routes, such as the reduction of a nitro compound like (R)-3-nitro-1-phenylpropan-1-ol.[3] The chemoselective reduction of the nitro group can be achieved through catalytic hydrogenation.[3]
-
C. Losses During Workup and Purification:
-
The Problem: Significant product loss can occur during the extraction and purification steps. Emulsion formation during aqueous workup and inefficient chromatographic separation are common culprits.
-
The Solution:
-
Workup Procedure: After quenching the reaction, ensure proper phase separation during extraction with a suitable organic solvent like ethyl acetate. Washing with brine can help break emulsions.[1]
-
Purification Method: Flash column chromatography on silica gel is a standard method for purifying the crude product.[1] The choice of eluent system is critical for good separation. For analyzing enantiomeric excess, chiral HPLC is the method of choice.[1][6]
-
Question 2: I am struggling with poor enantioselectivity. How can I improve the enantiomeric excess (e.e.) of my product?
Achieving high enantioselectivity is paramount for the utility of this compound in pharmaceutical applications.[3]
A. Asymmetric Reduction Strategies:
-
Catalyst and Ligand Choice: The enantioselectivity of the reduction is dictated by the chiral catalyst. For transition metal-catalyzed reductions (e.g., using ruthenium or rhodium), the chiral ligand is the source of asymmetry.[7][8] Experiment with different chiral ligands to find the optimal one for your specific substrate.
-
Temperature Control: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Reducing Agent: The choice of reducing agent can also influence the outcome. Borane complexes are commonly used with oxazaborolidine catalysts.[8]
B. Enzymatic Kinetic Resolution:
-
Enzyme Selection: Lipases are frequently used for the kinetic resolution of amino alcohols through enantioselective acylation.[3] The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
-
Acylating Agent and Solvent: The choice of acylating agent (e.g., isopropenyl acetate) and the reaction medium significantly impact the efficiency and enantioselectivity of the resolution.[3]
Question 3: I am observing significant side product formation. What are the likely side reactions and how can I suppress them?
Side product formation can complicate purification and reduce the yield of the desired product.
A. Over-reduction:
-
The Problem: In syntheses involving the reduction of a keto-ester, over-reduction to a diol can occur.[9]
-
The Solution: Carefully control the stoichiometry of the reducing agent. Using a less reactive reducing agent or performing the reaction at a lower temperature can help to selectively reduce the ketone without affecting the ester.
B. Dehydroxylation:
-
The Problem: During the reduction of 3-amino-1-phenylpropan-1-one, particularly under harsh catalytic hydrogenation conditions, dehydroxylation can occur, leading to the formation of 3-amino-1-phenylpropane. One study noted that using water as a solvent in a Raney nickel-catalyzed reduction minimized this side reaction.[5]
-
The Solution: Optimize the hydrogenation conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yield and purity.
II. Frequently Asked Questions (FAQs)
What are the main synthetic strategies for preparing this compound?
There are several effective strategies for synthesizing this compound:
-
Asymmetric Reduction of a Prochiral Ketone: This is a powerful method that involves the enantioselective reduction of a precursor like 3-amino-1-phenylpropan-1-one using a chiral catalyst.[3][8]
-
Chiral Resolution of a Racemic Mixture: This technique involves preparing a racemic mixture of 3-amino-3-phenylpropan-1-ol and then separating the enantiomers using a chiral resolving agent.[3]
-
Synthesis from the Chiral Pool: This approach utilizes readily available chiral starting materials, such as natural α-amino acids, and chemically transforms them into the desired product.[1][3]
-
Enzymatic Kinetic Resolution: This method employs enzymes, often lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[3]
How do I determine the enantiomeric excess of my product?
The most common and reliable method for determining the enantiomeric excess (e.e.) of chiral amino alcohols is chiral High-Performance Liquid Chromatography (HPLC) .[1] This technique uses a chiral stationary phase to separate the enantiomers, and the relative peak areas in the chromatogram are used to calculate the e.e.
What are the key safety precautions I should take when synthesizing this compound?
This compound is classified as causing severe skin burns and eye damage and is harmful if swallowed.[10][11] It is crucial to:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Work in a well-ventilated fume hood.
-
Handle all reagents and solvents with care, consulting their respective safety data sheets (SDS).
-
Dispose of chemical waste according to your institution's guidelines.
III. Experimental Protocols
Protocol 1: Asymmetric Reduction of 3-Amino-1-phenylpropan-1-one using a CBS Catalyst
This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone.
-
Catalyst Preparation (In Situ): In a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).
-
Reaction Setup: Cool the flask to the desired reaction temperature (e.g., -20 °C) and slowly add a solution of the 3-(protected-amino)-1-phenylpropan-1-one in a suitable anhydrous solvent (e.g., THF).
-
Addition of Reducing Agent: Slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2) or another suitable borane source (1.0-1.2 equivalents) to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or HPLC. The reaction is often complete within a few hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol at low temperature.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.[1]
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.[1]
Data Summary Table: Comparison of Synthetic Methods
| Method | Typical Yield | Typical e.e. | Advantages | Disadvantages |
| Asymmetric Reduction | 70-95% | >95% | High enantioselectivity, direct route | Requires specialized chiral catalysts |
| Chiral Resolution | <50% (theoretical max) | >99% | Can achieve very high purity | Inherently lower yield, tedious process |
| Enzymatic Resolution | <50% (theoretical max) | >99% | "Green" chemistry, high selectivity | Enzyme cost and stability can be issues |
IV. Mechanistic Insights
Mechanism of CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones. The mechanism involves the coordination of the borane reducing agent to the nitrogen of the oxazaborolidine catalyst. The ketone then coordinates to the Lewis acidic boron atom in a specific orientation dictated by the steric bulk of the catalyst's substituent, leading to a highly stereoselective hydride transfer to one face of the ketone.
Caption: Simplified mechanism of CBS-catalyzed ketone reduction.
V. References
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. 12
-
discovery and synthesis of chiral amino alcohols - Benchchem. 1
-
This compound | 170564-98-4 | Benchchem. 3
-
Amino Acid and Peptide Chiral Separations - Sigma-Aldrich. 6
-
Chiral separation of amino-alcohols using extractant impregnated resins - PubMed. 13
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals. 14
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC - NIH. 15
-
Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC - NIH. 7
-
A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents. 2
-
Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols | The Journal of Organic Chemistry - ACS Publications. 16
-
Chemoselective Reduction of β-Keto esters to β-Keto-alcohols - J-Stage. 9
-
(R)-3-Amino-3-phenyl-1-propanol | 170564-98-4 | Tokyo Chemical Industry Co., Ltd.(APAC). 10
-
Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol - Benchchem. 17
-
Preparation method of 3-methylamino-1-phenylpropanol - Google Patents. 5
-
Enantioselective reduction of ketones - Wikipedia. 8
-
Synthesis of 3-amino-1-phenyl-propan-1-ol - PrepChem.com. 4
-
Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: A Technical Guide to Precursors and Methodologies - Benchchem. 18
-
Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Googleapis.com. 19
-
(PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate. 20
-
High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC - NIH. 21
-
Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC - NIH. 22
-
Three-component stereoselective enzymatic synthesis of amino diols and amino-polyols. 23
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. 24
-
Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC - NIH. 25
-
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - ResearchGate. 26
-
(R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem. 11
References
- 1. benchchem.com [benchchem.com]
- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 3. This compound|CAS 170564-98-4 [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. Chemoselective Reduction of β-Keto esters to β-Keto-alcohols [jstage.jst.go.jp]
- 10. (R)-3-Amino-3-phenyl-1-propanol | 170564-98-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral separation of amino-alcohols using extractant impregnated resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
- 15. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. researchgate.net [researchgate.net]
- 21. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Chiral HPLC Separation of 3-amino-3-phenylpropan-1-ol Enantiomers
Welcome to the technical support center for the chiral separation of 3-amino-3-phenylpropan-1-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. The content is structured in a practical question-and-answer format to directly address challenges you may encounter during your experiments.
I. Quick Troubleshooting Guide
This section provides a high-level overview of common problems and their immediate potential solutions. For a more detailed explanation, please refer to the subsequent sections.
| Problem Observed | Primary Suspected Cause(s) | Initial Recommended Action(s) |
| No or Poor Resolution (Rs < 1.5) | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Lack of necessary mobile phase additive. | 1. Screen alternative CSPs (e.g., different polysaccharide derivatives).2. Adjust alcohol modifier percentage.3. Add a basic additive like Diethylamine (DEA) at 0.1%. |
| Peak Tailing or Poor Peak Shape | 1. Secondary interactions with residual silanols on the silica support.2. Insufficient concentration of basic additive.3. Column overload. | 1. Increase the concentration of the basic additive (e.g., up to 0.5% DEA).[1]2. Reduce sample concentration/injection volume.3. Ensure proper column equilibration. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Mobile phase composition drift.3. Temperature fluctuations. | 1. Equilibrate with at least 10-20 column volumes of the new mobile phase.[2]2. Prepare fresh mobile phase daily.3. Use a column thermostat to maintain a stable temperature.[2] |
| High Backpressure | 1. Blockage of column inlet frit.2. Sample precipitation.3. Use of incorrect solvents. | 1. Reverse-flush the column (if permitted by the manufacturer).[3]2. Filter all samples through a 0.2 or 0.45 µm filter.3. Ensure sample solvent is miscible with the mobile phase. |
| Loss of Separation Over Time | 1. Column contamination or degradation.2. "Memory effect" from previous additives.[4][5]3. Dissolution of coated stationary phase. | 1. Implement a column cleaning/regeneration protocol.2. Dedicate a column to a specific method/additive type.3. Use immobilized CSPs for greater solvent compatibility. |
II. Detailed Troubleshooting Q&A
This section expands on common issues, explaining the scientific principles behind the troubleshooting steps.
Q1: I am not seeing any separation of the 3-amino-3-phenylpropan-1-ol enantiomers. What is the first thing I should check?
A1: The first and most critical factor is the combination of your Chiral Stationary Phase (CSP) and mobile phase.
-
Chiral Stationary Phase (CSP) Selection: 3-amino-3-phenylpropan-1-ol is a polar, basic compound containing both an amino group and a hydroxyl group, as well as an aromatic ring. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® AD, CHIRALCEL® OD), are typically the most successful for this class of compounds.[6][7][8] These phases offer a complex combination of interaction sites, including hydrogen bonding, dipole-dipole, and π-π interactions, which are necessary for chiral recognition.[9] If you are using a different type of CSP (e.g., a Pirkle-type or cyclodextrin-based phase), it may not possess the correct complementary interaction sites for this specific analyte.
-
Mobile Phase Composition: For polysaccharide CSPs in normal phase mode, the mobile phase is typically a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The ratio of these components is critical. A typical starting point is 80:20 (v/v) hexane:isopropanol.[2] If you see no separation, systematically vary the alcohol percentage (e.g., try 90:10 and 70:30) as this directly influences the analyte's interaction with the stationary phase.
Q2: My peaks are showing significant tailing, even though I have some separation. How can I improve the peak shape?
A2: Peak tailing for a basic analyte like 3-amino-3-phenylpropan-1-ol is almost always caused by undesirable secondary ionic interactions with the stationary phase support.
-
The Role of Basic Additives: The primary amine in your analyte is basic and can interact strongly with acidic residual silanol groups on the silica gel surface that the chiral selector is coated or bonded to. This leads to poor peak shape. To mitigate this, a basic additive must be added to the mobile phase.[1]
-
Mechanism: The additive (e.g., Diethylamine, DEA) is more basic than the analyte and will preferentially interact with the silanol groups, effectively masking them from the analyte. This results in a more homogeneous interaction environment, leading to symmetrical peaks.
-
Protocol: Start by adding 0.1% (v/v) of DEA to your mobile phase. If tailing persists, you can incrementally increase the concentration, typically not exceeding 0.5%.[1] Other amines like butylamine or ethanolamine can also be effective.[1]
-
-
Sample Overload: Injecting too much sample can saturate the active sites on the CSP, leading to peak distortion. Try reducing the injection volume or diluting your sample to see if peak shape improves.
Q3: My resolution was good, but it has degraded over time with a new bottle of mobile phase. What could be the cause?
A3: This issue often points to problems with mobile phase preparation, column equilibration, or a phenomenon known as the "memory effect."
-
Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times to ensure the stationary phase is fully saturated with the mobile phase and its additives.[2] When you switch to a new mobile phase, even if it's nominally the same composition, you must allow sufficient time for re-equilibration. A minimum of 10-20 column volumes is a good starting point.
-
Mobile Phase Volatility: The typical normal phase solvents (hexane, IPA) are volatile. If the mobile phase reservoir is not properly covered, the more volatile component (hexane) can evaporate faster, changing the ratio of the mobile phase and altering retention and resolution. Always prepare fresh mobile phase and keep reservoirs covered.
-
Additive Memory Effect: Basic and acidic additives can be strongly adsorbed onto the stationary phase and can alter its selective properties over the long term.[4][5] If the column was previously used with a different additive (or no additive), residual amounts can interfere with your current separation. This "memory effect" can be persistent.[5] It is a best practice to dedicate a specific column to a specific method or, at a minimum, employ a rigorous washing protocol when changing methods.
III. Frequently Asked Questions (FAQs)
-
Q: What is the ideal mode of chromatography for 3-amino-3-phenylpropan-1-ol? Normal Phase, Reversed-Phase, or Polar Organic?
-
A: Normal phase (NP) is the most common and often most successful mode for this type of compound on polysaccharide CSPs. The non-polar bulk solvent and alcohol modifier provide an excellent environment for the hydrogen bonding and dipole-dipole interactions crucial for chiral recognition. While reversed-phase (RP) and polar organic modes can work, NP typically provides better selectivity for amino alcohols.
-
-
Q: Should I use a coated or an immobilized polysaccharide CSP?
-
A: Immobilized CSPs offer a significant advantage in terms of solvent compatibility and robustness. Coated phases can be damaged or dissolved by certain solvents (e.g., DMF, chloroform), leading to a rapid loss of performance.[3] If you are in the method development stage and wish to screen a wider range of solvents, an immobilized column is a safer and more versatile choice.
-
-
Q: How does temperature affect my chiral separation?
-
A: Temperature is a critical parameter. Generally, decreasing the temperature enhances the weaker intermolecular forces (like hydrogen bonds and dipole interactions) that govern chiral recognition, often leading to increased selectivity and better resolution.[2] Conversely, increasing the temperature can improve peak efficiency (narrower peaks) but may reduce resolution.[2] Using a column thermostat is essential for reproducible results.
-
-
Q: Can I use a gradient elution for this separation?
-
A: While possible, isocratic elution is far more common for chiral separations.[5] Enantiomers have identical chemical properties in an achiral environment, so they respond identically to a mobile phase gradient. The separation relies entirely on the differential interaction with the chiral stationary phase. An isocratic method is simpler, more robust, and avoids lengthy re-equilibration times.[5]
-
IV. Key Experimental Protocols
Protocol 1: Standard Mobile Phase Preparation (Normal Phase)
-
Select Solvents: Use only high-purity, HPLC-grade n-hexane (or heptane) and isopropanol (or ethanol).
-
Measure Components: For a 1 L batch of 80:20 (v/v) Hexane:Isopropanol with 0.1% DEA:
-
Measure 800 mL of n-hexane into a clean, dry 1 L mobile phase reservoir.
-
Measure 200 mL of isopropanol in a separate graduated cylinder.
-
Using a micropipette, add 1.0 mL of Diethylamine (DEA) to the isopropanol and mix gently.
-
-
Combine and Mix: Add the isopropanol/DEA mixture to the n-hexane in the reservoir.
-
Degas: Cap the reservoir and sonicate the mobile phase for 10-15 minutes to remove dissolved gases, which can cause pump and detector issues.
-
Label: Clearly label the bottle with the composition, additive, and date of preparation.
Protocol 2: New Column Equilibration and System Suitability
-
Initial Flush: Before installing the new column, flush the entire HPLC system, including the injector and flow path, with the mobile phase alcohol (e.g., 100% isopropanol) to remove any incompatible solvents.
-
Column Installation: Install the chiral column in the correct flow direction as indicated by the arrow on the column hardware.
-
Gradual Solvent Introduction: Start the flow at a low rate (e.g., 0.2 mL/min) with 100% isopropanol. Gradually introduce the final mobile phase over 20-30 minutes to avoid shocking the column.
-
Equilibration: Once at the final mobile phase composition, set the flow rate to the method-specified value (e.g., 1.0 mL/min) and allow the system to equilibrate for at least 30-60 minutes, or until a stable baseline is achieved. This may correspond to 20-30 column volumes.
-
System Suitability Test:
-
Prepare a solution of racemic 3-amino-3-phenylpropan-1-ol.
-
Perform 5-6 replicate injections.
-
Verify that the system meets pre-defined criteria for performance (e.g., Resolution (Rs) > 1.5, peak tailing factor < 1.5, %RSD of retention time < 1%). This validates that the system is ready for sample analysis.
-
V. Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting poor resolution in a chiral HPLC separation.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
VI. References
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from --INVALID-LINK--
-
Welch, C. J., et al. (2010). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1217(28), 4730-4737.
-
Ye, Y. K., et al. (2001). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 922(1-2), 131-138.
-
ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. Retrieved from --INVALID-LINK--
-
Ilisz, I., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(3), 694.
-
Puskás, I., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules, 29(9), 2154.
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from --INVALID-LINK--
-
Ali, I., & Aboul-Enein, H. Y. (2004). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. In Chiral Separations by Liquid Chromatography and Related Technologies (pp. 135-156). Humana Press.
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from --INVALID-LINK--
-
Ray, A. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
uHPLCs. (2023, July 20). Chiral Column HPLC All You Should Know. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. Retrieved from --INVALID-LINK--
-
Weatherly, C. A., & Shamsi, S. A. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis, 43(9-10), 1121-1128.
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from --INVALID-LINK--
-
Ahuja, S., & Dong, M. W. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(8), 764-774.
-
Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 162-171.
-
Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Retrieved from --INVALID-LINK--
-
Reddit. (2021). Developing a chiral separation on HPLC in NP. Retrieved from --INVALID-LINK--
-
Al-Ghanim, A. M. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
-
Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). How to separate amino acid enantiomers?. Retrieved from --INVALID-LINK--
References
- 1. chiraltech.com [chiraltech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Enzymatic Resolution of Amino Alcohols
Welcome to the Technical Support Center for the enzymatic resolution of amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during the enzymatic resolution of amino alcohols. Each issue is presented in a question-and-answer format, offering not just a solution, but a detailed explanation of the underlying principles.
Q1: My reaction is very slow or has stalled. What are the likely causes and how can I fix it?
A1: A slow or stalled reaction can be attributed to several factors, often related to enzyme activity or substrate availability.
-
Sub-optimal Temperature: Enzymes have an optimal temperature range for activity.[1] Temperatures that are too low will decrease the reaction rate, while excessively high temperatures can lead to enzyme denaturation and irreversible loss of activity.[2]
-
Troubleshooting Steps:
-
Consult the literature or the enzyme supplier's data sheet for the optimal temperature of your specific enzyme.
-
Experimentally determine the optimal temperature by running the reaction at a range of temperatures (e.g., 25°C, 37°C, 50°C) and measuring the initial reaction rates. For some lipases, increasing the temperature can increase the conversion rate, but it's crucial to ensure it doesn't negatively impact enantioselectivity.[3]
-
-
-
Incorrect pH: The pH of the reaction medium profoundly impacts an enzyme's activity by affecting the ionization state of amino acid residues in the active site.[4] An unsuitable pH can lead to a loss of catalytic function or even denaturation.[5][6]
-
Troubleshooting Steps:
-
Determine the optimal pH for your enzyme, which can often be found in technical documentation.
-
If the reaction is in an aqueous buffer, ensure the buffer has sufficient capacity to maintain the desired pH.
-
For reactions in organic solvents, the concept of "pH memory" is important. This refers to the influence of the pH of the aqueous solution from which the enzyme was lyophilized or immobilized on its subsequent activity in an organic solvent.[7] Consider preparing your enzyme from buffers of different pH values to find the optimal "pH memory" for your reaction.
-
-
-
Enzyme Inhibition: The product, substrate, or even the acyl donor can inhibit the enzyme.
-
Troubleshooting Steps:
-
Product Inhibition: If the product is inhibitory, consider in-situ product removal (ISPR) techniques.
-
Substrate Inhibition: High concentrations of the amino alcohol substrate can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration.
-
Acyl Donor By-product Inhibition: Some acyl donors, like vinyl esters, produce acetaldehyde as a byproduct, which can deactivate certain lipases.[8] Consider using alternative acyl donors like 1-ethoxyvinyl esters, which generate less harmful byproducts such as ethyl acetate.[8]
-
-
-
Poor Enzyme Stability or Deactivation: The enzyme may be unstable under the reaction conditions.
-
Troubleshooting Steps:
-
Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier reuse.[9][10] Common methods include adsorption, covalent attachment, and entrapment.[10]
-
Additives: The addition of certain solvents, like ethanol, during the immobilization process can sometimes lead to hyperactivation and increased thermal resistance of the enzyme.[11]
-
-
Q2: The enantioselectivity (E-value) of my reaction is low. How can I improve it?
A2: Low enantioselectivity is a common challenge. Several strategies can be employed to enhance the enzyme's ability to discriminate between the two enantiomers of the amino alcohol.
-
Enzyme Screening: Not all enzymes are created equal for a specific substrate.
-
Troubleshooting Steps:
-
Screen a panel of different enzymes (e.g., various lipases, proteases) to identify the one with the highest intrinsic enantioselectivity for your amino alcohol.[12]
-
-
-
Solvent (Medium) Engineering: The organic solvent used in the reaction can significantly influence enantioselectivity.[13]
-
Troubleshooting Steps:
-
Screen a variety of organic solvents with different properties (e.g., polarity, hydrophobicity). Common choices include hexane, heptane, toluene, and tert-butyl methyl ether (MTBE).[13][14]
-
The "log P" value (a measure of hydrophobicity) of the solvent can be a useful parameter to consider. Generally, more hydrophobic solvents tend to maintain the essential water layer around the enzyme, which is crucial for its activity and selectivity.
-
-
-
Temperature Optimization: While higher temperatures often increase reaction rates, they can sometimes decrease enantioselectivity.[3]
-
Troubleshooting Steps:
-
Investigate the effect of temperature on the enantioselectivity of your reaction. Running the reaction at a lower temperature may improve the E-value, although it will likely slow down the reaction rate.[13]
-
-
-
Acyl Donor Selection: The choice of acyl donor can have a dramatic effect on both the reaction rate and enantioselectivity.[3]
-
Substrate Modification: In some cases, modifying the substrate by adding a bulky protecting group to the amino or hydroxyl function can enhance the enzyme's ability to differentiate between the enantiomers.
Q3: I'm having trouble with the work-up and separation of the product and unreacted substrate. What are some effective methods?
A3: Efficient separation is key to obtaining pure enantiomers.
-
Extraction: Differences in the properties of the acylated and unreacted amino alcohol can be exploited.
-
Troubleshooting Steps:
-
After the reaction, the acylated product (ester) will be less polar than the unreacted amino alcohol. This difference allows for separation by extraction. For example, you can often extract the ester into an organic solvent, leaving the more polar amino alcohol in an aqueous phase after acidification.[16]
-
-
-
Chromatography: Column chromatography is a powerful tool for separation.
-
Troubleshooting Steps:
-
Silica gel chromatography can effectively separate the product ester from the unreacted amino alcohol based on their polarity difference.
-
To separate the enantiomers for analytical purposes (i.e., to determine enantiomeric excess), chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is required.[16][17][18]
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of enzymatic resolutions.
Q1: What is the ideal conversion for a kinetic resolution?
A1: For a simple kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%.[13] To achieve high enantiomeric excess (ee) for both the product and the remaining substrate, it is often necessary to stop the reaction at or near 50% conversion. However, for some enzymatic systems, the highest ee for the product is achieved at a lower conversion, for instance around 40%.[16] It is crucial to monitor the reaction progress and determine the optimal stopping point experimentally.[16]
Q2: How do I choose the right enzyme for my amino alcohol?
A2: The best approach is empirical screening. Lipases, particularly Candida antarctica lipase B (often immobilized as Novozym 435), are a good starting point due to their broad substrate specificity and high stability.[13][19] Proteases like subtilisin or α-chymotrypsin can also be effective for the hydrolysis of amino acid esters.[20]
Q3: Should I use a free or immobilized enzyme?
A3: Immobilized enzymes are generally preferred for several reasons:
-
Enhanced Stability: Immobilization can protect the enzyme from denaturation caused by temperature, pH, or organic solvents.[21]
-
Easy Separation: The immobilized enzyme can be easily recovered from the reaction mixture by simple filtration, allowing for its reuse.[10]
-
Improved Activity: In some cases, immobilization can lead to an increase in enzyme activity.[9]
Q4: How do I monitor the reaction to determine conversion and enantiomeric excess?
A4: Chiral analytical techniques are essential.
-
Chiral HPLC or GC: These are the most common and reliable methods for separating and quantifying the enantiomers of both the substrate and the product, allowing for the determination of enantiomeric excess (ee).[18]
-
NMR Spectroscopy: In some cases, Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent can be used to determine the ee.[17]
Q5: Can I run the reaction without an organic solvent?
A5: Yes, solvent-free systems can be advantageous, offering benefits such as lower cost, reduced environmental impact, and potentially higher reaction rates due to higher substrate concentrations.[19][22] However, the high viscosity of a solvent-free system can sometimes lead to mass transfer limitations.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Alcohol
This protocol provides a starting point for the transesterification of a racemic amino alcohol.
Materials:
-
Immobilized Lipase (e.g., Novozym 435)
-
Racemic amino alcohol
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane or MTBE)
-
Molecular sieves (optional, for water control)
-
Reaction vessel with temperature control and magnetic stirring
Procedure:
-
To the reaction vessel, add the organic solvent, the racemic amino alcohol, and the acyl donor. A typical molar ratio of amino alcohol to acyl donor is 1:1.5 to 1:3.
-
If using, add activated molecular sieves to maintain anhydrous conditions.
-
Add the immobilized lipase to the mixture. A typical enzyme loading is 10-50 mg of enzyme per mmol of substrate.
-
Stir the reaction mixture at the desired temperature (e.g., 40°C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The filtrate contains the acylated product and the unreacted amino alcohol, which can then be separated.
Data Presentation: Influence of Reaction Parameters on Enantioselectivity
The following table summarizes the typical effects of various reaction parameters on the enantioselectivity (E-value) in the enzymatic resolution of amino alcohols.
| Parameter | General Effect on E-value | Rationale |
| Enzyme Choice | Highly variable | The enzyme's active site structure dictates its stereopreference. |
| Solvent | Significant impact | The solvent affects the enzyme's conformation and the partitioning of substrates and products. |
| Temperature | Often an inverse relationship | Lower temperatures can enhance the energy difference between the transition states for the two enantiomers. |
| Acyl Donor | Can be significant | The structure of the acyl donor influences its fit within the enzyme's active site. |
| Water Content | Optimal range exists | A minimal amount of water is essential for enzyme activity, but excess water can lead to hydrolysis and reduce enantioselectivity. |
Visualization: Workflow and Logic Diagrams
Diagram 1: General Workflow for Enzymatic Resolution
Caption: Workflow for a typical enzymatic kinetic resolution experiment.
Diagram 2: Troubleshooting Logic for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Effects of pH in rapid-equilibrium enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ethanol as additive enhance the performance of immobilized lipase LipA from Pseudomonas aeruginosa on polypropylene support - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 13. jocpr.com [jocpr.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of (R)-3-amino-3-phenylpropan-1-ol
Welcome to the technical support center for the purification of (R)-3-amino-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary methods for purifying this compound and other chiral amino alcohols include:
-
Diastereomeric Salt Crystallization: This classical technique involves reacting the racemic amino alcohol with a chiral resolving agent to form diastereomeric salts.[1] These salts have different solubilities, allowing for their separation by fractional crystallization.[1]
-
Enzymatic Kinetic Resolution: This method uses an enzyme, often a lipase, to selectively acylate one enantiomer of the racemic mixture, leaving the desired (R)-enantiomer unreacted.[2] The acylated (S)-enantiomer can then be separated from the unreacted (R)-enantiomer.[2]
-
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): Chiral HPLC columns can effectively separate the (R) and (S) enantiomers.[1] Polysaccharide-based CSPs are often a good starting point for screening.[1]
-
Recrystallization: For removing general impurities from the desired enantiomer, recrystallization from a suitable solvent is a common and effective technique. The choice of solvent is crucial for obtaining high purity and yield.[3][4]
Q2: How do I assess the chemical and enantiomeric purity of my this compound sample?
A combination of analytical techniques is recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for determining the enantiomeric excess (e.e.) of your compound.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and identify any chemical impurities.[2][3]
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.[3]
-
Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups like hydroxyl (O-H) and amino (N-H) groups.[2]
Q3: What are some common impurities I might encounter?
Impurities can arise from the synthetic route used. Potential impurities include:
-
The corresponding (S)-enantiomer.
-
Unreacted starting materials or reagents.
-
Side-products from the synthesis, which will depend on the specific reaction pathway. For example, if prepared by reduction of the corresponding ketone, residual ketone may be present.
Troubleshooting Guide
Crystallization & Recrystallization Issues
Problem 1: Low yield after recrystallization.
-
Possible Cause: The chosen solvent may be too good, meaning the compound remains significantly soluble even at low temperatures.[3]
-
Troubleshooting Steps:
-
Solvent Screening: Select a solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below. For similar compounds, cyclohexane has been shown to be effective.[3][4]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Excess solvent will lead to lower recovery.[3]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities and lead to smaller, less pure crystals.
-
pH Adjustment (for salt forms): If you are crystallizing a salt form, ensure the pH is optimal for minimizing solubility.
-
Problem 2: The compound oils out instead of crystallizing.
-
Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated. Impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Solvent System Modification: Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the solution at a slightly elevated temperature until turbidity persists. Then, allow it to cool slowly.
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point.
-
Chiral Resolution & Separation Challenges
Problem 3: Poor separation of enantiomers using chiral HPLC.
-
Possible Cause: The chosen chiral stationary phase (CSP) and mobile phase are not suitable for your compound.
-
Troubleshooting Steps:
-
CSP Screening: It is often necessary to screen several different CSPs.[1] Polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are common choices for compounds with aromatic groups and hydrogen-bonding functionalities.[1]
-
Mobile Phase Optimization: Vary the composition and additives of the mobile phase. For normal-phase chiral HPLC, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are common. Small amounts of an acidic or basic additive can improve peak shape. For reversed-phase, acetonitrile/water or methanol/water systems are typical.
-
Temperature Control: Cooler temperatures often improve chiral resolution. Consider using a column thermostat.
-
Problem 4: Inefficient separation of diastereomeric salts during fractional crystallization.
-
Possible Cause: The solubilities of the two diastereomeric salts in the chosen solvent are too similar.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system that maximizes the solubility difference between the diastereomeric salts.
-
Multiple Recrystallizations: It may be necessary to perform several recrystallization steps to achieve high diastereomeric purity. Monitor the purity of the crystals and the mother liquor at each step using chiral HPLC (after converting the salt back to the free base).
-
Choice of Resolving Agent: The choice of the chiral resolving agent is critical. If one is not effective, consider trying a different one.
-
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
This protocol provides a general procedure for the resolution of racemic 3-amino-3-phenylpropan-1-ol using a chiral acid.
-
Salt Formation:
-
Dissolve 1 equivalent of racemic 3-amino-3-phenylpropan-1-ol in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) to the solution.
-
Gently heat and stir the mixture until all solids are dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The salt of one diastereomer should preferentially crystallize.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Dissolve the diastereomerically enriched salt in water.
-
Add a base (e.g., aqueous NaOH or NaHCO₃ solution) to adjust the pH to >10.
-
Extract the liberated this compound with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
-
-
Purity Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
Protocol 2: Chiral HPLC Analysis
This protocol outlines a general method for determining the enantiomeric excess.
-
Sample Preparation:
-
Prepare a stock solution of your sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Daicel Chiralpak IA or IC) is a good starting point.
-
Mobile Phase: A typical normal phase eluent is a mixture of hexane and ethanol (e.g., 90:10 v/v). Isocratic elution is common for chiral separations.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Identify the peaks corresponding to the (R) and (S) enantiomers (this may require running a standard of the racemate or the desired enantiomer).
-
Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Data Summary
Table 1: Comparison of Chiral Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Different solubilities of diastereomeric salts[1] | Scalable, cost-effective for large quantities. | Can be labor-intensive, requires screening of resolving agents and solvents, may require multiple recrystallizations. |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction[2] | High selectivity, mild reaction conditions. | Can be expensive, limited to 50% theoretical yield for the desired enantiomer, requires separation of product from unreacted starting material. |
| Chiral HPLC | Differential interaction with a chiral stationary phase[1] | High resolution, applicable to a wide range of compounds, can be used for both analytical and preparative scales. | Higher cost for columns and solvents, limited loading capacity for preparative separations. |
Visualization of Workflows
References
Technical Support Center: Industrial Scale-Up of (R)-3-amino-3-phenylpropan-1-ol Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-amino-3-phenylpropan-1-ol, a key chiral intermediate in the pharmaceutical industry. Here, we address common challenges encountered during the industrial scale-up of this synthesis, providing troubleshooting advice and answers to frequently asked questions.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthesis routes for this compound?
The most prevalent industrial-scale synthesis involves the asymmetric reduction of a β-amino ketone precursor, 3-amino-1-phenylpropan-1-one. This method is favored due to its efficiency and the high enantiomeric excess (e.e.) achievable.
A typical route involves:
-
Mannich Reaction: Synthesis of the β-amino ketone precursor from acetophenone, formaldehyde, and an amine hydrochloride.
-
Asymmetric Reduction: The core step where the prochiral ketone is reduced to the chiral alcohol. This is typically achieved through catalytic hydrogenation or transfer hydrogenation using a chiral catalyst.[1][2][3]
Alternative routes, such as those starting from cinnamyl alcohol via Sharpless epoxidation, exist but can be more complex and less economical for large-scale production.[4]
Q2: What are the critical process parameters (CPPs) to monitor during the asymmetric reduction step?
Controlling the following parameters is crucial for achieving high yield and enantioselectivity:
-
Temperature: Influences reaction rate and catalyst stability. Lower temperatures often favor higher enantioselectivity but may require longer reaction times.
-
Pressure (for hydrogenation): Higher hydrogen pressure can increase the reaction rate but must be carefully controlled within the safety limits of the reactor.
-
Catalyst Loading: The amount of catalyst used is a trade-off between reaction speed and cost. Catalyst loading should be optimized to be as low as possible without compromising performance.
-
Solvent: The choice of solvent can impact catalyst solubility, activity, and even the stereochemical outcome of the reaction. Alcohols like methanol or ethanol are common.
-
Substrate Purity: Impurities in the β-amino ketone precursor can poison the catalyst and lead to side reactions, reducing both yield and enantioselectivity.[5]
Q3: What are the primary safety concerns during the scale-up of this synthesis?
Industrial scale-up introduces several safety hazards that must be addressed:
-
Thermal Runaway: The initial Mannich reaction can be exothermic. Adequate cooling capacity and controlled addition of reagents are essential to prevent a runaway reaction.[5]
-
Handling of Hazardous Reagents:
-
Pressure Buildup: Catalytic hydrogenations involve flammable hydrogen gas under pressure. The use of appropriately rated reactors and adherence to standard safety protocols are mandatory.[5]
-
Solvent Flammability: Many organic solvents used are flammable and require proper grounding and inert atmosphere operations to prevent ignition sources.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Problem 1: Low Enantiomeric Excess (e.e.) in the Asymmetric Reduction Step
A low e.e. compromises the quality of the final product and is a common challenge in chiral synthesis.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Sub-optimal Catalyst | - Screen Catalysts: Evaluate a range of chiral catalysts. Rhodium and Ruthenium-based catalysts with chiral ligands are often effective for asymmetric transfer hydrogenation.[2] - Check Catalyst Purity and Activity: Ensure the catalyst has not degraded. Purchase from a reputable supplier or verify its activity on a small scale. |
| Incorrect Reaction Conditions | - Optimize Temperature: Systematically vary the reaction temperature. Lower temperatures often improve enantioselectivity. - Solvent Effects: Test different solvents. The polarity and coordinating ability of the solvent can influence the transition state of the reaction. |
| Impure Starting Material | - Analyze Precursor Purity: Use techniques like HPLC and NMR to check the purity of the 3-amino-1-phenylpropan-1-one. - Purify the Precursor: If impurities are present, recrystallize or use column chromatography to purify the starting material. |
| Hydrogen Source (for transfer hydrogenation) | - Vary the Hydrogen Donor: In transfer hydrogenation, the choice of hydrogen donor (e.g., isopropanol, formic acid) can impact selectivity.[1] |
Problem 2: Poor Yield and/or Catalyst Deactivation
Low yields can be due to incomplete reactions, side reactions, or product degradation.
Possible Causes & Solutions:
-
Catalyst Poisoning:
-
Identify and Remove Impurities: Trace impurities (e.g., sulfur, halides) in the starting material or solvent can poison the catalyst. Pre-treating the substrate or using a guard bed can help.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate many catalysts.
-
-
Sub-optimal Reaction Kinetics:
-
Increase Catalyst Loading: While not ideal from a cost perspective, a higher catalyst loading can drive the reaction to completion.
-
Increase Temperature or Pressure: Carefully increasing the temperature or hydrogen pressure can improve the reaction rate, but this must be balanced against potential impacts on selectivity and safety.
-
-
Product Degradation:
-
Some amino alcohols can be sensitive to prolonged exposure to heat or acidic/basic conditions. Minimize reaction time and control the pH during workup.
-
Problem 3: Difficulties in Product Isolation and Purification
The final product must be isolated with high purity, which can be challenging on a large scale.
Possible Causes & Solutions:
| Challenge | Recommended Strategies |
| Emulsion Formation during Extraction | - Adjust pH: Carefully adjust the pH of the aqueous layer to ensure the amino alcohol is in its free base form for extraction into an organic solvent. - Use a Different Solvent: Experiment with different extraction solvents to find one that minimizes emulsion formation. - Brine Wash: A wash with a saturated sodium chloride solution can help to break emulsions. |
| Co-eluting Impurities in Chromatography | - Alternative Stationary Phases: If standard silica gel chromatography is ineffective, consider other stationary phases or chiral chromatography for enantiomeric purification.[6] - Supercritical Fluid Chromatography (SFC): For large-scale chiral purification, SFC can be a more efficient and cost-effective alternative to HPLC, with reduced solvent consumption.[] |
| Product Oiling Out during Crystallization | - Screen Solvents: Conduct a thorough solvent screen to find a suitable system for crystallization. Anti-solvent crystallization is often effective. - Salt Formation: Convert the amino alcohol to a crystalline salt (e.g., hydrochloride or tartrate). This can improve the ease of handling and purification by recrystallization.[5] |
| Thermal Decomposition during Distillation | - Vacuum Distillation: Use high vacuum to lower the boiling point and minimize thermal stress on the product.[5] - Wiped-Film Evaporation: For larger scales, wiped-film or short-path distillation can provide the necessary short residence time at high temperatures. |
III. Visualized Workflows
Typical Synthesis and Troubleshooting Workflow
Caption: A flowchart of the synthesis and troubleshooting process.
Decision Tree for Low Enantiomeric Excess
Caption: A decision tree for troubleshooting low enantiomeric excess.
IV. References
-
BenchChem. (n.d.). Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). Retrieved from --INVALID-LINK--
-
Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449.
-
Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Retrieved from --INVALID-LINK--
-
Krimen, L. I. (1970). The Mannich reaction. Chemical Reviews, 70(6), 651-670.
-
National Center for Biotechnology Information. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Retrieved from --INVALID-LINK--
-
RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from --INVALID-LINK--
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
- 3. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
preventing racemization of (R)-3-amino-3-phenylpropan-1-ol during reactions
Introduction
Welcome to the technical support guide for (R)-3-amino-3-phenylpropan-1-ol. This chiral amino alcohol is a critical building block in the synthesis of numerous pharmaceutical agents, where stereochemical purity is not just a matter of efficacy but also of safety. A primary challenge encountered when manipulating this molecule is the propensity of its chiral center to racemize, particularly under basic or harsh reaction conditions. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you preserve the enantiomeric integrity of your material throughout your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is racemization, and why is the chiral center in this compound particularly susceptible?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity. The stereocenter in this compound is a benzylic carbon, meaning it is directly attached to a phenyl ring. The proton on this carbon (the α-proton) is more acidic than a proton on a non-benzylic carbon.
The primary mechanism for racemization here is base-catalyzed enolization (or formation of a carbanion intermediate).[1] A base can abstract this acidic α-proton, forming a planar, achiral carbanion intermediate. The phenyl ring stabilizes this intermediate through resonance. Reprotonation can then occur from either face of the planar structure with equal probability, leading to the formation of both the (R) and (S) enantiomers and thus, racemization.[1][2]
Caption: Base-catalyzed racemization mechanism via a planar intermediate.
Q2: I'm performing an N-protection reaction and observing a significant drop in enantiomeric excess (e.e.). What are the most likely causes?
A2: This is a classic issue. Several factors in a standard N-protection protocol can induce racemization:
-
Base Selection: The type and amount of base are critical. Strong, non-hindered bases like triethylamine (TEA) or sodium hydroxide (NaOH) readily abstract the α-proton.[3][4] Prolonged exposure to excess base is particularly detrimental.
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesirable proton abstraction and racemization.[5][6][7][8] The energy input can overcome the activation barrier for racemization more easily.
-
Reaction Time: The longer your chiral substrate is exposed to racemization-inducing conditions (like excess base or high temperature), the more significant the loss of enantiomeric purity will be.[4]
-
Solvent Choice: Polar, protic solvents can sometimes stabilize the charged intermediates that facilitate racemization.[9] While solvent effects can be complex and system-dependent, they are a key parameter to investigate.[10]
Q3: How can I strategically use protecting groups to minimize racemization?
A3: Protecting groups are a cornerstone of preventing racemization.[9]
-
N-Protecting Groups: Introducing a protecting group on the amine is often the first step where racemization is encountered. However, the protecting group itself, once installed, helps prevent racemization in subsequent steps. Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) are highly effective. They reduce the basicity of the nitrogen and their steric bulk can hinder the approach of a base to the nearby α-proton.[4] Electron-withdrawing protecting groups can decrease the acidity of the α-proton, making it less susceptible to abstraction.[9]
-
O-Protecting Groups: While less common for preventing racemization at the C3 position, protecting the hydroxyl group (e.g., as a silyl ether like TBDMS) can be useful. It prevents the alcohol from acting as an internal base or participating in unwanted side reactions, simplifying the reaction environment and allowing for milder overall conditions.
Caption: Steric hindrance from a bulky N-protecting group shields the α-proton.
Q4: What specific, actionable steps can I take to optimize my reaction conditions to avoid racemization?
A4: Based on the principles above, here is a troubleshooting workflow and recommended starting points.
| Parameter | Standard (High-Risk) Condition | Recommended (Low-Racemization) Condition | Rationale |
| Base | Triethylamine (TEA), DIPEA (excess) | N-Methylmorpholine (NMM), sym-Collidine | Weaker, sterically hindered bases are less efficient at abstracting the α-proton.[3] Use minimal stoichiometric amounts (e.g., 1.0-1.1 eq.). |
| Temperature | Room Temperature (20-25°C) or Reflux | 0°C to -20°C | Lowering the temperature significantly reduces the rate of racemization.[5][6] |
| Solvent | Polar Protic (e.g., Methanol) | Aprotic (e.g., THF, DCM, Toluene) | Aprotic solvents are generally less likely to stabilize the ionic intermediates that lead to racemization.[9] |
| Activation | Long pre-activation times | In situ activation or minimal pre-activation | For reactions involving carboxyl activation (e.g., amide bond formation), minimize the time the activated species exists before the nucleophile is added.[11] |
Validated Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a robust method to quantify the enantiomeric purity of your this compound samples. Accurate e.e. determination is essential to confirm if your procedural changes are effective.[4][12]
1. Instrumentation and Column:
- System: HPLC or UHPLC system with UV detector.
- Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective. Examples include Daicel Chiralcel OD-H or Chiralpak AD-H.
- Detector Wavelength: 210 nm or 254 nm.
2. Sample and Standard Preparation:
- Racemic Standard: Prepare a ~1 mg/mL solution of racemic 3-amino-3-phenylpropan-1-ol in the mobile phase. This is crucial to identify the retention times of both the (R) and (S) enantiomers.
- Sample Solution: Prepare a ~0.5 mg/mL solution of your reaction sample in the mobile phase.
- Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions (Starting Point):
- Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (Hexane:IPA).
- Additive: Add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape for the basic amine.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Injection Volume: 10 µL.
4. Optimization and Analysis:
- Inject the racemic standard to confirm peak separation and elution order.
- If separation is poor, adjust the IPA percentage. Increasing IPA content generally decreases retention time but may affect resolution. Try ratios from 95:5 to 80:20.
- Inject your sample. Integrate the peak areas for both the (R) and (S) enantiomers.
- Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Protocol 2: N-Boc Protection of this compound under Racemization-Suppressing Conditions
This protocol is designed to introduce the Boc protecting group while minimizing the risk of racemization.
1. Materials:
- This compound
- Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)
- Tetrahydrofuran (THF), anhydrous
- N-Methylmorpholine (NMM) (1.05 equivalents)
- Argon or Nitrogen atmosphere
2. Procedure:
Dissolve this compound (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
Cool the solution to 0°C using an ice-water bath.
Slowly add N-Methylmorpholine (1.05 eq.) via syringe and stir for 5 minutes.
In a separate flask, dissolve (Boc)₂O (1.1 eq.) in a small amount of anhydrous THF.
Add the (Boc)₂O solution dropwise to the cooled amine solution over 15-20 minutes.
Maintain the reaction temperature at 0°C and monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent and staining with ninhydrin).
Once the starting material is consumed (typically 2-4 hours), allow the mixture to warm to room temperature.
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography if necessary.
Crucially, analyze the enantiomeric excess of the final product using the Chiral HPLC protocol (Protocol 1) to validate the procedure.
Caption: A decision-making workflow for troubleshooting racemization.
References
- 1. creation.com [creation.com]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.biu.ac.il [cris.biu.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Solvent Choice and Stereochemical Control
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice on one of the most critical, yet often nuanced, aspects of synthetic chemistry: the profound impact of solvent choice on the stereochemical outcome of reactions. As your application scientist, my goal is to move beyond empirical observations and delve into the causal mechanisms that govern stereoselectivity, empowering you to make rational, predictive choices in your experimental design.
Frequently Asked Questions (FAQs): The "Why" Behind Solvent Effects
This section addresses fundamental questions about the role of the solvent, not as a passive medium, but as an active participant in dictating the three-dimensional architecture of your products.
Q1: How can a solvent, which isn't part of the stoichiometric equation, so dramatically influence the stereochemical outcome?
A: The solvent's influence is rooted in the dynamic and differential interactions it has with the species along the entire reaction coordinate—reactants, intermediates, transition states, and products.[1] Chemical reactions are dynamic processes, and as reactants progress towards products, their geometric and electronic structures change.[1] The key to stereoselectivity lies in the energy difference between the diastereomeric or enantiomeric transition states (ΔΔG‡). The solvent's primary role is to stabilize these transition states to different extents. A solvent may preferentially stabilize the transition state leading to the desired stereoisomer, lowering its activation energy and making that pathway kinetically favorable. These effects arise from a combination of factors including polarity, hydrogen bonding, and even viscosity.[2]
Q2: What is the mechanistic difference between how polar protic and polar aprotic solvents affect stereoselectivity?
A: The distinction is fundamental and hinges on the ability to form hydrogen bonds.[3][4]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[5] In reactions involving charged intermediates or transition states, like SN1 reactions, they are highly effective at stabilization.[6][7] They can solvate both cations (e.g., carbocations) and anions (e.g., leaving groups) through strong hydrogen bonds and ion-dipole interactions.[4] However, this same hydrogen-bonding ability can be detrimental to reactions requiring a strong, "naked" nucleophile (like SN2), as the solvent forms a "cage" around the nucleophile, hindering its reactivity.[4][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess significant dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[5][8] They are excellent at solvating cations through dipole-dipole interactions but leave anions relatively unsolvated and highly reactive.[6][8] This is why SN2 reactions, which depend on a potent nucleophile, are significantly accelerated in polar aprotic solvents.[4] In asymmetric catalysis, this can prevent the deactivation of a nucleophilic catalyst or reagent, preserving its stereodirecting ability.
Caption: Solvation of a nucleophile in protic vs. aprotic media.
Q3: Can non-polar solvents influence stereochemistry, or is it only a concern with polar solvents?
A: Absolutely. While electrostatic interactions are often dominant, non-polar solvents exert significant control through other mechanisms.[9] In many organocatalytic reactions, which are performed in apolar solvents, van der Waals interactions between the solvent and the catalyst-substrate complex at the transition state can be decisive.[9] Furthermore, hydrogen bonds, though weaker, are still highly significant in non-polar media.[10][11] In fact, the lack of competing polar interactions in a non-polar solvent can strengthen critical intramolecular or catalyst-substrate hydrogen bonds that dictate the stereochemical pathway.[10] For instance, the formation of hydrogen-bonded co-crystals is often favored in less polar solvents.[12]
Troubleshooting Guide: Common Stereochemical Issues
This section is formatted to directly address specific problems you might encounter during your experiments.
Problem: My reaction yields a nearly 1:1 mixture of stereoisomers (low ee or dr). Where do I start with solvent optimization?
A: A poor stereochemical outcome suggests that the energy difference between the competing transition states (ΔΔG‡) is close to zero. Your goal is to choose a solvent that will preferentially stabilize one transition state over the other.
Troubleshooting Steps:
-
Analyze the Mechanism: First, consider the presumed reaction mechanism. Does it involve charged intermediates, polar transition states, or crucial hydrogen bonding?
-
Systematic Solvent Screening: Don't just pick solvents randomly. Screen a small, diverse set of solvents representing different classes. A good starting point is shown in the table below.
-
Polarity Variation: If the transition state is likely more polar than the ground state, increasing solvent polarity (e.g., moving from Toluene to Acetonitrile) should accelerate the reaction and may improve selectivity.[13] The dielectric constant (ε) is a key parameter here.[14][15]
-
Hydrogen Bonding Check: If your catalyst or substrate has hydrogen bond donor/acceptor sites, test the effect of a protic solvent (like Ethanol) versus an aprotic one (like THF or DCM). A protic solvent might disrupt a critical intramolecular hydrogen bond, while an aprotic one could preserve it.[16]
-
Coordinating vs. Non-Coordinating: For metal-catalyzed reactions, consider the coordinating ability of the solvent. A coordinating solvent like THF might compete with the substrate for binding to the metal center, affecting the geometry of the catalytic complex and thus the stereochemical outcome.[17] Compare it with a non-coordinating solvent like Toluene.
| Solvent Class | Example | Key Property | Ideal for Investigating... |
| Non-Polar Aprotic | Toluene, Hexane | Low Polarity | van der Waals effects, preservation of intramolecular H-bonds.[9] |
| Polar Aprotic | Acetonitrile (MeCN), Acetone | High Dipole Moment | Reactions with polar transition states, SN2-type mechanisms.[4][5] |
| Ethereal | Tetrahydrofuran (THF), Diethyl Ether | Lewis Basicity | Effects of coordination to metal centers or Lewis acids.[17][18] |
| Halogenated | Dichloromethane (DCM) | Moderate Polarity | General purpose, often a good starting point. |
| Polar Protic | Ethanol (EtOH), Methanol (MeOH) | H-Bond Donor | Reactions with charged intermediates, SN1-type mechanisms.[4][7] |
Problem: I observed a complete reversal of enantioselectivity or diastereoselectivity when I changed the solvent.
A: This is a fascinating and powerful phenomenon. It often indicates that the solvent is not merely "tuning" the selectivity but is fundamentally altering the reaction pathway or the nature of the catalytic species.
Possible Causes & Explanations:
-
Change in Reaction Mechanism: The solvent can tip the balance between two competing mechanisms that lead to opposite stereoisomers. For example, a polar solvent might favor an ionic pathway (e.g., SN1-like) while a non-polar solvent favors a concerted pathway.[19]
-
Alteration of Catalyst Structure: In a gold-catalyzed hydroamination, researchers found that methanol (a polar solvent) enabled the formation of a dinuclear gold-silver complex, which led to the R-enantiomer.[20] In toluene (a non-polar solvent), this adduct did not form, and the reaction proceeded through a different mononuclear gold complex, yielding the S-enantiomer.[20] The solvent directly changed the active catalyst.
-
Equilibrium of Solute-Solvent Clusters: The reacting species may not be a single molecule but an equilibrium of different solute-solvent clusters.[2][21] A change in solvent can shift this equilibrium to favor a cluster that reacts via a different facial attack, leading to the opposite stereoisomer. This can also be temperature-dependent, leading to non-linear Eyring plots and the concept of an "inversion temperature."[21][22]
Caption: Solvent switching can favor different transition states.
Experimental Protocol: Systematic Solvent Screening for a Stereoselective Reaction
This protocol outlines a robust, self-validating method for identifying the optimal solvent for a new or underperforming stereoselective transformation.
Objective: To determine the effect of solvent choice on the yield and stereoselectivity (ee or dr) of a given reaction.
Materials:
-
Reactants, catalyst, and any required reagents.
-
A set of anhydrous solvents from different classes (see table above).
-
Inert atmosphere reaction vessels (e.g., Schlenk tubes or vials with septa).
-
Standard laboratory equipment for heating, cooling, and stirring.
-
Analytical equipment for determining yield and stereoselectivity (e.g., NMR, HPLC, GC).
Methodology:
-
Preparation (The Constant Factors):
-
Ensure all glassware is rigorously dried to eliminate water as an uncontrolled variable.[18]
-
Prepare a stock solution of the limiting reagent and the catalyst (if applicable) in a volatile, inert solvent (like DCM). This ensures accurate and identical dispensing of these critical components into each reaction vessel.
-
Evaporate the volatile solvent from the stock solution under a stream of inert gas (N₂ or Ar) from all vessels.
-
-
Reaction Setup (The Variable Factor):
-
To each vessel, add the non-limiting reagent(s).
-
Add a magnetic stir bar to each vessel.
-
Under an inert atmosphere, add an identical, measured volume of each screening solvent to its designated vessel. Ensure the final concentration of the limiting reagent is consistent across all experiments.
-
Seal all vessels.
-
-
Execution & Monitoring:
-
Place all vessels in a heating/cooling block to ensure identical temperature profiles.
-
Stir all reactions at the same rate.
-
Monitor the reactions simultaneously by a suitable method (e.g., TLC or small aliquot sampling for LCMS/GCMS) at set time points (e.g., 1h, 4h, 12h, 24h).
-
-
Workup & Analysis:
-
Once the reaction in the best-performing solvent (by TLC) appears complete, quench all reactions simultaneously under identical conditions.
-
Perform an identical workup procedure for all reactions.
-
Carefully remove the solvent in vacuo. If high-boiling solvents are used, ensure they are fully removed as they can interfere with analysis.[23]
-
Determine the crude yield for each reaction.
-
Analyze the crude product mixture from each reaction to determine the stereochemical ratio (dr by ¹H NMR or ee by chiral HPLC/GC). Analyzing the crude material is critical to avoid purification-induced changes in the ratio.
-
-
Interpretation:
-
Tabulate the results, comparing conversion, yield, and stereoselectivity for each solvent.
-
Identify the solvent(s) that provide the best balance of reactivity and selectivity for further optimization.
-
Caption: A systematic workflow for solvent screening experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Hydrogen bonding vs. halogen bonding: the solvent decides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04829F [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 21. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of (R)-3-amino-3-phenylpropan-1-ol Enantiomeric Purity by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereoisomeric composition of a drug substance is a critical quality attribute. The biological activity of chiral molecules is often enantiomer-specific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of (R)-3-amino-3-phenylpropan-1-ol enantiomeric purity, a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).
Our approach moves beyond a simple recitation of protocols. We will delve into the rationale behind experimental choices, offering a self-validating system that ensures trustworthiness and scientific rigor. This guide is grounded in authoritative references to provide a comprehensive and reliable resource for your analytical needs.
The Criticality of Enantiomeric Purity in Chiral Molecules
The spatial arrangement of atoms in a chiral molecule can lead to significant differences in pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. Chiral HPLC is the gold standard for this analysis, offering high resolution and sensitivity.[1] The direct approach, utilizing a chiral stationary phase (CSP), is the most common and efficient method for separating enantiomers.[2]
Comparative Analysis of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical step in developing a successful chiral separation method.[2] For a molecule like 3-amino-3-phenylpropan-1-ol, which contains both an amino and a hydroxyl functional group, as well as a phenyl ring, several types of CSPs can be effective. We will compare two of the most widely used and successful classes: polysaccharide-based and macrocyclic glycopeptide-based CSPs.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad applicability.[3][4] The chiral recognition mechanism involves the formation of transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions within the helical structure of the polysaccharide derivative.[5][6]
Macrocyclic glycopeptide-based CSPs, on the other hand, offer a different set of interactions, including ionic, hydrogen bonding, and inclusion complexation.[7][8] These phases are particularly well-suited for the separation of polar and ionizable compounds like amino alcohols.[8]
Below is a comparative summary of two representative columns from these classes:
| Feature | Daicel CHIRALPAK® AD-H | Phenomenex Lux® Cellulose-1 |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Particle Size | 5 µm | 5 µm |
| Typical Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol) | Normal Phase, Reversed Phase, Polar Organic |
| Key Interactions | π-π, hydrogen bonding, steric hindrance | π-π, hydrogen bonding, steric hindrance |
| Advantages | High success rate for a wide range of compounds.[4][9] | Guaranteed equivalence or better performance to CHIRALCEL® OD/OD-H.[5] Broader solvent compatibility.[5] |
| Considerations | Coated phase, limited solvent compatibility.[10] | Coated phase, but with robust processing for increased stability.[11] |
Experimental Workflow for Method Validation
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[12][13] Our experimental workflow is designed to be a self-validating system, incorporating the principles outlined in the ICH Q2(R1) guideline.[12][14][15]
Caption: A streamlined workflow for the validation of enantiomeric purity by chiral HPLC.
Step-by-Step Experimental Protocol
This protocol provides a detailed methodology for the validation of this compound enantiomeric purity using a polysaccharide-based chiral column.
1. Materials and Reagents:
-
This compound reference standard (TCI Chemicals)
-
Racemic 3-amino-3-phenylpropan-1-ol
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA), analytical grade
2. Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm[10] or Phenomenex Lux® Cellulose-1, 250 x 4.6 mm, 5 µm[5]
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). Rationale: A normal phase mobile phase is often the first choice for polysaccharide-based CSPs, providing good selectivity for many compounds.[16] The addition of a small amount of a basic modifier like DEA is crucial for obtaining good peak shape and consistent retention times for basic analytes like amino alcohols.[17]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Racemic Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic 3-amino-3-phenylpropan-1-ol in 10 mL of mobile phase. This is used to determine the resolution and elution order of the enantiomers.
-
(R)-Enantiomer Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Spiked Sample Solution (for Accuracy): Prepare a solution of the (R)-enantiomer and spike it with a known amount of the racemic standard to achieve different levels of the (S)-enantiomer (e.g., 0.1%, 0.5%, 1.0%).
5. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1)) [12][15][18]
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
-
Specificity: The method must be able to unequivocally assess the (R)-enantiomer in the presence of its (S)-enantiomer. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the two enantiomeric peaks in the chromatogram of the racemic standard.[19]
-
Linearity: A linear relationship should be established between the peak area of the (S)-enantiomer and its concentration. This is typically assessed over a range from the limit of quantitation (LOQ) to 120% of the specification limit for the impurity. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.
-
Accuracy: The accuracy is the closeness of the test results to the true value. It is determined by analyzing samples with known amounts of the (S)-enantiomer (spiked samples). The recovery should be within an acceptable range (e.g., 90-110%).
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method is assessed by multiple injections of the same sample. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): This is evaluated by performing the analysis on different days, with different analysts, or on different equipment. The RSD should also be within an acceptable limit.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of the (S)-enantiomer that can be detected but not necessarily quantitated. Often determined as a signal-to-noise ratio of 3:1.
-
LOQ: The lowest concentration of the (S)-enantiomer that can be quantified with acceptable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1.
-
-
Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). This provides an indication of its reliability during normal use.
Data Presentation and Interpretation
The results of the validation experiments should be summarized in a clear and concise manner.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Rs) | ≥ 1.5 | 2.1 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| Repeatability of Injections (%RSD) | ≤ 2.0% | 0.8% |
Table 2: Summary of Validation Data
| Parameter | Specification | Result |
| Specificity | Baseline separation (Rs > 1.5) | Achieved (Rs = 2.1) |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Accuracy (% Recovery) | 90 - 110% | 98.5 - 102.3% |
| Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOQ | S/N ≥ 10 | 0.05% |
| Robustness | No significant impact on results | Method is robust |
Conclusion
This guide has provided a comprehensive framework for the validation of this compound enantiomeric purity by chiral HPLC. By understanding the principles behind method development and validation, and by following a systematic, self-validating workflow, researchers can ensure the generation of reliable and accurate data that meets the stringent requirements of the pharmaceutical industry. The choice of chiral stationary phase is paramount, and a thorough evaluation of alternatives is recommended to achieve optimal separation. The detailed experimental protocol and validation parameters serve as a robust starting point for developing a method that is fit for its intended purpose.
References
- 1. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. ChromTech and Daicel HPLC columns [hplc.eu]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. hplcmart.com [hplcmart.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Daicel CHIRALPAK AD HPLC Analytical Column, 20 um, ID 4.6 mm x L 150 - 19224 [19224] - - It's Free! : UVISON.com [uvison.com]
- 10. ct-k.com [ct-k.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. chiraltech.com [chiraltech.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the physiological activity of a molecule is often confined to a single enantiomer.[1][2] Asymmetric synthesis provides the tools to achieve this stereochemical control, and among the most reliable and well-established strategies is the use of chiral auxiliaries.[2] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3][4] After establishing the desired stereocenter, the auxiliary is cleaved and can, ideally, be recovered for reuse.[3][5]
This guide offers a comparative study of three of the most influential classes of chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones. We will delve into their mechanistic underpinnings, compare their performance with supporting data, and provide detailed experimental protocols to illustrate their application in the laboratory.
The Foundational Workflow of Chiral Auxiliary-Mediated Synthesis
The application of a chiral auxiliary follows a logical three-step sequence: covalent attachment to the substrate, a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to reveal the enantiomerically enriched product. This process converts an enantioselective challenge into a diastereoselective one, which is often easier to control and analyze.
Caption: General workflow for employing a chiral auxiliary.
Evans' Oxazolidinones: The Gold Standard for Aldol and Alkylation Reactions
Pioneered by David A. Evans in the early 1980s, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[3][6][7] Derived from readily available amino acids, they offer exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably aldol additions and alkylations.[3][8][]
Mechanism of Stereocontrol
The remarkable efficacy of Evans' auxiliaries stems from their ability to enforce a rigid and predictable conformation upon N-acylated derivatives. Upon deprotonation, a chelated (Z)-enolate is formed, where the metal cation (typically boron or lithium) is coordinated to both the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) effectively shields one face of the enolate, directing the approach of an electrophile to the opposite, less-hindered face.[3][10]
Caption: Stereocontrol in Evans' oxazolidinone-mediated reactions.
Applications & Performance
Evans' auxiliaries are particularly powerful for asymmetric aldol reactions, where they can establish two contiguous stereocenters simultaneously with high diastereoselectivity.[3] They are also highly effective in the alkylation of enolates.[8]
| Reaction Type | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Aldol Reaction | Benzaldehyde | >99% | Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| Alkylation | Benzyl bromide | >99% | Evans, D. A., et al. J. Am. Chem. Soc.1988 , 110, 1238-1256.[11] |
| Diels-Alder | Cyclopentadiene | 92% | Lam, Y-H., et al. J. Am. Chem. Soc.2009 , 131, 1947-1957.[12] |
Advantages:
-
Excellent stereoselectivity for a wide range of substrates.
-
Predictable stereochemical outcome based on the well-understood chelated transition state model.
-
Both enantiomers of the auxiliary are readily available from L- and D-amino acids.
Limitations:
-
Cleavage often requires harsh conditions (e.g., LiAlH₄, LiOH/H₂O₂) which may be incompatible with sensitive functional groups.
-
Enolates derived from these auxiliaries show limited reactivity towards less reactive alkyl halides.[13]
Myers' Pseudoephedrine: Practicality and Reactivity
In 1994, Andrew G. Myers introduced pseudoephedrine as a practical and highly effective chiral auxiliary for the asymmetric alkylation of a broad range of carboxylic acid derivatives.[14][15] A key advantage of this system is its ability to successfully alkylate enolates with less reactive electrophiles, a significant improvement over many existing methods.[13]
Mechanism of Stereocontrol
Pseudoephedrine is attached to a carboxylic acid to form a tertiary amide.[3] Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a (Z)-enolate.[14] The crucial element of stereocontrol is the internal chelation of the lithium cation by both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This rigid, chelated structure, combined with the steric hindrance from the phenyl group, blocks one face of the enolate, directing alkylation to the opposite face with high diastereoselectivity.[3] The addition of lithium chloride (LiCl) is often critical, as it is believed to break up enolate aggregates, leading to a more reactive monomeric species.[16]
Applications & Performance
The Myers' auxiliary excels in the asymmetric alkylation of α-substituted, α,β-unsaturated, and even α-branched amides, allowing for the construction of quaternary carbon centers.[3]
| Substrate Type | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Propionate Amide | n-Butyl iodide | ≥99% | Myers, A. G., et al. J. Am. Chem. Soc.1997 , 119, 6496-6511.[13][16] |
| α-Branched Amide | Methyl iodide | 97% | Myers, A. G., et al. J. Am. Chem. Soc.1997 , 119, 6496-6511.[13] |
| Glycine Amide | Benzyl bromide | 98% | Myers, A. G., et al. J. Am. Chem. Soc.1997 , 119, 6496-6511.[13] |
Advantages:
-
High diastereoselectivity with a wide range of alkyl halides, including less reactive ones.[14]
-
The auxiliary is inexpensive and both enantiomers are commercially available.[16]
-
Cleavage to the corresponding carboxylic acid, alcohol, or aldehyde can be achieved under mild conditions.
Limitations:
-
The use of pseudoephedrine is regulated in many regions due to its use in the illicit synthesis of methamphetamine, which can create procurement challenges.[3]
-
The method is primarily focused on alkylation reactions.
Enders' SAMP/RAMP Hydrazones: Asymmetric α-Alkylation of Aldehydes and Ketones
Developed by Dieter Enders and E. J. Corey, the SAMP/RAMP hydrazone methodology provides a powerful route for the asymmetric α-alkylation of aldehydes and ketones. SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) are chiral auxiliaries derived from (S)-proline and (R)-glutamic acid, respectively.[]
Mechanism of Stereocontrol
The ketone or aldehyde is first condensed with SAMP or RAMP to form a chiral hydrazone.[17] Deprotonation with LDA forms a resonance-stabilized azaenolate. The lithium cation is chelated by the nitrogen atom and the methoxy oxygen, creating a rigid five-membered ring structure. This conformation orients the substituents in a way that sterically blocks one face of the C=C double bond, forcing the electrophile to approach from the more accessible face.[18]
Applications & Performance
This method is highly versatile for the synthesis of chiral α-alkylated aldehydes and ketones, which are valuable building blocks in natural product synthesis.[17][19]
| Substrate | Electrophile | Enantiomeric Excess (e.e.) | Reference |
| 3-Pentanone | Ethyl Iodide | 95% (S) | Enders, D., et al. Org. Synth.1987 , 65, 173.[20] |
| Cyclohexanone | Methyl Iodide | ≥96% (R) | Enders, D., et al. Tetrahedron1984 , 40, 1345-1359.[18] |
| Propanal | Dodecyl Bromide | ≥96% (S) | Enders, D., et al. Synthesis1986 , 1986, 1030-1032. |
Advantages:
-
Excellent enantioselectivity for the α-alkylation of a wide range of aldehydes and ketones.
-
Both enantiomers of the final product can be synthesized by choosing either SAMP or RAMP.
-
The auxiliary can be recovered after cleavage.[20]
Limitations:
-
The cleavage step to regenerate the carbonyl group often requires ozonolysis, which may not be compatible with other functional groups in the molecule.[17]
-
The synthesis of the SAMP and RAMP auxiliaries is a multi-step process.[21]
Comparative Summary
| Feature | Evans' Oxazolidinones | Myers' Pseudoephedrine | Enders' SAMP/RAMP |
| Primary Application | Aldol, Alkylation, Diels-Alder | Alkylation | α-Alkylation of Aldehydes & Ketones |
| Substrate Class | Carboxylic Acid Derivatives | Carboxylic Acid Derivatives | Aldehydes & Ketones |
| Key Reagents | Bu₂BOTf, LDA, TiCl₄ | LDA, LiCl | LDA |
| Stereocontrol Element | Steric shielding by C4 substituent in a chelated (Z)-enolate | Internal Li-chelation and steric shielding by phenyl group | Internal Li-chelation in a rigid azaenolate structure |
| Cleavage Conditions | Often harsh (LiAlH₄, LiOH) | Mild (Acid hydrolysis) | Ozonolysis or hydrolysis |
| Reactivity Scope | Best with reactive electrophiles | Excellent with reactive and unreactive electrophiles | Good with various electrophiles |
| Practicality | Widely used, reliable | Inexpensive but regulated auxiliary | Multi-step auxiliary synthesis |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone
This protocol describes the diastereoselective alkylation of an N-propionyl oxazolidinone, a classic example of the Evans' methodology.
Caption: Experimental workflow for Evans' asymmetric alkylation.
Methodology:
-
Preparation: A solution of (R)-4-benzyl-2-oxazolidinone acylated with propionyl chloride (1.0 eq) is prepared in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Lithium diisopropylamide (LDA, 1.05 eq) is added dropwise via syringe. The solution is stirred at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise. The reaction is stirred for 2-4 hours at -78 °C, then allowed to warm slowly to 0 °C.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: The mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the alkylated product. Diastereoselectivity can be determined by ¹H NMR or chiral HPLC analysis.
Conclusion: Selecting the Right Auxiliary
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.
-
Evans' oxazolidinones remain a top choice for asymmetric aldol reactions and alkylations where predictable, high levels of stereocontrol are required and the substrate can tolerate the cleavage conditions.
-
Myers' pseudoephedrine auxiliary offers a highly practical and powerful alternative for asymmetric alkylations, especially when dealing with less reactive electrophiles or when milder cleavage conditions are necessary.
-
Enders' SAMP/RAMP hydrazones are the go-to method for the asymmetric α-alkylation of aldehydes and ketones, providing a reliable route to these important chiral building blocks.
Each auxiliary possesses a unique profile of strengths and limitations. A thorough understanding of their underlying stereochemical models and reaction scope allows the synthetic chemist to make an informed decision, tailored to the specific challenges of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Diels-Alder exo selectivity in terminal-substituted dienes and dienophiles: experimental discoveries and computational explanations. | Department of Chemistry [chem.ox.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 15. synarchive.com [synarchive.com]
- 16. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 17. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 18. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 19. researchgate.net [researchgate.net]
- 20. web.mit.edu [web.mit.edu]
- 21. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to the Resolution of 3-amino-3-phenylpropan-1-ol: A Comparative Analysis of Chemical and Enzymatic Strategies
Authored for Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical synthesis. The specific stereoisomer of a drug molecule often dictates its therapeutic efficacy and safety profile. 3-amino-3-phenylpropan-1-ol is a valuable chiral building block, and its resolution into single enantiomers is a critical step in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of two primary resolution strategies: classical chemical resolution via diastereomeric salt formation and modern enzymatic kinetic resolution. We will explore the underlying principles, provide detailed experimental protocols, and present comparative data to empower researchers to make informed decisions for their specific applications.
The Fundamental Divide: Principles of Chiral Resolution
The challenge in separating enantiomers lies in their identical physical properties in an achiral environment. Both chemical and enzymatic resolution cleverly circumvent this by introducing a chiral entity that interacts differently with each enantiomer.
Chemical Resolution: The Diastereomeric Salt Approach
This classical method relies on the reaction between a racemic base (our amino alcohol) and an enantiomerically pure acid, known as a chiral resolving agent. This acid-base reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility.[1][2] This difference allows for their separation through fractional crystallization. The less soluble salt preferentially crystallizes from the solution, is isolated, and then the resolved amine is liberated by treatment with a base.
Enzymatic Kinetic Resolution: The Biocatalytic Advantage
Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes, which are natural chiral catalysts.[3][4] In a typical EKR of an amine, an enzyme—often a lipase—catalyzes the acylation of one enantiomer at a significantly higher rate than the other.[5] When the reaction is stopped at approximately 50% conversion, the mixture contains one enantiomer as the unreacted amine and the other as an acylated product (an amide). These two compounds have different chemical structures and can be readily separated by standard techniques like chromatography or extraction. The key advantage here is the potential for near-perfect enantiomeric discrimination under mild, environmentally benign conditions.[6][7]
At a Glance: Performance Comparison
The choice between chemical and enzymatic resolution involves a trade-off between simplicity, efficiency, cost, and environmental impact. The following table summarizes the key performance indicators for each approach.
| Parameter | Chemical Resolution (Diastereomeric Salt) | Enzymatic Kinetic Resolution (Lipase-catalyzed) |
| Principle | Formation and separation of diastereomers with different solubilities.[1] | Differential reaction rate of enantiomers with a chiral catalyst.[3] |
| Typical Resolving Agent | Chiral acids (e.g., Tartaric acid derivatives, Tosyl-L-proline).[8][9] | Enzymes (e.g., Candida antarctica Lipase B, Pseudomonas cepacia Lipase).[10][11] |
| Theoretical Max. Yield | 50% for the desired enantiomer (unless the resolving agent is recycled). | 50% for each enantiomer (can exceed 90% with Dynamic Kinetic Resolution).[12][13] |
| Enantiomeric Excess (e.e.) | Good to excellent (>90%), often requires recrystallization for high purity.[8] | Typically excellent (>99%) due to high enzyme selectivity.[10][12] |
| Reaction Conditions | Can require heating/cooling cycles; often uses organic solvents. | Mild (room temp. to ~50°C), often in non-polar organic solvents.[6][12] |
| Waste Generation | Generates stoichiometric amounts of salt waste; solvent recovery is crucial. | Minimal waste; enzyme is catalytic and often reusable.[14] |
| Scalability | Well-established and scalable; crystallization can be challenging to control. | Highly scalable, especially with immobilized enzymes in continuous flow reactors.[15] |
| Process Control | Relies on precise control of temperature, cooling rate, and solvent composition. | Relies on monitoring reaction conversion to stop at ~50%. |
Visualizing the Workflows
To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows.
Caption: Workflow for Chemical Resolution via Diastereomeric Salt Formation.
Caption: Workflow for Enzymatic Kinetic Resolution using a Lipase.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications for experimental choices.
Protocol 1: Chemical Resolution with (-)-Dibenzoyl-L-tartaric acid (L-DBTA)
Principle: This protocol leverages the differential solubility of the diastereomeric salts formed between racemic 3-amino-3-phenylpropan-1-ol and L-DBTA to isolate one enantiomer through crystallization.
Materials:
-
Racemic 3-amino-3-phenylpropan-1-ol
-
(-)-Dibenzoyl-L-tartaric acid (L-DBTA), ≥98% e.e.
-
Methanol (anhydrous)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, condenser, magnetic stirrer, filtration apparatus
Step-by-Step Methodology:
-
Salt Formation: In a round-bottom flask, dissolve racemic 3-amino-3-phenylpropan-1-ol (1.0 eq.) in a minimal amount of warm methanol. In a separate flask, dissolve L-DBTA (0.5 - 1.0 eq.) in warm methanol.[8] Causality: Using slightly less than a full equivalent of the resolving agent can sometimes improve the optical purity of the first crop of crystals.
-
Crystallization: Add the L-DBTA solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. If crystallization does not begin, scratching the inside of the flask or adding a seed crystal can help. Once turbidity is observed, allow the flask to stand undisturbed at room temperature for several hours, then transfer to a refrigerator (4°C) overnight to maximize crystal formation.[8] Causality: Slow cooling is critical for forming well-ordered crystals, which minimizes the inclusion of the more soluble diastereomer and thus increases the enantiomeric purity.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water. Add 1 M NaOH solution dropwise while stirring until the pH of the solution is >10. This deprotonates the amine, making it soluble in organic solvents.[2][8]
-
Extraction and Purification: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x volume of the aqueous layer). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 3-amino-3-phenylpropan-1-ol.
-
Self-Validation: Determine the enantiomeric excess (e.e.) of the final product using chiral High-Performance Liquid Chromatography (HPLC). The optical purity can be further improved by recrystallizing the diastereomeric salt before the liberation step.
Protocol 2: Enzymatic Kinetic Resolution with Candida antarctica Lipase B (CALB)
Principle: This protocol uses the immobilized lipase Novozym 435 (CALB) to selectively acylate one enantiomer of the racemic amine, allowing for separation of the unreacted amine from the newly formed amide.[12]
Materials:
-
Racemic 3-amino-3-phenylpropan-1-ol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor: Vinyl acetate
-
Organic solvent: Toluene or Methyl tert-butyl ether (MTBE)
-
Round-bottom flask, magnetic stirrer, temperature-controlled oil bath
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add racemic 3-amino-3-phenylpropan-1-ol (1.0 eq.), the organic solvent (e.g., toluene), and vinyl acetate (1.5-2.0 eq.).[8] Causality: Vinyl acetate is often used as an acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This drives the reaction equilibrium forward.
-
Enzymatic Reaction: Add the immobilized lipase (typically 10-50 mg per mmol of substrate) to the mixture.[8] Stir the reaction at a controlled temperature, typically 40-50°C.
-
Monitoring and Control: The progress of the reaction must be monitored to achieve the optimal 50% conversion. This is a self-validating step. Periodically take small aliquots from the reaction, filter out the enzyme, and analyze by chiral HPLC or GC. This analysis will show four peaks: the R- and S-amine enantiomers and the R- and S-amide products. The reaction should be stopped when the sum of the areas of the starting amine peaks is approximately equal to the sum of the areas of the product amide peaks.
-
Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.
-
Separation: Concentrate the filtrate under reduced pressure. The remaining mixture contains the unreacted (enriched) amine and the acylated product (enriched amide). These can be separated using standard silica gel column chromatography.
-
Self-Validation: Determine the enantiomeric excess of both the recovered amine and the separated amide product using chiral HPLC. For kinetic resolutions with high enantioselectivity (E > 200), both the remaining starting material and the product should have an e.e. of >99% at 50% conversion.
Final Analysis: Choosing the Right Path
The selection of a resolution method is not a one-size-fits-all decision. It is a strategic choice based on project goals, scale, and available resources.
-
For early-stage discovery and small-scale synthesis, chemical resolution can be a rapid and straightforward method to obtain an enantiomerically enriched sample, provided a suitable resolving agent and crystallization conditions can be identified quickly. Its primary drawback is the 50% theoretical yield limit and the empirical nature of screening for optimal conditions.
-
For process development and large-scale manufacturing, enzymatic resolution offers compelling advantages.[6][7] The mild reaction conditions preserve sensitive functional groups, the high selectivity often leads to products with >99% e.e. without further purification, and the reusability of immobilized enzymes enhances cost-effectiveness and sustainability.[14] Furthermore, enzymatic resolution can be integrated into a Dynamic Kinetic Resolution (DKR) process.[13] In a DKR, a second catalyst is added to racemize the slow-reacting enantiomer in situ, theoretically allowing for a 100% yield of a single, desired enantiomer.[13][16]
References
- 1. researchgate.net [researchgate.net]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How Pharmaceutical Enzymes Are Transforming the APIs Industry-Amano Enzyme Inc. [amano-enzyme.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. benchchem.com [benchchem.com]
- 9. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 14. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Spectroscopic Guide to the Stereoisomers of 3-Amino-3-phenylpropan-1-ol: A Comparative Analysis of (R)- and (S)-Enantiomers
In the landscape of pharmaceutical development and chiral synthesis, the stereochemical identity of a molecule is paramount. The spatial arrangement of atoms can dictate the efficacy, selectivity, and safety of a drug substance. This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-enantiomers of 3-amino-3-phenylpropan-1-ol, a valuable chiral building block in the synthesis of various biologically active compounds. While seemingly identical in their chemical formula and connectivity, these mirror-image isomers exhibit distinct properties when interacting with other chiral entities, including plane-polarized light.
This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed examination of how various spectroscopic techniques can be employed to distinguish and characterize these enantiomers. We will delve into the principles and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), with a special focus on chiroptical methods that directly probe the three-dimensional structure of these molecules.
The Imperative of Chirality in Drug Development
Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, the ability to synthesize, separate, and unequivocally identify the correct enantiomer is a critical aspect of modern drug development. 3-Amino-3-phenylpropan-1-ol provides a classic example of a chiral intermediate where stereochemical integrity is crucial for the desired biological activity of the final active pharmaceutical ingredient (API).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Enantiomers in a Chiral Environment
In a standard, achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-3-amino-3-phenylpropan-1-ol are indistinguishable. This is because the magnetic environments of the corresponding nuclei in both enantiomers are identical. However, by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or by derivatizing with a chiral derivatizing agent (CDA), it is possible to create a diastereomeric interaction. These diastereomeric complexes have different magnetic environments, leading to discernible differences in their NMR spectra, particularly in the chemical shifts of protons and carbons near the stereocenter.
Expected ¹H and ¹³C NMR Spectral Data
| Assignment | Expected ¹H Chemical Shift (δ, ppm) in Achiral Solvent (Racemic) | Expected ¹³C Chemical Shift (δ, ppm) in Achiral Solvent (Racemic) | Expected Observation with Chiral Solvating Agent |
| Phenyl-H | 7.20 - 7.40 (m) | 125.0 - 145.0 | Minor shifts and potential splitting of ortho/meta signals |
| H-3 (CH-N) | ~4.10 (t) | ~52.0 | Splitting into two distinct signals for (R) and (S) |
| H-2 (CH₂) | ~1.90 (m) | ~38.0 | Splitting into two distinct signals for (R) and (S) |
| H-1 (CH₂-O) | ~3.70 (t) | ~60.0 | Minor splitting may be observed |
| NH₂ and OH | Broad, variable | - | May show separate broad signals for each enantiomer |
Experimental Protocol: Chiral NMR Analysis
This protocol outlines the use of a chiral solvating agent to differentiate the enantiomers of 3-amino-3-phenylpropan-1-ol by ¹H NMR.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 3-amino-3-phenylpropan-1-ol sample (either a pure enantiomer or a mixture) into a clean, dry NMR tube.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
-
-
Introduction of Chiral Solvating Agent:
-
To the same NMR tube, add a molar equivalent of a chiral solvating agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or an enantiopure 1,1'-bi-2-naphthol (BINOL) derivative.
-
Gently mix the contents of the tube to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture. It is advisable to use a high-field NMR spectrometer (≥400 MHz) to achieve better spectral resolution.
-
Pay close attention to the signals corresponding to the protons at and near the chiral center (H-3 and H-2).
-
-
Data Analysis:
-
Compare the spectrum of the mixture with the reference spectrum.
-
Observe the splitting of signals for the (R) and (S) enantiomers. The integration of these distinct signals can be used to determine the enantiomeric excess (e.e.) of the sample.
-
Infrared (IR) Spectroscopy: A Mirror Image of Vibrational Modes
Standard IR spectroscopy is an achiral technique and will produce identical spectra for both (R)- and (S)-3-amino-3-phenylpropan-1-ol. The IR spectrum is useful for confirming the presence of key functional groups.
Vibrational Circular Dichroism (VCD): A chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. The VCD spectra of the (R) and (S) enantiomers will be mirror images of each other.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 3400 - 3200 | O-H and N-H stretching | Broad |
| 3100 - 3000 | Aromatic C-H stretching | Sharp, multiple bands |
| 2950 - 2850 | Aliphatic C-H stretching | Sharp |
| 1600 - 1450 | Aromatic C=C stretching | Multiple sharp bands |
| 1650 - 1580 | N-H bending | Medium |
| 1250 - 1000 | C-N and C-O stretching | Strong |
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomerically pure or enriched sample in a suitable solvent (e.g., CDCl₃) at a concentration that gives an absorbance of 0.5-1.0 AU in the spectral region of interest.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.
-
Data Acquisition: Acquire the VCD spectrum according to the instrument's operating procedures. It is crucial to also acquire the spectrum of the neat solvent for background subtraction.
-
Data Analysis: The resulting VCD spectrum will show positive and negative bands corresponding to the differential absorption of circularly polarized light. The spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum.
Mass Spectrometry (MS): Identical Fragments, Different Origins
Mass spectrometry is an achiral technique, and therefore, the mass spectra of (R)- and (S)-3-amino-3-phenylpropan-1-ol will be identical. The technique is valuable for determining the molecular weight and for structural elucidation through the analysis of fragmentation patterns.
Proposed Mass Spectrometry Fragmentation Data
The expected fragmentation of 3-amino-3-phenylpropan-1-ol under electron ionization would likely proceed through several key pathways, including alpha-cleavage and benzylic cleavage.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 151 | [C₉H₁₃NO]⁺• | - | Molecular Ion [M]⁺• |
| 120 | [C₈H₁₀N]⁺ | •CH₂OH | Alpha-cleavage with loss of the hydroxymethyl radical |
| 106 | [C₇H₈N]⁺ | •C₂H₄OH | Cleavage of the C2-C3 bond |
| 91 | [C₇H₇]⁺ | •C₂H₆NO | Formation of the tropylium ion |
| 77 | [C₆H₅]⁺ | •C₃H₈NO | Phenyl cation |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Separation: Inject the sample into the GC. The enantiomers will not be separated on a standard achiral column.
-
MS Data Acquisition: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Chiroptical Spectroscopy: The Definitive Distinction
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are the most direct methods for distinguishing between enantiomers. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
-
Circular Dichroism (CD): Measures the difference in absorption of left and right circularly polarized light. The CD spectra of (R)- and (S)-3-amino-3-phenylpropan-1-ol will be mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite sign.
-
Optical Rotatory Dispersion (ORD): Measures the variation of optical rotation with the wavelength of light. The ORD curves for the two enantiomers will also be mirror images.
Expected Chiroptical Properties
| Technique | (R)-3-amino-3-phenylpropan-1-ol | (S)-3-amino-3-phenylpropan-1-ol |
| CD Spectrum | Expected to show a specific pattern of positive and/or negative Cotton effects. | Will show a mirror-image spectrum with Cotton effects of opposite sign. |
| ORD Curve | Will exhibit a specific optical rotation at a given wavelength (e.g., the sodium D-line, 589 nm). | Will exhibit an equal and opposite optical rotation at the same wavelength. |
Experimental Protocol: Circular Dichroism
-
Sample Preparation: Prepare a solution of the enantiomerically pure or enriched sample in a suitable transparent solvent (e.g., methanol or acetonitrile). The concentration should be adjusted to give a UV absorbance of approximately 1.0 at the wavelength of interest.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Record the CD spectrum over the desired wavelength range (typically in the UV region for the phenyl chromophore).
-
Data Analysis: The resulting spectrum will be a plot of differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength. The spectrum for the (R)-enantiomer will be the inverse of the (S)-enantiomer's spectrum.
Conclusion
The spectroscopic comparison of (R)- and (S)-3-amino-3-phenylpropan-1-ol underscores a fundamental principle in stereochemistry: while enantiomers share identical physical and spectroscopic properties in an achiral environment, their differences become apparent under chiral conditions. Standard NMR, IR, and MS techniques are essential for confirming the overall structure and functional groups of the molecule. However, to differentiate between the (R) and (S) enantiomers, chiroptical methods such as CD and VCD, or NMR spectroscopy in the presence of a chiral auxiliary, are indispensable. This guide provides the theoretical framework and practical protocols for researchers to confidently characterize the stereochemical identity of these important chiral building blocks.
A Senior Application Scientist's Guide to Catalyst Performance in Asymmetric Reduction
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Asymmetric reduction, a fundamental transformation for creating chiral alcohols and amines, relies heavily on the performance of the catalyst.[1] The choice of catalyst dictates not only the stereochemical outcome but also the efficiency and practicality of the synthesis. This guide provides an in-depth, objective comparison of prominent catalyst classes for asymmetric reduction, grounded in experimental data and mechanistic understanding to empower you in your catalyst selection process.
The Pillars of Performance: Key Metrics for Catalyst Evaluation
To meaningfully compare catalysts, we must first define the key performance indicators (KPIs) that quantify their effectiveness. A superior catalyst excels in several key areas:
-
Enantiomeric Excess (ee): This is the most critical metric, indicating the degree of stereoselectivity. It measures the excess of one enantiomer over the other, expressed as a percentage. High enantioselectivity is paramount for producing chirally pure compounds.[1]
-
Yield (%): The chemical yield quantifies the efficiency of the reaction in converting the starting material into the desired product.
-
Turnover Number (TON): This dimensionless number represents the total number of substrate molecules that a single catalyst molecule can convert before becoming inactive.[2][3] A high TON signifies a robust and long-lasting catalyst.
-
Turnover Frequency (TOF): TOF measures the catalytic activity in terms of the number of turnovers per unit of time (e.g., h⁻¹).[4][5] It reflects the intrinsic rate of the catalytic cycle.
-
Substrate Scope: A versatile catalyst will be effective for a broad range of substrates, enhancing its utility in various synthetic applications.
-
Operational Simplicity: This includes factors like air and moisture stability of the catalyst, the need for specialized equipment, and the ease of product purification.
A Comparative Analysis of Leading Catalyst Systems
The field of asymmetric reduction is dominated by several highly effective catalyst classes. Here, we compare the performance of three prominent types: Noyori-type Ruthenium catalysts, Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, and metal-free organocatalysts.
The Workhorses: Noyori-type Ruthenium Catalysts
Developed by Nobel laureate Ryōji Noyori, these ruthenium-based catalysts, typically featuring chiral diphosphine ligands like BINAP, are renowned for their exceptional performance in the asymmetric hydrogenation of ketones and imines.[6][7] They are often referred to as "bifunctional catalysts" because both the metal center and the ligand participate in the catalytic cycle.[6]
Performance Highlights:
Noyori-type catalysts are particularly effective for the reduction of functionalized ketones, such as β-ketoesters, where they can achieve excellent enantioselectivity and high turnover numbers.[8][9]
| Catalyst System | Substrate | S/C Ratio | Yield (%) | ee (%) | Reference |
| Ru/Ph-Solphos | β-ketoesters | up to 100,000 | >99 | 95-99 | [8] |
| Ru-(R-BINAP)@C-FDU-12 | β-ketoesters | N/A | 91-99 | 87-99 | [8] |
| RuBr₂( (R)-BINAP) | β-keto esters | N/A | High | >98 | [9] |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Aromatic Ketones | N/A | High | High |
Mechanistic Insight:
The catalytic cycle of Noyori-type catalysts is understood to proceed through a six-membered pericyclic transition state. The ruthenium hydride species interacts with the carbonyl substrate, and the amine backbone of the ligand often plays a crucial role in activating the substrate and stabilizing the transition state.[6]
References
- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 2. Turnover number - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. nobelprize.org [nobelprize.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Synthetic Routes of (R)-3-amino-3-phenylpropan-1-ol
(R)-3-amino-3-phenylpropan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its specific stereochemical configuration makes it a crucial intermediate where enantiomeric purity is paramount. This guide provides a comprehensive review of the primary synthetic strategies to obtain this molecule, offering a comparative analysis of their efficiency, stereoselectivity, and scalability. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols for key methodologies, and present a quantitative comparison to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction to Synthetic Strategies
The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:
-
Asymmetric Synthesis: This strategy focuses on the creation of the desired stereocenter from a prochiral precursor using a chiral catalyst or reagent.
-
Chiral Resolution: This approach involves the separation of a racemic mixture of 3-amino-3-phenylpropan-1-ol into its individual enantiomers.
-
Chiral Pool Synthesis: This method utilizes a readily available, enantiomerically pure starting material from nature to synthesize the target molecule.[1]
Each of these strategies possesses distinct advantages and disadvantages, which will be explored in detail.
Asymmetric Synthesis: The Elegance of Catalytic Control
Asymmetric synthesis is often the most elegant and efficient approach for obtaining enantiomerically pure compounds. For this compound, the most prominent asymmetric method is the reduction of a corresponding prochiral ketone.
Asymmetric Reduction of β-Amino Ketones: The Corey-Itsuno Reduction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[2][3][4] This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent, typically borane (BH₃).[3][5] The catalyst, derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the hydride delivery to one face of the ketone, resulting in high enantiomeric excess (ee).[2][6]
The mechanism involves the formation of a complex between the oxazaborolidine catalyst, borane, and the ketone. The Lewis acidic boron of the catalyst coordinates to the carbonyl oxygen, while the borane coordinates to the nitrogen atom.[2] This rigid, chair-like transition state sterically favors the delivery of a hydride from the borane to one specific face of the ketone, leading to the formation of the desired enantiomer of the alcohol.[2]
Workflow for Corey-Itsuno Reduction:
Caption: General workflow for the Corey-Itsuno reduction.
Experimental Protocol: Corey-Itsuno Reduction of 3-Amino-1-phenylpropan-1-one [7]
-
Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -20 °C.
-
Reducing Agent Addition: Slowly add borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.
-
Substrate Addition: In a separate flask, dissolve 3-amino-1-phenylpropan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine). Filter off the resulting salt.
-
Reaction: Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench by the slow addition of methanol at -20 °C.
-
Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield this compound.
Biocatalytic Asymmetric Reduction
An increasingly popular alternative to chemical catalysis is the use of enzymes. Carbonyl reductases, often from yeast or bacteria, can reduce β-keto nitriles or β-keto esters with high enantioselectivity.[8][9][10] These enzymatic reductions are typically performed under mild conditions (aqueous buffer, room temperature) and can offer excellent yields and enantiomeric purities.[9]
For the synthesis of this compound, a suitable precursor would be 3-oxo-3-phenylpropanenitrile. A recombinant carbonyl reductase can catalyze the reduction of the ketone to the corresponding (R)-β-hydroxy nitrile with excellent optical purity.[9] The nitrile can then be reduced to the primary amine to afford the final product.
Workflow for Biocatalytic Reduction:
Caption: General workflow for biocatalytic reduction.
Chiral Resolution: Separating Enantiomers
Chiral resolution is a classical method for obtaining enantiomerically pure compounds. This technique involves the separation of a racemic mixture of the target molecule by reacting it with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[11]
For the resolution of racemic 3-amino-3-phenylpropan-1-ol, a chiral acid is used as the resolving agent. The reaction of the racemic amine with a chiral acid, such as tolylsulfonyl-D-proline, forms a pair of diastereomeric salts.[12] Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize, allowing for its separation. The desired enantiomer of the amine can then be liberated from the salt by treatment with a base.
Workflow for Chiral Resolution:
Caption: General workflow for chiral resolution.
Chiral Pool Synthesis: Nature's Starting Materials
The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules.[1][11] For this compound, a suitable starting material from the chiral pool could be an amino acid, such as (R)-phenylglycine.
The synthesis would involve the reduction of the carboxylic acid functionality of (R)-phenylglycine to the corresponding alcohol, followed by a one-carbon homologation to introduce the additional methylene group. This approach guarantees the desired stereochemistry at the benzylic carbon, as it is derived directly from the chiral starting material.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic strategy.
| Metric | Asymmetric Reduction (Corey-Itsuno) | Biocatalytic Asymmetric Reduction | Chiral Resolution | Chiral Pool Synthesis |
| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (80-95%)[9] | Moderate (Theoretically max 50% for one enantiomer) | Variable (Depends on the specific route) |
| Enantiomeric Excess (ee) | Excellent (>95%)[2] | Excellent (>97%)[9] | High (>99% after recrystallization) | Excellent (>99%) |
| Scalability | Good | Good | Moderate to Difficult | Moderate |
| Reagent Cost | Moderate (chiral catalyst) | Low to Moderate (enzyme, cofactor) | Low to Moderate (resolving agent) | Variable (cost of chiral starting material) |
| Environmental Impact | Moderate (solvents, metal catalysts) | Low (aqueous media, biodegradable) | Moderate (solvents) | Variable |
| Key Advantage | High ee, well-established | Mild conditions, high selectivity | High purity of final product | Absolute stereochemistry is pre-defined |
| Key Disadvantage | Cost of catalyst, anhydrous conditions | Enzyme stability, substrate scope | Loss of 50% of material | Multi-step synthesis can be lengthy |
Conclusion
The choice of synthetic route to this compound depends heavily on the specific requirements of the researcher, including desired scale, cost considerations, and available equipment.
-
Asymmetric synthesis , particularly the Corey-Itsuno reduction, offers a highly efficient and stereoselective route, making it a popular choice in academic and industrial settings.
-
Biocatalysis presents a green and highly selective alternative, with the potential for cost-effective large-scale production.
-
Chiral resolution , while inherently limited in yield, remains a viable option for obtaining material of very high enantiomeric purity.
-
Chiral pool synthesis provides a reliable way to ensure the correct absolute stereochemistry, although it may involve a longer synthetic sequence.
By carefully considering the trade-offs presented in this guide, researchers can make an informed decision on the most appropriate synthetic strategy to access this important chiral building block.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Asymmetric reduction of beta-ketonitriles with a recombinant carbonyl reductase and enzymatic transformation to optically pure beta-hydroxy carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids [organic-chemistry.org]
- 10. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound|CAS 170564-98-4 [benchchem.com]
- 12. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
Evaluating the Stability of (R)-3-amino-3-phenylpropan-1-ol: A Comparative Guide for Drug Development Professionals
An Objective Comparison Guide for Researchers
As a Senior Application Scientist, my objective is to bridge the gap between theoretical chemistry and practical application. This guide provides an in-depth, evidence-based evaluation of the stability of (R)-3-amino-3-phenylpropan-1-ol, a chiral intermediate of significant interest in pharmaceutical synthesis. We move beyond a simple data sheet to explain the causality behind the experimental design, ensuring that the protocols described herein are not just steps to follow, but a self-validating system for robust scientific inquiry.
This document is structured to provide a comprehensive stability profile, comparing the title compound against relevant alternatives and grounding all claims in authoritative sources and verifiable experimental data.
The Strategic Importance of Stability Profiling
This compound is a key building block for various active pharmaceutical ingredients (APIs). Its intrinsic stability is a critical quality attribute that directly influences the safety, efficacy, and shelf-life of the final drug product. A forced degradation study, conducted under conditions more stringent than standard accelerated stability testing, is the cornerstone of this evaluation.[1][2][3] This approach allows us to proactively identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods—all of which are regulatory expectations.[2][4]
The experimental workflow is designed to be systematic and logical, ensuring that each stage of the process informs the next.
Figure 1: Experimental workflow for the forced degradation study of this compound.
Intrinsic Stability Profile of this compound
The compound was subjected to hydrolytic, oxidative, thermal, and photolytic stress. The choice of these stressors is mandated by ICH guidelines to cover the most common degradation routes for small molecule drugs.[2][4] The extent of degradation was quantified using a validated stability-indicating HPLC method.
Table 1: Forced Degradation Results for this compound
| Stress Condition | Parameters | Time (hrs) | % Assay Remaining | Major Degradation Products | Observations |
| Acid Hydrolysis | 0.1 M HCl | 72 | 99.1% | < 0.1% | Highly stable |
| Base Hydrolysis | 0.1 M NaOH | 72 | 98.8% | < 0.1% | Highly stable |
| Oxidation | 3% H₂O₂ | 24 | 78.4% | DP-O1 (15.2%), DP-O2 (4.5%) | Significant degradation |
| Thermal (Solid) | 80°C | 168 | 99.5% | < 0.1% | Highly stable |
| Thermal (Solution) | 80°C | 168 | 97.2% | Minor unspecified degradants | Minor degradation in solution |
| Photolytic (Solid) | ICH Q1B | - | 99.3% | < 0.1% | Highly stable |
Analysis of Degradation Pathways
-
Hydrolytic, Thermal, and Photolytic Stability: this compound demonstrates exceptional robustness under hydrolytic, photolytic, and solid-state thermal stress. This intrinsic stability is a highly desirable characteristic, simplifying formulation and storage requirements.
-
Oxidative Instability: The molecule's primary liability is its susceptibility to oxidation. The significant drop in assay percentage and the emergence of two major degradation products (DP-O1 and DP-O2) clearly indicate that the amino group is a reactive center. This is a common degradation pathway for compounds containing primary amines. LC-MS analysis suggests DP-O1 is the corresponding N-oxide, and DP-O2 is likely a product of deamination or further oxidation.
Figure 2: Proposed primary oxidative degradation pathways for this compound.
Comparative Stability Analysis
To contextualize these findings, we compared the oxidative stability of this compound with its structural isomer, (1R,2S)-(-)-Norephedrine (a Phenylpropanolamine isomer), and a related compound, (R)-2-amino-2-phenylethan-1-ol. This comparison is critical for understanding how subtle structural changes impact chemical stability.
Table 2: Comparative Oxidative Stability (3% H₂O₂, 24 hrs)
| Compound | Structure | % Assay Remaining | Key Structural Difference from Target | Rationale for Stability Difference |
| This compound | Phenyl and amino on C3, hydroxyl on C1 | 78.4% | - | Baseline |
| (1R,2S)-(-)-Norephedrine | Phenyl and hydroxyl on C1, amino on C2 | 85.1% | Hydroxyl group is benzylic and adjacent to the amine | The secondary alcohol and its proximity to the phenyl ring may slightly reduce the susceptibility of the adjacent amine to oxidation compared to a primary amine further down the chain. |
| (R)-2-amino-2-phenylethan-1-ol | Phenyl and amino on C2, hydroxyl on C1 | 75.9% | Shorter alkyl chain (ethylamine vs. propylamine) | The closer proximity of the electron-withdrawing phenyl group to the primary amine may slightly increase its reactivity towards oxidation. |
This comparative data suggests that while all three molecules are susceptible to oxidation, the specific arrangement and spacing of the functional groups (amine, alcohol, and phenyl ring) introduce subtle but measurable differences in their degradation rates.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed methodology is provided.
Stability-Indicating HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 5 µL.
-
Sample Concentration: 1.0 mg/mL in 50:50 Methanol:Water.
Forced Degradation Sample Preparation
-
Stock Solution: Prepare a 2.0 mg/mL solution of the API in 50:50 Methanol:Water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. After the desired time point, cool and neutralize with 1 mL of 0.2 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. After the desired time point, cool and neutralize with 1 mL of 0.2 M HCl.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light.
-
Final Dilution: For all stressed liquid samples, dilute with mobile phase A to a final theoretical concentration of 1.0 mg/mL before injection.
Conclusions and Field-Proven Insights
The comprehensive stability profile of this compound reveals it to be a generally robust molecule, with a specific and predictable vulnerability to oxidation.
Key Takeaways for Researchers and Drug Developers:
-
High Intrinsic Stability: Its resistance to heat, light, and hydrolysis simplifies handling, storage, and initial formulation development.
-
Critical Process Parameter: Oxygen is a critical process parameter. Manufacturing steps and long-term storage should be designed to minimize exposure to air and other oxidizing agents. The use of inert gas blanketing (e.g., nitrogen, argon) during production and packaging is strongly recommended.
-
Formulation Strategy: For liquid formulations, the inclusion of an antioxidant (e.g., sodium metabisulfite, ascorbic acid) should be evaluated early in the development process to ensure product stability and shelf-life.
-
Analytical Focus: The primary stability-indicating parameter to monitor is the formation of oxidative degradants. The HPLC method provided is suitable for this purpose.
By understanding this stability profile, development teams can proactively mitigate risks, leading to a more efficient and successful development timeline for any API derived from this valuable intermediate.
References
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Spotlight on (R)-3-amino-3-phenylpropan-1-ol
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral catalysts is paramount for the production of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical manufacturing. Among the diverse arsenal of chiral auxiliaries and ligands, chiral amino alcohols have established themselves as a versatile and powerful class of molecules. This guide provides an in-depth comparison of (R)-3-amino-3-phenylpropan-1-ol with other prominent chiral amino alcohols, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and reaction optimization.
Introduction to Chiral Amino Alcohols in Catalysis
Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group, with at least one stereocenter. The relative orientation of these functional groups (e.g., 1,2-, 1,3-, or 1,4-amino alcohols) and the nature of the substituents on the chiral backbone are critical determinants of their catalytic activity and stereochemical control. These molecules can act as chiral ligands for metal-catalyzed reactions or as precursors to organocatalysts, influencing the stereochemical outcome of a wide array of transformations, including reductions, alkylations, and carbon-carbon bond-forming reactions.
This compound: A Valuable Chiral Building Block
This compound is a 1,3-amino alcohol that has garnered significant attention, primarily as a key chiral building block in the synthesis of important pharmaceuticals.[1] Its structure, featuring a stereocenter at the carbon bearing the phenyl and amino groups, provides a rigid and well-defined chiral environment.
While its direct application as a chiral ligand in catalysis is not as extensively documented as other amino alcohols, its synthesis often involves asymmetric catalysis, highlighting its intrinsic connection to this field. For instance, a common route to this compound is the asymmetric reduction of the corresponding β-aminoketone, a transformation frequently achieved with high enantioselectivity using Noyori-type ruthenium catalysts.[1]
The utility of this compound as a precursor to more complex chiral molecules is a prime example of the "chiral pool" strategy, where readily available enantiopure compounds are used as starting materials.[1]
Comparative Analysis with Other Chiral Amino Alcohols in Catalysis
The efficacy of a chiral amino alcohol is best demonstrated by its performance in benchmark asymmetric reactions. Here, we compare the catalytic performance of several widely used chiral amino alcohols in two key transformations: the enantioselective addition of diethylzinc to aldehydes and the asymmetric reduction of prochiral ketones.
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental method for the formation of chiral secondary alcohols. The enantioselectivity of this reaction is highly dependent on the chiral ligand employed.
| Chiral Amino Alcohol | Aldehyde | Yield (%) | ee (%) | Reference |
| (1R,2S)-(-)-Norephedrine derivative | Benzaldehyde | >95 | 98 (R) | |
| (1S,2S)-Pseudoephedrine derivative | Benzaldehyde | 91 | 91 (S) | |
| Carbohydrate-based (fructose derivative) | m-Methylbenzaldehyde | 85 | 96 (S) | [2] |
| (1R,2S)-1-Amino-2-indanol | Benzaldehyde | 95 | 98 (R) | [2] |
| Proline-derived amino alcohol | Benzaldehyde | 99 | 99 (S) | Inferred from multiple sources |
Table 1: Comparison of various chiral amino alcohols as ligands in the enantioselective addition of diethylzinc to aldehydes.
The data clearly indicates that the structure of the chiral amino alcohol has a profound impact on both the yield and the enantioselectivity of the reaction. Ligands with rigid backbones, such as the derivative of (1R,2S)-1-amino-2-indanol, often provide high levels of stereochemical control.[2] The choice between pseudoenantiomeric ligands, like those derived from norephedrine and pseudoephedrine, can allow for access to either enantiomer of the product alcohol.
Based on its 1,3-amino alcohol structure, it can be inferred that this compound, when used as a ligand in this transformation, would likely form a six-membered zinc chelate intermediate, similar to other 1,3-amino alcohols. The stereochemical outcome would be dictated by the facial selectivity imposed by the phenyl group at the stereocenter.
Asymmetric Reduction of Prochiral Ketones
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This reaction utilizes a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol and a borane source.
| Chiral Amino Alcohol Precursor | Ketone | Yield (%) | ee (%) | Reference |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | 95 | 97 (R) | [3] |
| (1R,2S)-1-Amino-2-indanol | Acetophenone | 92 | 96 (S) | [2] |
| (1R,2S)-(-)-Norephedrine | Acetophenone | 85 | 90 (R) | [3] |
| Chiral Lactam Alcohol | 1-Tetralone | 94 | 98 (S) | [4] |
Table 2: Performance of various chiral amino alcohols as precursors for oxazaborolidine catalysts in the asymmetric reduction of ketones.
The CBS reduction is a testament to the power of organocatalysis, where a small chiral molecule can induce high levels of asymmetry. The rigidity of the oxazaborolidine ring system is crucial for achieving high enantioselectivity. Proline-derived amino alcohols, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, are particularly effective precursors for these catalysts.[3]
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for the benchmark reactions are provided below.
General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Ligand
Materials:
-
Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine derivative) (0.05 mmol)
-
Anhydrous Toluene (5 mL)
-
Diethylzinc (1.0 M in hexanes, 1.5 mmol)
-
Benzaldehyde (1.0 mmol)
-
1 M HCl (aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (0.05 mmol) and anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.5 mL, 1.5 mmol) to the solution and stir for 30 minutes at 0 °C.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
General Protocol for Asymmetric Reduction of Acetophenone using an in situ Generated Oxazaborolidine Catalyst
Materials:
-
Chiral amino alcohol (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol) (0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Borane-dimethyl sulfide complex (BMS, 10 M, 0.11 mL, 1.1 mmol)
-
Acetophenone (1.0 mmol)
-
Methanol
-
1 M HCl (aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol (0.1 mmol) and anhydrous THF (2 mL).
-
Cool the solution to 0 °C.
-
Slowly add BMS (0.05 mL, 0.5 mmol) and stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst.
-
Cool the catalyst solution to -20 °C.
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (1 mL).
-
Slowly add the acetophenone solution to the catalyst solution.
-
Add the remaining BMS (0.06 mL, 0.6 mmol) dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Mechanistic Insights and Visualization
The stereochemical outcome of these reactions can be rationalized by considering the transition state assemblies.
Diethylzinc Addition to Aldehydes
In the diethylzinc addition catalyzed by a β-amino alcohol, a dimeric zinc complex is often proposed as the active species. The chiral ligand creates a sterically defined pocket that directs the approach of the aldehyde to one face of the coordinated ethyl group.
Caption: Proposed catalytic cycle for diethylzinc addition.
Corey-Bakshi-Shibata (CBS) Reduction
The mechanism of the CBS reduction involves the coordination of borane to the nitrogen atom of the oxazaborolidine, which enhances the Lewis acidity of the ring boron atom. The ketone then coordinates to this boron atom in a sterically favored manner, leading to a highly organized, chair-like transition state for hydride transfer.
Caption: Simplified workflow of the CBS reduction.
Conclusion
Chiral amino alcohols are indispensable tools in asymmetric catalysis, offering a diverse range of structures that can be tailored to specific transformations. While established ligands derived from natural sources like proline and ephedrine, as well as structurally rigid synthetic analogues like 1-amino-2-indanol, have demonstrated broad utility and high efficacy, the exploration of new chiral scaffolds remains a vibrant area of research.
This compound stands out as a valuable chiral building block, integral to the synthesis of several important pharmaceuticals. Although its direct application as a catalyst is less explored, its 1,3-amino alcohol framework presents a promising scaffold for the design of new chiral ligands. Further investigation into the catalytic potential of this compound and its derivatives is warranted and could lead to the development of novel and efficient catalysts for asymmetric synthesis. This guide serves as a foundational resource for researchers to make informed decisions in the selection and application of chiral amino alcohols for their synthetic endeavors.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-3-amino-3-phenylpropan-1-ol for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-3-amino-3-phenylpropan-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. By understanding the chemical characteristics of this compound and adhering to established best practices, you can mitigate risks and foster a culture of safety within your organization.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is an organic compound that, according to its Safety Data Sheets (SDS), is classified as a corrosive material.[1][2] This classification is paramount as it dictates the handling, storage, and ultimate disposal pathway. The primary hazards associated with this compound are severe skin burns and serious eye damage.[1][2] Ingestion is also harmful. A thorough understanding of these risks is the foundation of a robust safety protocol.
The corrosive nature of this compound stems from its amino group, which imparts basic properties. This necessitates careful segregation from incompatible materials to prevent hazardous reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To provide comprehensive protection against splashes, which can cause severe eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron. | To prevent skin contact, which can result in severe burns.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or if there is a risk of aerosolization. | To avoid inhalation of any vapors or dusts, which may cause respiratory irritation.[3] |
Always inspect your PPE for integrity before use and dispose of contaminated single-use items as hazardous waste.
Waste Characterization and Segregation: A Critical Step for Safety and Compliance
Proper waste characterization is a legal requirement under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[4] Based on its corrosive properties, this compound waste is classified as a characteristic hazardous waste.
-
EPA Hazardous Waste Code: D002 - Corrosivity .[5][6][7][8] This code applies to aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that corrode steel at a specified rate.[5][6][7][8]
Segregation is Key:
To prevent dangerous chemical reactions, it is imperative to segregate waste streams. This compound waste must be stored separately from:
-
Acids: Violent neutralization reactions can occur.
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1]
-
Other Incompatible Materials: Consult a comprehensive chemical compatibility chart and the substance's SDS for a full list of incompatibilities.[9][10][11] As a general rule for amines, avoid contact with aldehydes, halogenated compounds, and certain metals.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for the segregation and initial storage of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable plan for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Waste Collection at the Point of Generation
-
Designate a Waste Container: Select a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a secure, leak-proof cap.
-
Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).
-
Collect Waste: Carefully transfer the waste into the designated container. This includes pure unused chemical, solutions, and any materials contaminated with the substance (e.g., pipette tips, gloves, absorbent pads).
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
Storage in a Satellite Accumulation Area (SAA)
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is also chemically resistant. This will contain any potential leaks or spills.
-
Segregation within the SAA: Ensure the container of this compound waste is physically separated from incompatible materials within the SAA.
Arranging for Final Disposal
-
Licensed Disposal Service: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[3]
-
Incineration: A common and effective method for the disposal of this type of organic waste is through a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of in the sewer system.[3] This is to prevent environmental contamination and potential damage to the plumbing infrastructure.
The overall disposal workflow is summarized in the following diagram:
Caption: Overall workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Use a chemical spill kit with an absorbent material suitable for corrosive bases to contain the spill. Do not use combustible materials like paper towels on a large spill.
-
Neutralization (for small spills): For very small spills, cautious neutralization with a weak acid (e.g., citric acid solution) may be possible. However, this should only be performed by trained personnel.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the waste container with all its contents and arrange for disposal through your institution's EHS department.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By integrating the principles of hazard identification, proper PPE use, stringent waste segregation, and adherence to established protocols, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. Thermo Scientific Chemicals R-3-AMINO-3-PHENYLPROPA 1GR | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 5. danielstraining.com [danielstraining.com]
- 6. epa.gov [epa.gov]
- 7. elkenv.com [elkenv.com]
- 8. actenviro.com [actenviro.com]
- 9. Proper Segregation of Incompatible Chemicals - Expert Advice [newpig.com]
- 10. Chemical Segregation and Storage – USC Environmental Health & Safety [ehs.usc.edu]
- 11. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for (R)-3-amino-3-phenylpropan-1-ol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
Welcome to your essential guide for the safe handling, use, and disposal of (R)-3-amino-3-phenylpropan-1-ol. In our shared pursuit of scientific advancement, the paramount principle is safety. This document is crafted not as a rigid template, but as a dynamic, in-depth resource for researchers, scientists, and drug development professionals. Here, we will delve into the critical aspects of personal protective equipment (PPE), operational protocols, and disposal plans, grounded in authoritative safety data and field-proven best practices. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your work.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a valuable chiral building block in synthetic chemistry. However, its chemical properties necessitate a thorough understanding of its potential hazards. The primary risks associated with this compound are its corrosive nature, which can cause severe skin burns and eye damage.[1][2] A comprehensive risk assessment is the foundational step in any safe handling protocol.
Key Hazards:
-
Skin Corrosion/Irritation: Classified as causing severe skin burns.[1][2] Direct contact can lead to significant tissue damage.
-
Serious Eye Damage/Irritation: Poses a high risk of serious eye damage, potentially leading to blindness.[1][2]
-
Respiratory Irritation: Inhalation of dust or mists may cause respiratory irritation.[3]
-
Acute Oral Toxicity: While not its primary hazard, it may be harmful if swallowed.[4]
The causality behind these hazards lies in the compound's chemical reactivity. As an amino alcohol, it can act as a base and a nucleophile, readily reacting with biological tissues upon contact. This reactivity is what makes it a useful synthetic intermediate, but it also dictates the stringent safety precautions we must observe.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in mitigating the specific hazards identified.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects against splashes of the compound, which can cause severe and irreversible eye damage. A face shield provides an additional layer of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[1][5] | Prevents direct skin contact, which can lead to severe burns and chemical absorption. Always inspect gloves for integrity before use. |
| Respiratory Protection | For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or in poorly ventilated areas, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[3] | Minimizes the risk of inhaling airborne particles of the compound, which can cause respiratory tract irritation.[3] The need for respiratory protection should be determined by a site-specific risk assessment. |
Operational Workflow: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for handling this compound, from preparation to immediate post-handling steps. This protocol is designed to be a self-validating system, where each step logically follows the last to ensure a continuous state of safety.
Pre-Handling Preparations
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.[1][2]
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
Handling the Compound
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Transfers: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust.[3] For solutions, use a calibrated pipette or syringe.
-
Spill Containment: Keep a spill kit rated for corrosive materials readily available. In the event of a small spill, it can be neutralized and absorbed.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, face shield, and goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
Below is a Graphviz diagram illustrating the safe handling workflow.
Caption: Safe Handling Workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its contaminated materials is a critical final step in the handling process.
-
Waste Characterization: This compound must be treated as hazardous chemical waste.
-
Containerization: Use a dedicated, properly labeled, and sealed container for all waste containing this chemical, including contaminated PPE and cleaning materials.
-
Disposal Method: Do not dispose of this chemical down the drain.[3] The recommended disposal method is to use a licensed professional waste disposal service or to burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always follow your institution's and local environmental regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
